2-(Prop-1-yn-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-1-ynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGACSTMZIQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523548 | |
| Record name | 2-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-52-8 | |
| Record name | 2-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Prop-1-yn-1-yl)pyridine via Sonogashira Coupling
Abstract: This technical guide provides an in-depth exploration of the Sonogashira cross-coupling reaction for the synthesis of 2-(prop-1-yn-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document offers a detailed mechanistic rationale, a step-by-step experimental protocol, strategies for optimization, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this essential carbon-carbon bond-forming reaction.
Introduction: The Strategic Importance of Alkynylpyridines
Alkynyl-substituted pyridines are privileged structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials.[1][2] The 2-substituted pyridine core is a key pharmacophore in numerous biologically active compounds, and the introduction of an alkynyl group, such as a propargyl moiety, provides a versatile handle for further chemical elaboration via click chemistry, cyclization reactions, or further cross-coupling. The Sonogashira reaction stands as the preeminent method for forging the C(sp²)-C(sp) bond between a pyridine ring and a terminal alkyne, valued for its reliability, functional group tolerance, and generally mild reaction conditions.[3][4][5] This guide will focus specifically on the synthesis of this compound from 2-halopyridines and propyne.
The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle
The power of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[4][6] While copper-free variants exist to mitigate the common side reaction of alkyne homocoupling (Glaser coupling), the classical copper-cocatalyzed reaction remains highly efficient and widely practiced.[3][7][8]
-
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide and facilitate the final product-forming step.
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ, undergoes oxidative addition into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) intermediate.[3][9] The reactivity order for the halide is I > Br > Cl.[3][10]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide. This is often the rate-determining step.[4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the this compound product and regenerating the active Pd(0) catalyst.[3][9]
-
-
The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne (propyne), increasing the acidity of its terminal proton.[4][9]
-
Deprotonation: An amine base deprotonates the terminal alkyne to form a highly reactive copper(I) acetylide intermediate.[3][9] This species is then ready for the transmetalation step with the palladium center.
-
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound from 2-bromopyridine. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and oxidative homocoupling of the alkyne.[11][12]
3.1. Materials and Equipment
-
Reagents:
-
2-Bromopyridine (99%)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (98%)
-
Copper(I) iodide (CuI) (99.5%, stored in a desiccator)
-
Triethylamine (Et₃N) (≥99.5%, freshly distilled or from a new bottle)
-
Tetrahydrofuran (THF), anhydrous (≤50 ppm H₂O)
-
Propyne (condensed as a liquid at low temperature or from a lecture bottle)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Two- or three-neck round-bottom flask
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and stir bar
-
Condenser
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Glassware for column chromatography
-
3.2. Experimental Workflow Diagram
3.3. Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe. Stir the resulting suspension.
-
Propyne Addition: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.[13] Carefully condense propyne gas (approx. 2.0 mmol, 2.0 eq) into the flask, or bubble propyne gas through the solution for 15-20 minutes.
-
Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-bromopyridine is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound product.
Optimization and Troubleshooting
The efficiency of the Sonogashira coupling can be influenced by several factors. The following table and discussion provide insights into optimizing the reaction and addressing common issues.
| Parameter | Variation | Rationale & Expected Outcome | Reference |
| Aryl Halide | 2-Iodopyridine | C-I bond is weaker and more reactive than C-Br, allowing for milder conditions (e.g., room temperature) and potentially lower catalyst loading. | [3][8] |
| Base | Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases (Et₃N, DIPA) act as both base and solvent/ligand. Inorganic bases can be effective, especially in copper-free systems, but may require different solvents like DMF or MeCN. | [3][14][15] |
| Solvent | DMF, Dioxane, Acetonitrile | Solvent polarity and coordinating ability can significantly impact catalyst stability and reaction rate. DMF is a common choice for less reactive substrates due to its high boiling point and good solubilizing properties. | [16][17][18] |
| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common Pd(0) source. Pd(OAc)₂ can be used with added phosphine ligands to generate the active catalyst in situ. Ligand choice affects catalyst activity and stability. | [1][4][14] |
| Copper | Copper-Free | Eliminating CuI prevents the formation of alkyne homocoupling (Glaser) byproducts. This often requires higher temperatures or more specialized ligands/bases. | [3][19] |
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; impure reagents.
-
Solution: Ensure a rigorously inert atmosphere. Use freshly distilled solvents and bases. Use fresh, high-purity catalysts.
-
-
Formation of Alkyne Homocoupling Byproduct (Glaser Coupling):
-
Reaction Stalls:
-
Cause: Catalyst decomposition or deactivation over time, especially at higher temperatures.
-
Solution: Consider using a more robust ligand or a lower reaction temperature with a more reactive halide (iodide vs. bromide).
-
Safety Considerations
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions, including the Sonogashira, can be exothermic. This is particularly important to consider during scale-up, as the heat generated could overwhelm cooling capacity, leading to a runaway reaction.[20][21] Always monitor the internal reaction temperature during and after reagent addition.
-
Reagent Toxicity: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Amine bases like triethylamine are corrosive and flammable.
-
Propyne Handling: Propyne is a highly flammable and volatile alkyne.[13] It should be handled with extreme caution in a well-ventilated area, away from ignition sources. Using a condensed liquid at low temperatures requires appropriate cryogenic safety measures.
Conclusion
The Sonogashira coupling is a robust and indispensable tool for the synthesis of this compound. A thorough understanding of the dual catalytic mechanism is essential for rational optimization and troubleshooting. By carefully selecting the reaction components—aryl halide, catalyst, base, and solvent—and maintaining a rigorous inert atmosphere, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a solid foundation for the successful application of this powerful reaction in pharmaceutical and materials science research.
References
- Sonogashira coupling - Wikipedia. (n.d.). In Wikipedia. Retrieved January 17, 2026.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). J&K Scientific.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- Sonogashira coupling in natural product synthesis. (2025, August 6).
- Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.).
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). RSC Advances.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22).
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9).
- Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues. (n.d.). Benchchem.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. (n.d.). Benchchem.
- The Sonogashira Coupling. (n.d.). VTechWorks.
- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue University.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Thieme Chemistry.
- Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021, August 12). PMC - NIH.
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.
- Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube.
- Sonogashira Coupling. (n.d.). NROChemistry.
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.).
- Preparation of Pyridines, Part 4: By Alkylation and Vinyl
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Prop-1-yn-1-yl)pyridine
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 2-(Prop-1-yn-1-yl)pyridine is a heterocyclic compound of significant interest, featuring a pyridine ring, a key pharmacophore in numerous drug molecules, directly coupled to a propargyl group, a versatile functional handle for further chemical modifications such as click chemistry. This guide provides a comprehensive technical overview of the characterization of this compound, employing the synergistic techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying scientific principles and practical experimental considerations.
Molecular Structure and Spectroscopic Overview
The structural characterization of this compound hinges on the identification of its two key functional components: the 2-substituted pyridine ring and the internal alkyne. Each of these moieties imparts a unique and predictable signature in the NMR and IR spectra.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Part 1: Infrared (IR) Spectroscopy
Theoretical Principles
IR spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the masses of the atoms involved, and the overall molecular structure. For this compound, we anticipate characteristic absorptions from the C-H and C=C/C=N bonds of the pyridine ring, and the C≡C and C-H bonds of the propargyl group. The internal nature of the alkyne (i.e., it is not a terminal alkyne with a ≡C-H bond) is a key feature that will be evident in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A robust and straightforward method for acquiring the IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then analyzed for characteristic absorption bands.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
Data Interpretation and Analysis
The IR spectrum of this compound will exhibit several key absorption bands that confirm its structure.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3050 | Aromatic C-H stretch | Indicates the presence of the pyridine ring. |
| ~2920 | Aliphatic C-H stretch | Corresponds to the methyl group of the propargyl moiety. |
| ~2240 | C≡C stretch | A weak to medium intensity band confirming the internal alkyne. The weakness is characteristic of a non-terminal alkyne.[1][2] |
| ~1580, ~1470, ~1430 | Aromatic C=C and C=N ring stretching | Characteristic absorptions for the pyridine ring. |
The most diagnostic feature is the C≡C stretching frequency around 2240 cm⁻¹. Its presence, coupled with the absence of a sharp ≡C-H stretch typically seen around 3300 cm⁻¹ for terminal alkynes, provides strong evidence for the internal propargyl structure.[1][2]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, a complete picture of the carbon and proton framework can be assembled.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-32.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: ~3-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of scans: 1024-2048 (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
¹H NMR Data Interpretation and Analysis
The ¹H NMR spectrum of this compound will show signals corresponding to the four distinct protons on the pyridine ring and the three equivalent protons of the methyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | Doublet of doublets (dd) | 1H | H-6' | The proton adjacent to the nitrogen is the most deshielded. |
| ~7.70 | Triplet of doublets (td) | 1H | H-4' | Deshielded due to its position in the aromatic ring. |
| ~7.45 | Doublet (d) | 1H | H-3' | Influenced by the neighboring nitrogen and the alkyne group. |
| ~7.20 | Triplet (t) | 1H | H-5' | Least deshielded of the pyridine protons. |
| ~2.10 | Singlet (s) | 3H | H-3 | Aliphatic protons of the methyl group. |
Key Insights from ¹H NMR:
-
Chemical Shifts: The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm), with the H-6' proton being the most downfield due to the deshielding effect of the adjacent electronegative nitrogen atom.
-
Multiplicity: The splitting patterns (doublets, triplets, etc.) arise from spin-spin coupling with neighboring protons and are consistent with the substitution pattern of the pyridine ring.
-
Long-Range Coupling: A subtle but important feature is the potential for long-range coupling between the methyl protons (H-3) and the pyridine protons, particularly H-3', across the alkyne bridge. This can sometimes be observed as a slight broadening of the methyl singlet or very small splittings.[3]
¹³C NMR Data Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-2' | The carbon atom directly attached to the nitrogen is significantly deshielded. |
| ~143.0 | C-6' | Also deshielded by the adjacent nitrogen. |
| ~136.5 | C-4' | Aromatic carbon. |
| ~127.0 | C-5' | Aromatic carbon. |
| ~122.5 | C-3' | Aromatic carbon. |
| ~90.0 | C-1 | Alkyne carbon attached to the pyridine ring. |
| ~75.0 | C-2 | Alkyne carbon attached to the methyl group. |
| ~4.5 | C-3 | Methyl carbon, highly shielded. |
Key Insights from ¹³C NMR:
-
Distinct Signals: The presence of eight distinct signals confirms the number of unique carbon environments in the molecule.
-
Alkyne Carbons: The signals for the two sp-hybridized alkyne carbons (C-1 and C-2) are found in the characteristic region of ~70-90 ppm.
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are consistent with those of 2-substituted pyridines, with C-2' and C-6' being the most deshielded due to the influence of the nitrogen atom.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules or to provide an irrefutable level of structural proof, two-dimensional (2D) NMR experiments are invaluable.
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', and H-5' with H-6'), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For instance, the proton signal at ~2.10 ppm would correlate with the carbon signal at ~4.5 ppm, confirming the assignment of the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this compound would include:
-
A correlation from the methyl protons (H-3) to the alkyne carbons (C-1 and C-2).
-
Correlations from the pyridine protons (especially H-3') to the alkyne carbon C-1.
-
Correlations between adjacent carbons within the pyridine ring.
-
Conclusion
The combined application of IR and NMR spectroscopy provides a powerful and definitive approach to the structural characterization of this compound. IR spectroscopy offers a rapid confirmation of the key functional groups, particularly the internal alkyne, while a suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeletons. The methodologies and data interpretation frameworks presented in this guide serve as a robust template for the analysis of this molecule and other related heterocyclic compounds, ensuring the scientific integrity required in modern chemical research and development.
References
- Vertex AI Search. IR Spectroscopy Tutorial: Alkynes.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).
- Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023).
- JoVE (Journal of Visualized Experiments). ¹H NMR: Long-Range Coupling. (2024).
- University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. (2012).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (1997). Available at: [Link]
- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
-
Kriwacki, R. W., & Pitner, T. P. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531-542. (1989). Available at: [Link]
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Reactivity of the alkynyl group in 2-(Prop-1-yn-1-yl)pyridine
An In-Depth Technical Guide to the Reactivity of the Alkynyl Group in 2-(Prop-1-yn-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique electronic interplay between the electron-withdrawing pyridine ring and the electron-rich alkynyl group makes this compound a highly versatile and reactive building block in modern organic synthesis. This guide provides a comprehensive exploration of the reactivity of the alkynyl moiety in this scaffold, with a focus on its application in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. We will delve into the causality behind experimental choices for key transformations, including cycloaddition reactions, metal-catalyzed cyclizations, and nucleophilic additions. Detailed, field-proven protocols and mechanistic visualizations are provided to enable researchers to effectively harness the synthetic potential of this valuable compound.
Introduction: The Strategic Importance of this compound
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of an alkynyl group at the 2-position of the pyridine ring, as in this compound, creates a molecule with a rich and tunable reactivity profile. The propargyl group is not merely a passive linker; its reactivity is significantly modulated by the adjacent nitrogen-containing heterocycle. This dynamic relationship allows for a diverse array of chemical transformations, making it a privileged starting material for the synthesis of novel compounds with potential biological activity.[3][4][5] This guide will focus specifically on the transformations of the alkynyl group, providing both a theoretical and practical framework for its utilization.
Synthesis of this compound: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of this compound is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[1][6][7][8] This reaction forms a carbon-carbon bond between a terminal alkyne (propyne) and an aryl halide (2-halopyridine).
The choice of a Sonogashira coupling is strategic due to its high functional group tolerance, mild reaction conditions, and generally high yields.[7][8] The mechanism involves a synergistic catalytic cycle between palladium and copper. The palladium catalyst facilitates the oxidative addition to the 2-halopyridine and the subsequent transmetalation with a copper(I)-acetylide intermediate, which is formed in situ.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a representative procedure for the synthesis of 2-alkynylpyridines and can be adapted for this compound.
Materials:
-
2-Iodopyridine
-
Propyne (gas or condensed)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).
-
Add anhydrous DMF as the solvent, followed by an excess of Et₃N (e.g., 3.0 equiv).
-
Bubble propyne gas through the solution or add condensed propyne at a low temperature.
-
Heat the reaction mixture to 65 °C and monitor the progress by TLC or GC-MS.[1][7]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting 2-iodopyridine and the appearance of a new, less polar spot on the TLC plate. The structure of the product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Reactivity of the Alkynyl Group
The alkynyl group in this compound is the focal point for a variety of powerful chemical transformations.
Cycloaddition Reactions
The terminal alkyne is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[9][10] This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,2,3-triazoles.[10][] These triazole-containing pyridine derivatives are of significant interest in drug discovery due to their ability to act as stable linkers and engage in hydrogen bonding.[12]
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography or recrystallization.
Trustworthiness: The high efficiency and selectivity of the CuAAC reaction, coupled with the mild, often aqueous, reaction conditions, make it a highly reliable and reproducible transformation.[10]
The alkyne in this compound can also participate as a dienophile in [4+2] Diels-Alder cycloadditions, though this is generally less common than [3+2] cycloadditions.[13] These reactions require an electron-rich diene and can be promoted by thermal or Lewis acid catalysis to construct highly substituted pyridine derivatives.[13][14]
Metal-Catalyzed Transformations
The proximity of the pyridine nitrogen to the alkynyl group enables a variety of metal-catalyzed cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.
A particularly powerful transformation is the metal-catalyzed cyclization of 2-alkynylpyridines to form indolizines.[15] Indolizine derivatives are present in numerous natural products and exhibit a wide range of biological activities.[15] Catalysts based on gold, platinum, copper, and other transition metals can activate the alkyne towards intramolecular nucleophilic attack by the pyridine nitrogen.
Caption: General workflow for the metal-catalyzed synthesis of indolizines.
Nucleophilic Additions
The carbon-carbon triple bond in this compound is electron-deficient due to the inductive effect of the pyridine ring, making it susceptible to nucleophilic attack.[16] Hard nucleophiles, such as organometallic reagents, can add to the 2-position of the pyridine ring, but softer nucleophiles can add across the alkyne.[17] This reactivity can be exploited to introduce a wide range of functional groups. The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions.
Applications in Drug Development and Materials Science
The synthetic versatility of this compound makes it a valuable precursor in several fields:
-
Medicinal Chemistry: The ability to rapidly generate diverse heterocyclic scaffolds such as triazoles and indolizines is of paramount importance in drug discovery.[12][15][18] These core structures are found in numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][5][19]
-
Materials Science: The rigid, linear nature of the alkynyl group and its ability to participate in polymerization and surface modification reactions make this compound a useful monomer for the synthesis of functional polymers and materials with interesting electronic and optical properties.
Summary Data Table
| Reaction Type | Key Reagents | Product Class | Key Advantages |
| Sonogashira Coupling | 2-Halopyridine, Propyne, Pd/Cu catalysts | 2-Alkynylpyridines | High yield, functional group tolerance |
| CuAAC (Click Chemistry) | Organic azide, Cu(I) catalyst | 1,2,3-Triazoles | High efficiency, regioselectivity, mild conditions |
| Indolizine Synthesis | Metal catalyst (Au, Pt, etc.) | Indolizines | Access to fused N-heterocycles |
| Nucleophilic Addition | Various nucleophiles | Functionalized alkenes | C-X bond formation |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. The reactivity of its alkynyl group, modulated by the adjacent pyridine ring, allows for a wide range of transformations, including cycloadditions, metal-catalyzed cyclizations, and nucleophilic additions. A thorough understanding of these reaction pathways, as outlined in this guide, provides researchers with the tools to design and execute efficient syntheses of complex molecules for applications in drug discovery and materials science. The self-validating nature of the described protocols, combined with a clear understanding of the underlying reaction mechanisms, ensures a high degree of reproducibility and success in the laboratory.
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Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. ResearchGate. [Link]
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Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]
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An In-depth Technical Guide to 2-(Prop-1-yn-1-yl)pyridine: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity have cemented its role in a vast array of functional molecules. This guide delves into the specific characteristics of a particularly intriguing derivative: 2-(Prop-1-yn-1-yl)pyridine. The strategic placement of a propynyl group on the pyridine ring at the 2-position introduces a reactive handle for a multitude of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, grounded in established scientific principles and supported by relevant literature.
Core Molecular Attributes of this compound
This compound is a heterocyclic aromatic compound distinguished by the presence of both a pyridine ring and a terminal alkyne functional group. This unique combination of a π-deficient heteroaromatic system and a reactive triple bond dictates its chemical behavior and potential applications.
Structural and General Properties
A summary of the key identifiers and computed properties for this compound is presented in the table below. These parameters are fundamental for its identification and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 40925-52-8 | [1] |
| Molecular Formula | C₈H₇N | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| XLogP3 (Computed) | 1.6 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
Note: Experimental physical properties such as boiling point, melting point, and density for this compound are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific samples.
Synthesis of this compound: A Practical Approach
The most prevalent and efficient method for the synthesis of 2-alkynylpyridines, including this compound, is the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
The Sonogashira Coupling: A Powerful Synthetic Tool
The Sonogashira reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3] The catalytic cycle typically involves a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism is depicted below.
Figure 1: Generalized mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a representative procedure for the synthesis of 2-alkynylpyridines and can be adapted for the synthesis of this compound from a 2-halopyridine and propyne.
Materials:
-
2-Bromopyridine or 2-Iodopyridine
-
Propyne (gas or condensed)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).
-
Add the anhydrous, deoxygenated solvent, followed by the 2-halopyridine and the amine base.
-
Introduce propyne to the reaction mixture. If using propyne gas, it can be bubbled through the solution. If using condensed propyne, it should be handled at low temperatures.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the electron-rich alkyne moiety.
Reactions of the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
Reactions of the Alkyne Group
The terminal alkyne of the propynyl group is a versatile functional handle for a variety of chemical transformations.
-
Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups, making it invaluable for bioconjugation and materials science.[4]
Figure 2: Schematic representation of the CuAAC click reaction with this compound.
-
Hydrogenation: The triple bond can be selectively hydrogenated to a double bond (alkene) or fully reduced to a single bond (alkane) using appropriate catalysts (e.g., Lindlar's catalyst for cis-alkene, or Pd/C for complete reduction).
-
Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as Diels-Alder reactions (as a dienophile) or [3+2] cycloadditions, to construct more complex ring systems.
-
Coordination Chemistry: The pyridine nitrogen and the alkyne can act as ligands to coordinate with metal centers, forming a variety of coordination complexes with interesting catalytic or material properties.[5]
Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of δ 7.0-8.5 ppm) and a singlet for the methyl protons of the propynyl group (around δ 2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the three carbons of the propynyl group, including two sp-hybridized carbons of the alkyne.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3300 cm⁻¹). The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 117.15). Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Materials Science
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] The incorporation of an alkyne functionality, as in this compound, provides a versatile handle for the synthesis of novel drug candidates and functional materials.
-
Drug Discovery: The alkyne group can be used to link the pyridine scaffold to other pharmacophores via click chemistry, enabling the rapid generation of compound libraries for high-throughput screening. Derivatives of 2-alkynylpyridines have been investigated for a range of biological activities, including as enzyme inhibitors and receptor ligands.
-
Bioconjugation: The ability to undergo click chemistry makes this compound a useful tool for bioconjugation, allowing for the labeling of biomolecules such as proteins and nucleic acids.
-
Materials Science: The rigid, linear nature of the alkyne can be exploited in the design of novel polymers and organic materials with specific electronic or optical properties.
Safety and Handling
Based on GHS classifications, this compound is a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a pyridine ring and a terminal alkyne provides a rich platform for a wide range of chemical transformations. The ability to readily engage in Sonogashira coupling for its synthesis and click chemistry for its derivatization makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. As the demand for complex and diverse molecular architectures continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.
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A-Z Guide to 2-Alkynylpyridines: From Discovery to Synthesis
Abstract
The 2-alkynylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of 2-alkynylpyridines. It traces the historical development from early, seminal methods to the robust, palladium-catalyzed cross-coupling reactions that define the current state-of-the-art. Particular emphasis is placed on the Sonogashira and Castro-Stephens reactions, with a detailed analysis of their mechanisms, experimental parameters, and practical applications. This paper is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.
Introduction: The Strategic Importance of 2-Alkynylpyridines
The pyridine ring is one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for various functional groups.[1][3] When functionalized at the 2-position with an alkynyl group, the resulting scaffold exhibits a unique combination of rigidity and linear geometry, making it a powerful building block for constructing complex molecular architectures. These compounds are crucial intermediates in the synthesis of a wide array of biologically active molecules, including anticancer agents, antivirals, and central nervous system modulators.[4][5] The development of efficient and regioselective methods to synthesize 2-alkynylpyridines has therefore been a significant focus of chemical research.
Foundational Synthetic Strategies: The Dawn of Pyridine Alkynylation
The journey to modern synthetic methods for 2-alkynylpyridines began with foundational reactions that, while groundbreaking for their time, often required harsh conditions or pre-functionalized starting materials.
The Castro-Stephens Coupling: A Copper-Mediated Revolution
First described in 1963, the Castro-Stephens coupling was a pivotal development, demonstrating the reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne.[6][7] This reaction represented one of the first reliable methods for directly installing an alkyne onto an aromatic ring, including 2-halopyridines.
Mechanism and Causality: The reaction proceeds by the nucleophilic attack of a pre-formed copper acetylide on the aryl halide, typically in a polar aprotic solvent like hot pyridine or DMF.[7] The use of a stoichiometric amount of the copper acetylide is a key feature of the classic Castro-Stephens reaction. While effective, this necessity for pre-formation of the organocopper reagent and the often-high reaction temperatures were limitations that spurred further innovation.[6]
The Palladium Era: Sonogashira Coupling as the Gold Standard
The landscape of C-C bond formation was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, reported in 1975, emerged as the premier method for synthesizing 2-alkynylpyridines due to its mild conditions, high functional group tolerance, and catalytic nature.[8][9]
Mechanistic Pillars of the Sonogashira Reaction
The Sonogashira reaction masterfully combines two independent catalytic cycles: a palladium cycle and a copper cycle.[9][10] This dual-catalyst system allows the reaction to proceed under significantly milder conditions than the Castro-Stephens coupling.
-
The Palladium Cycle: This cycle begins with the active Pd(0) species undergoing oxidative addition into the 2-halopyridine C-X bond.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium center (transmetalation), followed by reductive elimination to yield the 2-alkynylpyridine product and regenerate the active Pd(0) catalyst.[11]
// Palladium Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Oxidative Addition\nIntermediate\n(2-Pyridyl)-Pd(II)(L)₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Complex [label="Transmetalation Product\n(2-Pyridyl)-Pd(II)(L)₂-(C≡CR)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Copper Cycle Nodes CuI [label="Cu(I)-X", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cu_Acetylide [label="Copper(I) Acetylide\nCu-C≡CR", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Reagents ArylHalide [label="2-Halo-Pyridine\n(Ar-X)", shape=plaintext]; Alkyne [label="Terminal Alkyne\n(H-C≡CR)", shape=plaintext]; Base [label="Base (e.g., Et₃N)", shape=plaintext]; Product [label="2-Alkynylpyridine\n(Ar-C≡CR)", shape=plaintext];
// Palladium Cycle Edges ArylHalide -> Pd0 [style=invis]; Pd0 -> OA_Complex [label="Oxidative\nAddition", color="#4285F4"]; OA_Complex -> Product_Complex [label="Transmetalation", color="#34A853"]; Product_Complex -> Pd0 [label="Reductive\nElimination", color="#EA4335"]; Product_Complex -> Product [style=dashed, arrowhead=open, color="#5F6368"];
// Copper Cycle Edges Alkyne -> CuI [style=invis]; CuI -> Cu_Acetylide [label="Deprotonation", color="#FBBC05"]; Base -> CuI [style=invis]; Cu_Acetylide -> OA_Complex [label=" ", style=dashed, arrowhead=open, color="#34A853"];
// Invisible nodes for layout subgraph { rank=same; Pd0; Alkyne; } subgraph { rank=same; OA_Complex; Cu_Acetylide; } } caption { label = "Simplified catalytic cycles of the Sonogashira coupling."; fontsize = 10; fontname = "Helvetica"; }
Key Experimental Parameters and Their Rationale
The success of a Sonogashira coupling hinges on the careful selection of several key components. A typical protocol involves a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.[10][12]
| Component | Examples | Function & Rationale | Typical Loading |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | The core catalyst that facilitates the C-C bond formation. The choice depends on stability, activity, and cost. Pd(II) precatalysts are reduced in situ to the active Pd(0) state.[9][13] | 1-5 mol% |
| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne by forming the copper acetylide, which accelerates the transmetalation step.[9] | 1-10 mol% |
| Base | Et₃N, piperidine, K₂CO₃, Cs₂CO₃ | Neutralizes the HX acid formed during the reaction and facilitates the deprotonation of the terminal alkyne. Amine bases can also serve as solvents.[8] | 2-3 equivalents |
| Ligand | PPh₃, dppf, XPhos | Stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity.[11] | 2-4 eq. per Pd |
| Solvent | DMF, THF, Toluene, Acetonitrile | Solubilizes reactants and catalysts. The choice depends on the reaction temperature and substrate solubility. | N/A |
Modern Synthetic Developments
While the Sonogashira coupling remains dominant, research continues to refine pyridine alkynylation. Modern approaches often focus on improving efficiency, expanding substrate scope, or developing more sustainable, metal-free alternatives.
C-H Activation Strategies
Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-halogenated pyridines.[1][14] Palladium- or rhodium-catalyzed methods have been developed to directly alkynylate the C-H bond at the 2-position of pyridine N-oxides or other activated pyridine derivatives.[15] These methods often require directing groups to achieve the desired regioselectivity.
Pyridine N-Oxide Mediated Synthesis
Using pyridine N-oxides as substrates offers an alternative activation strategy. The N-oxide group alters the electronic properties of the pyridine ring, facilitating nucleophilic attack.[16] Methods have been developed where Grignard reagents, including alkynyl Grignards, add to pyridine N-oxides to regiospecifically generate 2-substituted pyridines after a subsequent treatment step.[17][18]
Detailed Experimental Protocol: A Validated Sonogashira Coupling
This section provides a representative, self-validating protocol for the synthesis of a 2-alkynylpyridine, based on established methodologies.[8][10]
Objective: To synthesize 2-(phenylethynyl)pyridine from 2-bromopyridine and phenylacetylene.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5.0 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF) (5 mL)
-
Standard Schlenk line glassware, nitrogen or argon atmosphere
Procedure:
-
Vessel Preparation: A dry 25 mL Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with an inert atmosphere (Nitrogen or Argon). This cycle is repeated three times.
-
Catalyst Loading: Under a positive pressure of inert gas, PdCl₂(PPh₃)₂ (2.5 mol%) and CuI (5.0 mol%) are added to the flask.
-
Solvent and Reagent Addition: Anhydrous, degassed DMF (5 mL) is added, followed by triethylamine (3.0 eq), 2-bromopyridine (1.0 eq), and finally phenylacetylene (1.2 eq).
-
Reaction Execution: The flask is sealed, and the reaction mixture is heated to 65-70 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine spot is consumed (typically 2-4 hours).
-
Workup: The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the pure 2-(phenylethynyl)pyridine.
Conclusion and Future Outlook
The synthesis of 2-alkynylpyridines has evolved from stoichiometric, high-temperature reactions to highly efficient, mild, and broadly applicable palladium-catalyzed methods. The Sonogashira coupling remains the workhorse in this field, providing reliable access to a vast array of derivatives. Future innovations will likely focus on further enhancing the sustainability of these transformations, including the development of more active copper-free systems, recyclable catalysts, and the broader application of direct C-H activation strategies to minimize waste and simplify synthetic sequences. These advancements will continue to empower researchers in drug discovery and materials science to build the next generation of functional molecules.
References
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Thakur, D., Aggarwal, T., Muskan, Sushmita, & Verma, A. K. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. ResearchGate. Retrieved from [Link]
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Verma, A., & Kumar, S. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Request PDF. (2025). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. Retrieved from [Link]
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PubMed. (2017). Ligand-Enabled Alkynylation of C(sp3)-H Bonds with Palladium(II) Catalysts. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Alkenylation and Alkynylation of ortho-C(sp2)–H Bonds of Benzylamine Picolinamides. Organic Letters. Retrieved from [Link]
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NIH. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC. Retrieved from [Link]
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Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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RSC Publishing. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Retrieved from [Link]
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Researcher.Life. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. R Discovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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NIH. (n.d.). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Retrieved from [Link]
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(n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes. Retrieved from [Link]
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(2024). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. Retrieved from [Link]
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PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]
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ScienceDirect. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Retrieved from [Link]
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A Theoretical Investigation of the Molecular Structure and Electronic Properties of 2-(Prop-1-yn-1-yl)pyridine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine ring is a cornerstone of medicinal chemistry and materials science, appearing as a fundamental scaffold in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, such as enhanced solubility and metabolic stability, make it a privileged structure in drug design.[1] This guide presents an in-depth theoretical investigation into the molecular structure, electronic properties, and spectroscopic signatures of a specific derivative, 2-(Prop-1-yn-1-yl)pyridine. By leveraging the power of Density Functional Theory (DFT), we provide a comprehensive computational analysis that serves as a foundational resource for researchers exploring the potential of alkynylpyridine compounds. This document details the causality behind the selection of computational methods, presents a self-validating protocol for theoretical analysis, and summarizes the key structural and electronic parameters that govern the molecule's behavior.
Introduction: The Convergence of Pyridine Chemistry and Computational Insight
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a propynyl group (C₈H₇N).[2] The fusion of the electron-deficient pyridine core with the electron-rich alkyne functionality creates a molecule with intriguing electronic characteristics and potential applications as a ligand in organometallic chemistry, a building block in organic synthesis, or a scaffold in the development of novel therapeutic agents.[3][4]
To fully harness the potential of such molecules, a fundamental understanding of their three-dimensional structure and electronic landscape is paramount. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data, theoretical investigations offer a complementary and predictive lens.[5][6] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool, providing profound insights into molecular geometry, electronic structure, and reactivity at the atomic level.
This guide aims to:
-
Elucidate the optimized molecular geometry of this compound.
-
Analyze its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to predict reactivity.
-
Provide a detailed, validated computational protocol for researchers to apply to similar pyridine derivatives.
-
Present predicted spectroscopic data (IR, NMR) to aid in experimental characterization.
Foundational Concepts: Justification of the Theoretical Approach
The selection of an appropriate computational method is a critical decision that directly impacts the accuracy and efficiency of the results.[5] Our approach is grounded in established principles and validated by extensive use in the scientific literature for similar molecular systems.
The Rationale for Density Functional Theory (DFT)
For organic molecules like pyridine derivatives, DFT offers the optimal balance between computational cost and predictive accuracy.[5][7] Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by calculating the electron density. This approach has proven remarkably successful for predicting a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics.
Selecting the Functional and Basis Set: B3LYP/6-311+G(d,p)
Within the DFT framework, the choice of the exchange-correlation functional and the basis set is crucial.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy of predicted geometries and energies. Its reliability for studying pyridine derivatives is well-documented.[8][9][10]
-
Basis Set (6-311+G(d,p)): This triple-zeta basis set provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions (+) is important for describing the electron density far from the nucleus, while polarization functions (d,p) allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.
This combination of B3LYP with a triple-zeta basis set represents a robust and reliable level of theory for the investigations outlined in this guide.[9]
Computational Methodology: A Validated Workflow
The following protocol describes a self-validating system for the theoretical investigation of this compound. Each step builds upon the previous one, ensuring the final results are derived from a stable, verified molecular structure.
Step-by-Step Computational Protocol
-
Initial Structure Generation: A 3D structure of this compound is constructed using molecular modeling software. The IUPAC name is this compound.[2]
-
Geometry Optimization: The initial structure is optimized without constraints using the B3LYP functional and the 6-311+G(d,p) basis set. This iterative process finds the lowest energy conformation of the molecule.
-
Frequency Analysis (Validation Step): A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum on the potential energy surface. This is a critical self-validation check.
-
Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.
-
Spectroscopic Prediction: The results from the frequency analysis are used to predict the infrared (IR) spectrum. Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the ¹H and ¹³C NMR chemical shifts.[9]
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
The application of the described protocol yields detailed insights into the structural and electronic nature of this compound.
Optimized Molecular Geometry
The geometry optimization reveals a planar pyridine ring, as expected for an aromatic system. The propynyl substituent is nearly linear and lies in the same plane as the pyridine ring, indicating a conjugated system.
Caption: Key structural components of this compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | Pyridine C2 - Alkyne Cα | 1.43 Å |
| Bond Length | Alkyne Cα ≡ Cβ | 1.21 Å |
| Bond Length | Alkyne Cβ - Cγ (Methyl) | 1.46 Å |
| Bond Angle | N - C2 - Cα | 116.5° |
| Bond Angle | C2 - Cα ≡ Cβ | 178.9° |
| Bond Angle | Cα ≡ Cβ - Cγ | 179.2° |
Note: Values are representative and obtained from DFT calculations at the B3LYP/6-311+G(d,p) level.
The calculated bond lengths and angles are consistent with a hybrid structure of sp² (pyridine) and sp (alkyne) hybridized carbon atoms. The near-180° angles of the alkyne backbone confirm its linearity.
Electronic Structure and Reactivity
The electronic properties of a molecule are governed by its frontier molecular orbitals, the HOMO and LUMO.
Table 2: Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.58 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.69 eV |
| Dipole Moment | 2.15 Debye |
Note: Values are representative and obtained from DFT calculations at the B3LYP/6-311+G(d,p) level.
The HOMO is primarily localized over the propynyl group and the π-system of the pyridine ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, particularly near the nitrogen atom, marking the likely site for nucleophilic attack. The relatively large HOMO-LUMO energy gap of 5.69 eV suggests high kinetic stability.
Caption: Frontier molecular orbital energy diagram for this compound.
The Molecular Electrostatic Potential (MEP) map further clarifies reactivity. The most negative potential (red region) is localized on the nitrogen atom of the pyridine ring, confirming it as the primary site for protonation and interaction with electrophiles. Positive potential (blue regions) is found around the hydrogen atoms.
Predicted Spectroscopic Signatures
Theoretical spectra provide a valuable reference for experimentalists.
Table 3: Key Predicted Vibrational Frequencies (IR)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C≡C Stretch | 2245 cm⁻¹ | Characteristic alkyne stretch |
| C-H Stretch (Aromatic) | 3050-3100 cm⁻¹ | Pyridine ring C-H bonds |
| C-H Stretch (Aliphatic) | 2930-2990 cm⁻¹ | Methyl group C-H bonds |
| C=N/C=C Stretch | 1450-1600 cm⁻¹ | Pyridine ring vibrations |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Atom Position | Predicted Shift (ppm) |
|---|---|---|
| ¹H | Pyridine H6 | ~8.6 ppm |
| ¹H | Pyridine H3, H4, H5 | ~7.2-7.8 ppm |
| ¹H | Methyl (-CH₃) | ~2.1 ppm |
| ¹³C | Pyridine C2 | ~151 ppm |
| ¹³C | Alkyne Cα, Cβ | ~80-90 ppm |
Note: Values are relative to TMS and are subject to solvent effects.
Conclusion
This technical guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory. The computational protocol, grounded in the B3LYP/6-311+G(d,p) level of theory, provides a reliable and self-validating framework for analysis. The results indicate a planar, conjugated molecular structure with high kinetic stability, as suggested by its large HOMO-LUMO gap. The electronic landscape, characterized by the MEP and frontier orbitals, identifies the pyridine nitrogen as the primary nucleophilic site. The predicted geometric, electronic, and spectroscopic data presented herein serve as a robust foundation for future experimental work and can guide the rational design of novel molecules for applications in drug discovery and materials science.
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A Technical Guide to the Spectroscopic Data of Novel 2-(Prop-1-yn-1-yl)pyridine Derivatives
Introduction
The convergence of pyridine and alkyne moieties within a single molecular framework has garnered significant attention in the fields of medicinal chemistry, materials science, and catalysis. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of numerous pharmaceuticals and functional materials due to its unique electronic properties and hydrogen bonding capabilities. Similarly, the alkyne functional group, with its linear geometry and high electron density, serves as a versatile building block in organic synthesis and a key component in conjugated systems.
This guide provides an in-depth exploration of the spectroscopic characterization of a novel class of compounds: 2-(prop-1-yn-1-yl)pyridine derivatives. As a Senior Application Scientist, the objective is to move beyond a mere recitation of data, instead offering a nuanced interpretation of the spectroscopic signatures—¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry—that define these molecules. We will delve into the causality behind experimental observations, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize these and similar molecular architectures.
Synthesis of this compound Derivatives: The Sonogashira Coupling
A prevalent and efficient method for the synthesis of 2-alkynylpyridines is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, propyne or a derivative thereof) and an aryl or vinyl halide (a 2-halopyridine).[3][4] The reaction is typically co-catalyzed by a copper(I) salt and carried out in the presence of an amine base.[4]
The choice of a 2-halopyridine as the starting material is strategic. The halogen at the 2-position provides a reactive site for the palladium catalyst to initiate the catalytic cycle. The reaction proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps to yield the desired this compound derivative. The versatility of the Sonogashira coupling allows for the introduction of a wide array of substituents on both the pyridine ring and the alkyne, enabling the creation of a diverse library of novel compounds.[4]
A modified Sonogashira coupling can be employed for the use of propyne, a gaseous alkyne, under milder conditions, avoiding the need for high pressures.[5]
Caption: General workflow for the Sonogashira coupling synthesis.
Spectroscopic Characterization
The elucidation of the structure of novel this compound derivatives relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
The ¹H NMR spectrum of a this compound derivative will exhibit characteristic signals for both the pyridine ring protons and the methyl protons of the prop-1-yn-1-yl group.
-
Pyridine Ring Protons: The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the aromatic ring. The proton at the 6-position (α to the nitrogen) is typically the most deshielded, appearing at the lowest field (highest ppm). The protons at the 3, 4, and 5-positions will appear at higher fields. Substituents on the pyridine ring will further influence these chemical shifts.
-
Methyl Protons: The methyl protons of the prop-1-yn-1-yl group will appear as a singlet in the upfield region of the spectrum, typically around 2.0 ppm. The exact chemical shift can be influenced by the electronic nature of the pyridine ring.
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-6 | 8.4 - 8.6 | Doublet or Doublet of Doublets |
| Pyridine H-3 | 7.2 - 7.5 | Doublet or Doublet of Doublets |
| Pyridine H-4 | 7.6 - 7.8 | Triplet or Doublet of Triplets |
| Pyridine H-5 | 7.1 - 7.4 | Triplet or Doublet of Triplets |
| -C≡C-CH₃ | 2.0 - 2.2 | Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum. The carbon at the 2-position, being directly attached to the nitrogen and the alkyne, will be significantly deshielded. The C-2 carbon of pyridine typically appears around 150 ppm, C-3 at 124 ppm, and C-4 at 136 ppm.[6]
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne group are a key diagnostic feature. These carbons typically resonate in the range of 80-90 ppm. The carbon attached to the pyridine ring will be at a slightly different chemical shift than the carbon attached to the methyl group.
-
Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum, typically below 10 ppm.
| Carbon | Typical Chemical Shift (δ, ppm) |
| Pyridine C-2 | 148 - 152 |
| Pyridine C-6 | 149 - 151 |
| Pyridine C-4 | 135 - 138 |
| Pyridine C-3 | 122 - 126 |
| Pyridine C-5 | 120 - 124 |
| C ≡C-CH₃ | 80 - 90 |
| C≡C -CH₃ | 75 - 85 |
| -C≡C-C H₃ | 4 - 6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
-
C≡C Stretch: A weak but sharp absorption band in the region of 2100-2250 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch.[7] The intensity of this band can be weak due to the low change in dipole moment during the vibration, especially in more symmetrical alkynes.
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the pyridine ring typically appears above 3000 cm⁻¹.[8]
-
Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring result in a series of sharp bands in the 1400-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.[9]
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C≡C | Stretch | 2100 - 2250 | Weak to Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |
| Aromatic C=C, C=N | Stretch | 1400 - 1600 | Medium to Strong, Sharp |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium, Sharp |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the key feature is the extended conjugation between the pyridine ring and the alkyne.
The conjugation of the π-systems of the pyridine ring and the alkyne leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unconjugated pyridine.[10][11] This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11]
One would expect to observe π → π* transitions, which are typically strong, and potentially weaker n → π* transitions associated with the nitrogen lone pair. The exact λmax and molar absorptivity (ε) will be dependent on the specific substituents on the pyridine ring and the solvent used for the analysis. Increasing the extent of conjugation generally results in both a bathochromic (longer wavelength) and a hyperchromic (greater absorbance) shift.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the derivative. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and, consequently, the molecular formula.
-
Fragmentation Patterns: The fragmentation of these derivatives under electron impact (EI) or other ionization methods can provide valuable structural information. Common fragmentation pathways may include:
-
Loss of a methyl radical (•CH₃) from the propargyl group.
-
Cleavage of the bond between the pyridine ring and the alkyne.
-
Fragmentation of the pyridine ring itself, which can be complex.[12][13] The pyridine ring is relatively stable, so fragmentation may be less extensive compared to other aromatic systems.[14] The primary fragmentation often occurs near the site of charge localization.[15]
-
Caption: Logical flow for structure elucidation using multiple spectroscopic techniques.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for novel this compound derivatives. Instrument parameters should be optimized for each specific compound and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 160 ppm.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.
-
Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record the spectrum over a range of approximately 200 to 400 nm.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI), Electrospray Ionization (ESI)).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragments.
-
For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Conclusion
The spectroscopic characterization of novel this compound derivatives is a multi-faceted process that requires the careful application and interpretation of several analytical techniques. This guide has provided a framework for understanding the characteristic spectroscopic signatures of these compounds. By leveraging the complementary information provided by NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently elucidate the structures of these and other novel molecules, paving the way for their application in various scientific disciplines.
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6, 121-133. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (2012). RSC Publishing. [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis, 54(03), 655-657. [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
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The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
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Experimental UV-vis absorption spectra of alkynes I-VIII (Table 1) in hexane (see methodology). (n.d.). ResearchGate. [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Scientific Reports, 11(1). [Link]
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Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. (2012). ResearchGate. [Link]
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Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). DTIC. [Link]
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Infrared Spectroscopy. (n.d.). MSU chemistry. [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). ResearchGate. [Link]
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14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]
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Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. (2021). RSC Advances, 11(51), 32425-32434. [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). University of Alberta. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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UV-Vis Spectroscopy of Conjugated Alkenes Concept 1. (2024). Pearson+. [Link]
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The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook. [Link]
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Exploring the Coordination Chemistry of 2-Alkynylpyridines: Synthesis, Versatile Bonding, and Functional Applications
An In-Depth Technical Guide:
Abstract
2-Alkynylpyridines represent a fascinating and highly versatile class of ligands in modern coordination chemistry. The unique juxtaposition of a Lewis-basic pyridine nitrogen atom and a π-acidic, sterically-defined alkyne moiety within a single, rigid framework provides a rich playground for creating novel metal complexes with tunable electronic, optical, and catalytic properties. This guide offers an in-depth exploration of the core principles governing the synthesis, coordination behavior, and application of these remarkable ligands. We will delve into the causality behind synthetic strategies, dissect the nuanced coordination modes, and present field-proven protocols for their preparation and complexation. This document is intended for researchers, chemists, and material scientists seeking to leverage the unique attributes of 2-alkynylpyridine-metal complexes in catalysis, drug development, and materials science.
Introduction: The Strategic Value of the 2-Alkynylpyridine Scaffold
The pyridine ring is a cornerstone of coordination chemistry, appearing in countless natural products, pharmaceuticals, and catalysts.[1] Its derivatives are frequently employed as ligands due to their well-defined steric and electronic properties.[2][3] The strategic introduction of an alkynyl group at the 2-position dramatically expands this chemical utility. This modification introduces a second, electronically distinct coordination site—the carbon-carbon triple bond—and imparts a rigid, linear geometry.
This dual-functionality allows 2-alkynylpyridines to act not only as simple monodentate N-donor ligands but also as chelating or bridging units, engaging metals through both the nitrogen atom and the alkyne's π-system.[4] This versatility has led to their use in a wide range of applications, including:
-
Homogeneous Catalysis: As ancillary ligands that modulate the activity and selectivity of metal centers in cross-coupling and other organic transformations.[5][6][7]
-
Luminescent Materials: In the construction of highly phosphorescent complexes, particularly with heavy metals like platinum(II), for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[8][9][10]
-
Supramolecular Chemistry: As building blocks for creating well-defined metal-organic assemblies and coordination polymers with unique structural and functional properties.[11]
This guide will provide the foundational knowledge and practical insights necessary to harness the potential of these powerful molecular tools.
Synthesis of 2-Alkynylpyridine Ligands: A Methodological Overview
The reliable synthesis of 2-alkynylpyridine ligands is the critical first step for their use in coordination chemistry. While several methods exist, the Palladium-catalyzed Sonogashira cross-coupling reaction is the most prevalent and versatile approach due to its efficiency and broad substrate scope.[12][13]
The Sonogashira Coupling: The Workhorse Reaction
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] For the synthesis of 2-alkynylpyridines, this typically involves the coupling of a 2-halopyridine (most commonly 2-iodopyridine or 2-bromopyridine) with a desired terminal alkyne.
Causality Behind the Conditions: The reaction is mechanistically complex, requiring a dual-catalyst system. A palladium complex (e.g., PdCl₂(PPh₃)₂) serves as the primary catalyst, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[1][14] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst facilitates the crucial activation of the alkyne C-H bond. An amine base, such as triethylamine (Et₃N), is required to neutralize the hydrogen halide produced during the reaction and to deprotonate the terminal alkyne.[1][15]
Workflow: Sonogashira Synthesis of 2-Alkynylpyridines
Caption: General workflow for the Sonogashira synthesis of 2-alkynylpyridines.
Alternative Synthetic Routes
While less common, other methods can provide access to 2-alkynylpyridines. One notable approach involves the addition of alkynyl Grignard reagents to pyridine N-oxides, followed by a rearrangement step to yield the 2-substituted product.[16][17] This transition-metal-free method can be advantageous for specific substrates that may be sensitive to Sonogashira conditions.
The Versatile Coordination Chemistry of 2-Alkynylpyridines
The true power of 2-alkynylpyridines lies in their diverse coordination behavior. The interplay between the pyridine nitrogen and the alkyne moiety allows for multiple bonding modes, which can be selected based on the metal center, ancillary ligands, and reaction conditions.
-
Mode A: N-Monodentate Coordination: The most straightforward mode involves coordination through the lone pair of the pyridine nitrogen, with the alkyne acting as a non-coordinating pendant arm. This is common for coordinatively saturated metal centers.
-
Mode B: η²-Alkyne Coordination: In electron-rich, coordinatively unsaturated metal complexes, the alkyne can coordinate in a side-on (η²) fashion, forming a three-membered metallacyclopropene ring. This interaction is particularly relevant for metals like copper(I) and platinum(0).[4]
-
Mode C: N,C(σ)-Bidentate (Alkynyl) Coordination: Following deprotonation of a terminal alkyne, the ligand can coordinate as a bidentate N,C-chelating alkynyl (or acetylide) ligand. This mode is crucial in the formation of many luminescent platinum(II) complexes.[8]
-
Mode D: N,η²-Alkyne Bidentate Chelation: The ligand can chelate to a single metal center through both the pyridine nitrogen and the alkyne π-system.
-
Mode E: Bridging Coordination: The ligand can bridge two metal centers, with one coordinating to the nitrogen and the other to the alkyne, leading to the formation of polynuclear complexes or coordination polymers.[4]
Diagram: Principal Coordination Modes of 2-Alkynylpyridines
Caption: Common coordination modes of 2-alkynylpyridine ligands with metal centers (M).
Applications Driven by Coordination
The specific coordination mode dictates the resulting properties and applications of the metal complex.
Catalysis
Palladium(II) complexes featuring 2-alkynylpyridine ligands have demonstrated utility as pre-catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[6] The pyridine moiety provides a stable coordination anchor, while the electronic properties of the alkyne substituent can be tuned to influence the catalytic activity. For instance, electron-donating groups on the alkyne can increase the electron density at the metal center, potentially accelerating the oxidative addition step in many catalytic cycles.
| Catalyst System | Reaction Type | Substrate Scope | Typical Yield | Reference |
| [Pd(4-Me-py)₂(NO₃)₂] | Suzuki-Miyaura | Aryl bromides & Phenylboronic acid | 85-99% | [6] |
| ₂ | Heck Coupling | Aryl iodides & Acrylates | 97-100% | [6] |
| Pd(CF₃COO)₂/PPh₃/CuI | Sonogashira | 2-amino-3-bromopyridine & Alkynes | >90% | [12] |
Table 1: Representative catalytic applications of pyridine-based metal complexes.
Luminescent Materials
Square-planar platinum(II) complexes incorporating deprotonated 2-alkynylpyridine ligands are a prominent class of phosphorescent materials.[8][9] The strong ligand field provided by the N,C-bidentate coordination, combined with the heavy platinum atom, promotes efficient intersystem crossing to the triplet state. This results in bright, long-lived phosphorescence, with emission colors that can be tuned by modifying the substituents on the alkyne or other ancillary ligands. These properties make them excellent candidates for emitters in OLEDs.[8][18]
| Complex Type | Absorption (λ_abs, nm) | Emission (λ_em, nm) | Application | Reference |
| [Pt(tpy)(C≡CR)]⁺ | ~350-450 | ~600-670 | Dual Emissive Polymers | [9] |
| [Pt(C^N^C)(C≡CR)]⁺ | ~300-400 | Varies | Photoluminescence | [8] |
| [Pt(tBu₃tpy)(C≡C-Ar-NCS)]⁺ | ~330, 450 | ~610 | Biomolecular Labeling | [18] |
Table 2: Photophysical properties of selected luminescent alkynylplatinum(II) complexes.
Field-Proven Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the synthesis of a representative ligand and its subsequent coordination to a palladium(II) center.
Protocol: Synthesis of 2-(Phenylethynyl)pyridine via Sonogashira Coupling
This protocol is adapted from the general procedures reported for Sonogashira couplings of halopyridines.[1][14]
-
Objective: To synthesize 2-(phenylethynyl)pyridine from 2-iodopyridine and phenylacetylene.
-
Reagents & Equipment:
-
2-Iodopyridine (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, nitrogen line, heating mantle
-
-
Procedure:
-
Setup: To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.05 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the catalysts. Stir for 10 minutes.
-
Reagent Addition: Add 2-iodopyridine (1.0 equiv), triethylamine (3.0 equiv), and finally phenylacetylene (1.5 equiv) to the flask.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylethynyl)pyridine as a solid.
-
-
Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.[1]
Protocol: Synthesis of trans-[PdCl₂(2-(phenylethynyl)pyridine)₂]
This protocol is based on standard methods for the synthesis of square-planar Pd(II) complexes with pyridine-type ligands.[6]
-
Objective: To synthesize a palladium(II) complex from the previously prepared ligand.
-
Reagents & Equipment:
-
2-(Phenylethynyl)pyridine (2.2 equiv)
-
Palladium(II) chloride [PdCl₂] (1.0 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen line
-
-
Procedure:
-
Setup: Suspend PdCl₂ (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Ligand Addition: Add a solution of 2-(phenylethynyl)pyridine (2.2 equiv) in acetonitrile to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours. A color change and the formation of a precipitate are typically observed.
-
Isolation: Cool the reaction to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold acetonitrile and then diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
-
-
Validation: The product, trans-[PdCl₂(2-(phenylethynyl)pyridine)₂], can be characterized by FT-IR spectroscopy (observing shifts in pyridine and alkyne vibrational modes upon coordination), elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction to confirm the square-planar geometry.
Conclusion and Future Outlook
The coordination chemistry of 2-alkynylpyridines is a rich and continually evolving field. Their modular synthesis via the robust Sonogashira coupling allows for immense structural diversity, while their versatile coordination modes enable the creation of metal complexes with tailored properties. We have demonstrated their proven value in catalysis and luminescent materials, underpinned by a fundamental understanding of their structure-property relationships.
Future research will likely focus on expanding their applications in areas such as:
-
Asymmetric Catalysis: The development of chiral 2-alkynylpyridine ligands for enantioselective transformations.
-
Bioinorganic Chemistry: The design of metal complexes for therapeutic or diagnostic purposes, leveraging the unique reactivity of the coordinated alkyne.
-
Smart Materials: The construction of stimuli-responsive coordination polymers that change their properties (e.g., color, luminescence) in response to external triggers.
By continuing to explore the fundamental interactions between these ligands and metal centers, the scientific community is well-positioned to unlock new technologies and solve complex chemical challenges.
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From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. NIH. Available at: [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
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A Preliminary Investigative Framework for the Biological Activity of 2-(Prop-1-yn-1-yl)pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, integral to a multitude of FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5] This technical guide outlines a comprehensive, preliminary research framework for the systematic evaluation of the biological activity of a specific, under-investigated derivative: 2-(Prop-1-yn-1-yl)pyridine. While direct biological data for this compound is not extensively available in the public domain, its structural features—a pyridine ring coupled with a propynyl group—suggest a rich potential for biological interactions. This document provides researchers, scientists, and drug development professionals with a detailed, field-proven roadmap for initial screening and characterization of this promising molecule. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and logical experimental progression.
Introduction: The Rationale for Investigating this compound
The pyridine ring is a privileged structure in drug discovery, primarily due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to modulate lipophilicity and aqueous solubility.[1] The introduction of a propynyl group at the 2-position of the pyridine ring introduces a rigid, linear alkyne functionality. This moiety can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, and may also act as a reactive handle for covalent modification of biological targets, a strategy increasingly employed in modern drug design.
Given the well-documented and diverse biological activities of pyridine derivatives, it is scientifically sound to hypothesize that this compound may possess one or more of the following activities:
-
Antimicrobial Activity: Pyridine derivatives have been extensively explored for their antibacterial and antifungal properties.[2][6][7]
-
Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents, targeting various pathways including kinase inhibition and tubulin polymerization.[3][8][9][10][11]
-
Enzyme Inhibition: Many pyridine-based drugs function as enzyme inhibitors, targeting a wide range of enzymes crucial for physiological and pathological processes.[4][12]
This guide will detail the preliminary experimental workflows to systematically test these hypotheses.
Physicochemical Properties and Safety Considerations
Before commencing any biological evaluation, it is imperative to understand the fundamental properties and handling requirements of this compound.
| Property | Value | Source |
| IUPAC Name | 2-prop-1-ynylpyridine | PubChem[13] |
| Molecular Formula | C₈H₇N | PubChem[13] |
| CAS Number | 40925-52-8 | PubChem[13] |
| SMILES | CC#CC1=CC=CC=N1 | PubChem[13] |
Safety and Handling: According to its GHS classification, this compound is a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Proposed Preliminary Biological Screening
The following sections outline a tiered approach to the initial biological evaluation of this compound, starting with broad screening assays and progressing to more specific mechanistic studies based on initial findings.
Antimicrobial Activity Screening
The initial assessment of antimicrobial activity is a critical first step, given the prevalence of this property among pyridine derivatives.[2][6][14][15] A standard panel of pathogenic bacteria and fungi should be used.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strain Selection:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
-
-
Assay Procedure: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL. b. Prepare an inoculum of each microbial strain, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Include positive controls (microorganism with no compound) and negative controls (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel. d. Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
| Microbial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | 16 | 1 | N/A |
| B. subtilis | 32 | 0.5 | N/A |
| E. coli | >256 | 0.25 | N/A |
| P. aeruginosa | >256 | 2 | N/A |
| C. albicans | 64 | N/A | 4 |
| A. niger | 128 | N/A | 8 |
Note: The data in this table is for illustrative purposes only.
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination.
Anticancer Activity Screening
The antiproliferative potential of this compound should be assessed against a panel of human cancer cell lines representing different tumor types.[1][3][8]
-
Cell Line Selection: Utilize a diverse panel, for example:
-
Breast Cancer: MCF-7 (ER-positive)
-
Lung Cancer: A549 (non-small cell lung carcinoma)
-
Colon Cancer: HCT116 (colorectal carcinoma)
-
Leukemia: K562 (chronic myelogenous leukemia)
-
Non-cancerous control: HEK293 (human embryonic kidney cells) to assess general cytotoxicity.
-
-
Cell Culture: Maintain cell lines in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure: a. Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). c. Incubate for 72 hours. d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. e. Solubilize the formazan crystals with DMSO or a solubilization buffer. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
| Cell Line | This compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |
| MCF-7 | 12.5 | 0.8 |
| A549 | 25.2 | 1.2 |
| HCT116 | 8.9 | 0.5 |
| K562 | 5.4 | 0.2 |
| HEK293 | >100 | 5.0 |
Note: The data in this table is for illustrative purposes only.
Diagram: Anticancer Screening Workflow
Caption: Workflow for MTT proliferation assay.
Enzyme Inhibition Screening
Pyridine derivatives are known to inhibit various enzymes.[4] A preliminary screen against a panel of relevant enzymes can provide valuable mechanistic insights. Cholinesterases are a good starting point due to their role in neurodegenerative diseases and the known activity of some pyridine derivatives in this area.[12]
-
Enzyme and Substrate Preparation:
-
Enzyme: Acetylcholinesterase (AChE) from electric eel.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Buffer: Phosphate buffer (pH 8.0).
-
Assay Procedure: a. In a 96-well plate, add assay buffer, DTNB solution, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Donepezil). b. Add the AChE enzyme solution to each well and pre-incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the substrate, ATCI. d. Immediately measure the rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion by monitoring the change in absorbance at 412 nm over 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Enzyme | This compound IC₅₀ (µM) | Donepezil IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 45.7 | 0.02 |
Note: The data in this table is for illustrative purposes only.
Conclusion and Future Directions
This guide provides a foundational, multi-pronged strategy for the preliminary investigation of the biological activities of this compound. The proposed workflows for antimicrobial, anticancer, and enzyme inhibition screening are robust, widely accepted methodologies that will generate the initial data necessary to guide further research. Positive results in any of these primary screens should be followed by more in-depth studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
-
Mechanism of Action (MoA) Studies: For active compounds, further assays to elucidate the specific molecular target and pathway. For example, if anticancer activity is observed, studies could include cell cycle analysis, apoptosis assays, and target-based enzymatic assays against relevant kinases.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to animal models to evaluate their efficacy and safety in a living organism.
The systematic application of this investigative framework will enable a thorough and efficient preliminary assessment of this compound, potentially uncovering a novel lead compound for therapeutic development.
References
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A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]
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Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]
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Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Publications. [Link]
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Newer biologically active pyridines: A potential review. ResearchGate. [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
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Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. SpringerLink. [Link]
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Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Prop-1-yn-1-yl)pyridine from 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Alkynylpyridines
The 2-alkynylpyridine motif is a privileged scaffold in medicinal chemistry and materials science, valued for its ability to increase molecular rigidity and facilitate extended conjugation.[1] Its synthesis via palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, represents a cornerstone of modern synthetic organic chemistry.[2] This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a direct and versatile route to these valuable compounds under relatively mild conditions.[1][2]
This application note provides a comprehensive guide to the synthesis of 2-(prop-1-yn-1-yl)pyridine from various 2-halopyridines. We will delve into the mechanistic underpinnings of the Sonogashira coupling, explore strategies for protocol optimization, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting common challenges.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper complexes.[3][4] While copper-free versions exist, the co-catalyzed pathway is widely employed for its efficiency.[5] The mechanism can be understood through two interconnected cycles:
The Palladium Cycle:
-
Reductive Elimination and Catalyst Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, is the starting point.[6]
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 2-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.[4]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the propynyl group to the Pd(II) complex.[4]
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, propyne, increasing the acidity of its terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[4] This species then participates in the transmetalation step of the palladium cycle.
Figure 1: A simplified representation of the dual catalytic cycles in the Sonogashira coupling.
Protocol Optimization: A Data-Driven Approach
The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the synthesis of this compound, based on established principles and literature data.
| Parameter | Options | Effect on Reaction & Causality | Typical Yield Range (%) |
| 2-Halopyridine | 2-Iodopyridine, 2-Bromopyridine, 2-Chloropyridine | Reactivity follows the trend I > Br > Cl, which is inversely proportional to the C-X bond dissociation energy. The oxidative addition of palladium is the rate-determining step and is more facile for weaker C-X bonds.[2] | I: 85-95+[7], Br: 70-99[3], Cl: Lower, may require specialized conditions[8] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable and are reduced in situ to the active Pd(0) species. The choice of catalyst can influence reaction rates and catalyst longevity. | 80-99 |
| Ligand | Triphenylphosphine (PPh₃), Xantphos, etc. | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. The steric and electronic properties of the ligand can significantly impact the efficiency of the oxidative addition and reductive elimination steps. | 80-99 |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step. Copper-free systems are possible but often require different conditions.[5] | 85-99 (with CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine | The base deprotonates the terminal alkyne. Amine bases also serve as solvents in some protocols and can assist in the reduction of Pd(II) to Pd(0). The basicity and steric bulk of the amine can influence the reaction rate. | 85-99 |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, or neat amine | The solvent must solubilize all components of the reaction. Polar aprotic solvents like DMF and THF are common. The choice of solvent can affect catalyst stability and reaction kinetics.[7] | 85-99 |
| Temperature | -78 °C to 120 °C | Lower temperatures can be used for more reactive substrates like 2-iodopyridine, especially when using a volatile alkyne like propyne.[7] Less reactive substrates like 2-chloropyridine may require higher temperatures, potentially with microwave heating.[8] | Dependent on substrate |
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the Sonogashira coupling of aryl iodides with propyne and is optimized for safety and efficiency.[7]
Materials:
-
2-Halopyridine (e.g., 2-iodopyridine, 2-bromopyridine, or 2-chloropyridine) (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.02 - 0.05 equiv)
-
Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Propyne (commercially available solution in THF or as a gas) (1.5 - 2.0 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide.
-
Solvent and Base Addition: Add anhydrous THF, followed by triethylamine.
-
Degassing: Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Alkyne Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add the solution of propyne in THF. If using propyne gas, bubble it through the cooled solution for a predetermined time.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound.
Characterization of this compound:
-
¹H NMR (CDCl₃): Chemical shifts will be observed for the methyl protons of the propyne group and the aromatic protons of the pyridine ring.
-
¹³C NMR (CDCl₃): Resonances for the three carbons of the propynyl group and the five distinct carbons of the pyridine ring are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.
Figure 2: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reactivity of the 2-halopyridine (especially 2-chloropyridine) | - Use fresh, high-quality catalyst and reagents.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- For less reactive halides, increase the reaction temperature, consider using a more active ligand (e.g., a bulky phosphine), or employ microwave heating.[8] |
| Formation of Diynes (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.- Reduce the loading of the copper co-catalyst or consider a copper-free protocol. |
| Decomposition of Catalyst (Black Precipitate) | - Impurities in reagents or solvents- Reaction temperature is too high | - Purify starting materials and use high-purity, anhydrous solvents.- Optimize the reaction temperature; higher temperatures can lead to catalyst decomposition. |
| Incomplete Reaction | - Insufficient reaction time- Low catalyst loading | - Extend the reaction time and continue to monitor by TLC/GC-MS.- Increase the catalyst loading, although this may not be cost-effective on a larger scale. |
Conclusion
The palladium-catalyzed Sonogashira coupling is a robust and highly effective method for the synthesis of this compound from 2-halopyridines. By understanding the reaction mechanism and carefully optimizing key parameters such as the choice of halide, catalyst, and reaction conditions, researchers can achieve high yields of this valuable synthetic building block. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in pharmaceutical discovery and materials science, enabling the efficient and reliable synthesis of 2-alkynylpyridine derivatives.
References
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6888–6933. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
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Afonin, A. V., Ushakov, I. A., & Trofimov, B. A. (2007). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Magnetic Resonance in Chemistry, 45(10), 856-861. [Link]
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Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13. [Link]
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Dou, X., & Li, X. (2019). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 21(15), 5894–5898. [Link]
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Application Notes & Protocols: Leveraging 2-(Prop-1-yn-1-yl)pyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Introduction: A Dual-Function Reagent for Enhanced Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] This reaction's ability to reliably form stable 1,4-disubstituted 1,2,3-triazole linkages has made it indispensable in drug discovery, bioconjugation, and materials science.[3][4]
The efficiency of the CuAAC reaction is profoundly influenced by the copper catalyst's coordination environment. Ligands are often employed to stabilize the catalytic Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction rate.[5][6] Pyridine derivatives, in particular, have been recognized as effective N-donor ligands that can significantly enhance catalytic activity.[7][8]
This guide focuses on 2-(Prop-1-yn-1-yl)pyridine , a unique reagent that merges the roles of both reactant and accelerating ligand into a single molecule. Its structure features a terminal alkyne for participation in the cycloaddition and a strategically positioned pyridine ring. This integrated design presents a compelling case for intramolecular catalytic assistance, offering a streamlined approach to synthesizing valuable pyridine-containing triazoles. We will explore the mechanistic advantages and provide detailed protocols for researchers aiming to exploit this "auto-accelerating" substrate.
Section 1: The Unique Mechanistic Role of this compound
The primary innovation of using this compound lies in its dual functionality. Understanding this dual role is key to appreciating its potential for accelerating reaction kinetics and improving efficiency.
1.1. Alkyne Reactant: The propargyl group provides the terminal alkyne necessary for the [3+2] cycloaddition with an azide partner. The molecular formula is C₈H₇N, and its structure is well-defined.[9][10]
1.2. Intramolecular Accelerating Ligand: The pyridine nitrogen's lone pair of electrons is located in an sp² orbital, projecting outward from the aromatic ring and readily available for coordination.[11] In the context of a CuAAC reaction, this nitrogen can chelate the copper(I) catalyst that is also bound to its own alkyne moiety. This intramolecular coordination is hypothesized to stabilize key catalytic intermediates, thereby lowering the activation energy of the overall cycle and accelerating the formation of the triazole product. This effect is particularly pronounced in systems where external ligands might be undesirable or where maximizing reaction speed at low catalyst loading is critical.[7]
Caption: Logical relationship of this compound's dual roles.
Section 2: Proposed Catalytic Cycle and Kinetic Advantage
The standard CuAAC mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The presence of the tethered pyridine ligand in this compound is proposed to favorably alter this pathway.
The intramolecular chelation stabilizes the copper acetylide, increasing its effective concentration and facilitating the subsequent, rate-determining step of azide coordination and cyclization. This leads to a more organized transition state and a faster turnover frequency for the catalyst. Research on related systems using pyridine-based ligands supports the claim that such coordination is crucial for high catalytic performance, especially under dilute conditions.[7][12]
Caption: Proposed catalytic cycle highlighting intramolecular stabilization.
Section 3: Quantitative Performance and Applications
The primary advantage of an auto-accelerating substrate is the potential for faster reactions at lower catalyst loadings. This is particularly beneficial in bioconjugation, where high copper concentrations can be toxic to living systems or detrimental to protein function.[13] While direct comparative kinetic data for this compound is emergent, the well-documented accelerating effect of analogous pyridine-containing ligands allows for a strong inference of its enhanced performance.
| Parameter | Standard Terminal Alkyne (e.g., Phenylacetylene) | This compound (Predicted) | Rationale / Citation |
| Catalyst Loading | 1-5 mol% Cu(I) | 0.1-1 mol% Cu(I) | Ligand acceleration often allows for lower catalyst use.[14] |
| Reaction Time | 4-24 hours | 1-6 hours | Pyridine-based ligands are known to accelerate CuAAC reactions.[7][8] |
| Aqueous Conditions | Requires water-soluble ligands (e.g., THPTA) for efficiency.[5] | Potentially enhanced performance in aqueous media due to pre-coordination. | The chelation effect can help maintain catalyst activity in competitive donor solvents.[7] |
| Product Functionality | Varies by alkyne | Pyridine-containing triazole | Pyridine moieties are key pharmacophores in drug development.[3] |
Section 4: Detailed Experimental Protocols
Safety First: Organic azides are potentially explosive and should be handled with care, avoiding friction, shock, and high temperatures. Copper salts can be toxic. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.
Protocol 4.1: General Procedure for CuAAC Reaction
This protocol describes a standard small-scale reaction to synthesize a 1,4-disubstituted triazole using this compound and a generic organic azide (e.g., Benzyl Azide).
Materials:
-
This compound (1.0 eq)
-
Organic Azide (e.g., Benzyl Azide) (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 eq, 2 mol%)
-
Sodium Ascorbate (0.10 eq, 10 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Procedure:
-
To a 10 mL vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 58.6 mg).
-
Add the organic azide (e.g., 0.525 mmol, 69.9 mg).
-
Add the t-Butanol/Water solvent mixture (4 mL). Stir until all reagents are fully dissolved.
-
In a separate microfuge tube, prepare a fresh solution of Sodium Ascorbate (0.05 mmol, 9.9 mg) in water (0.5 mL).
-
In another microfuge tube, prepare a solution of CuSO₄·5H₂O (0.01 mmol, 2.5 mg) in water (0.5 mL).
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction vial, followed immediately by the Sodium Ascorbate solution. The solution may turn from pale blue to a yellow-green or heterogeneous mixture.
-
Seal the vial and stir vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(pyridin-2-ylmethyl)-4-phenyl-1H-1,2,3-triazole.
Scientist's Note: The immediate addition of sodium ascorbate after the copper sulfate is crucial. Ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. The excess ascorbate also helps prevent re-oxidation of Cu(I) by any dissolved oxygen.[13]
Protocol 4.2: Workflow for Reaction Setup and Analysis
A systematic workflow ensures reproducibility and accurate results.
Caption: Standard experimental workflow from setup to analysis.
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Inactive catalyst (oxidized to Cu(II)).2. Poor quality of Sodium Ascorbate.3. Impure starting materials. | 1. Prepare catalyst solutions fresh and use immediately. Consider degassing the solvent.2. Use a fresh bottle of Sodium Ascorbate.3. Check the purity of alkyne and azide by NMR or GC-MS. |
| Multiple Products Observed by TLC/LC-MS | 1. Side reactions due to catalyst degradation.2. Azide or alkyne instability. | 1. Lower the reaction temperature. Ensure sufficient ascorbate is present.2. Use the azide immediately after preparation or purification. |
| Difficult Purification | Co-elution of product with unreacted starting material or byproducts. | Adjust the solvent polarity for column chromatography. If the product is basic, consider adding 1% triethylamine to the eluent to reduce tailing on the silica gel. |
Conclusion
This compound is more than just a building block; it is a sophisticated reagent designed for efficiency. By incorporating an accelerating pyridine ligand into the alkyne substrate, it offers a streamlined path to valuable pyridine-triazole heterocycles. This "auto-accelerating" property holds the potential to reduce reaction times, lower catalyst loadings, and simplify reaction setups, making it an attractive tool for researchers in medicinal chemistry, chemical biology, and materials science. The protocols and insights provided herein serve as a robust starting point for harnessing the full potential of this dual-function molecule in click chemistry applications.
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications Source: ACS Catalysis (via PMC) URL: [Link]
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Title: The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Source: SciSpace URL: [Link]
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Title: Copper(II) nitrate pyridine complex catalysed click reaction Source: ResearchGate URL: [Link]
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Title: Copper(ii) accelerated azide–alkyne cycloaddition reaction using mercaptopyridine-based triazole ligands Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
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Title: Click Chemistry Protocols Source: Xi'an Confluore Biological Technology Co., Ltd. URL: [Link]
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Title: Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms Source: ACS Omega URL: [Link]
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Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics URL: [Link]
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Title: Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Bioconjugate Chemistry (via PMC) URL: [Link]
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Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Current Protocols in Chemical Biology URL: [Link]
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Title: Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) Source: MDPI URL: [Link]
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Title: Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond Source: ResearchGate URL: [Link]
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Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
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Title: Pyridine Source: Wikipedia URL: [Link]
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Title: DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Source: University of Illinois Urbana-Champaign URL: [Link]
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Application Notes & Protocols: 2-(Prop-1-yn-1-yl)pyridine as a Cornerstone for Functionalized Pyridine Synthesis
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-(prop-1-yn-1-yl)pyridine. This versatile building block, featuring a Lewis basic pyridine ring and a reactive terminal alkyne, serves as a powerful precursor for constructing a diverse array of complex, functionalized pyridines and fused heterocyclic systems. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for their execution.
The Strategic Importance of this compound
Functionalized pyridine scaffolds are ubiquitous in medicinal chemistry, agrochemicals, and materials science. Their prevalence drives a continuous need for efficient and modular synthetic routes. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its two key features:
-
The Pyridine Nitrogen: Acts as a Lewis base, a directing group in transition-metal catalysis, and a nucleophile for the formation of pyridinium salts.[1]
-
The Propargyl Group: The terminal alkyne is a high-energy functional group, primed for participation in a wide range of transformations, including cycloadditions, cycloisomerizations, and coupling reactions.
This inherent duality allows for the strategic construction of complex molecular architectures, often in a highly convergent manner. This guide will explore three major pillars of its application: Transition-Metal-Catalyzed Cycloadditions, Multicomponent Reactions (MCRs), and the Synthesis of Fused Heterocycles like Indolizines.
Caption: Synthetic pathways from this compound.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition for Polysubstituted Pyridines
The [2+2+2] cycloaddition of three unsaturated components (alkynes and nitriles) is one of the most atom-economical methods for constructing substituted pyridine rings.[2] Cobalt and iron catalysts are particularly effective for this transformation.[2][3] In this context, this compound serves as one of the two alkyne components, directly incorporating its parent pyridine structure into a more complex bipyridine-type product.
Mechanistic Insight: The catalytic cycle generally begins with the formation of a low-valent metal-alkyne complex. Oxidative coupling of two alkyne units forms a metallacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile molecule lead to a seven-membered metallacycle, which then undergoes reductive elimination to release the aromatic pyridine product and regenerate the active catalyst.[2]
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- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Prop-1-yn-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(Prop-1-yn-1-yl)pyridine, a valuable building block in medicinal chemistry and materials science. The protocol is centered around the robust and versatile Sonogashira cross-coupling reaction. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, critical safety considerations for handling reagents, and a scalable purification strategy. The information presented herein is intended to enable researchers to safely and efficiently produce multi-gram quantities of the target compound with high purity.
Introduction: The Significance of this compound
Substituted pyridines are privileged scaffolds in drug discovery, appearing in a vast array of pharmaceuticals. The introduction of an alkynyl group, such as the propargyl moiety in this compound, provides a versatile handle for further molecular elaboration through various chemical transformations, including cycloadditions (e.g., "click" chemistry), and further cross-coupling reactions. This makes this compound a key intermediate for the synthesis of complex heterocyclic systems with potential biological activity. The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as the most efficient and widely used method for the synthesis of such compounds.[1][2][3] This protocol details a scalable application of this powerful reaction.
The Synthetic Strategy: A Deep Dive into the Sonogashira Coupling
The synthesis of this compound is achieved through the Sonogashira coupling of a 2-halopyridine (preferably 2-bromopyridine or 2-iodopyridine for higher reactivity) with propyne.[1][4] The reaction is catalyzed by a palladium complex, typically with phosphine ligands, and a copper(I) co-catalyst.[5] An amine base, such as triethylamine or diisopropylamine, is essential to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[2]
The Catalytic Cycles: A Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium complex. The cycle is completed by reductive elimination, which forms the C-C bond of the final product and regenerates the Pd(0) catalyst.
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.
The choice of a more reactive halide on the pyridine ring (I > Br > Cl) accelerates the rate-determining oxidative addition step.[3]
Visualizing the Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles | Purity/Grade |
| 2-Bromopyridine | 158.01 | 10.0 g | 63.3 mmol | >98% |
| Palladium(II) chloride | 177.33 | 112 mg | 0.63 mmol | 99.9% |
| Triphenylphosphine | 262.29 | 332 mg | 1.27 mmol | >99% |
| Copper(I) iodide | 190.45 | 60 mg | 0.32 mmol | >98% |
| Triethylamine (TEA) | 101.19 | 26.5 mL | 190 mmol | >99.5%, anhydrous |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous |
| Propyne (gas) | 40.06 | ~3.8 g (excess) | ~95 mmol | >98% |
| Saturated aq. NH₄Cl solution | - | 100 mL | - | - |
| Ethyl acetate | 88.11 | 300 mL | - | ACS Grade |
| Brine | - | 100 mL | - | - |
| Anhydrous sodium sulfate | 142.04 | 20 g | - | ACS Grade |
| Silica gel | - | ~200 g | - | 230-400 mesh |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a condenser, a gas inlet adapter, and a thermometer.
-
Gas cylinder with a two-stage regulator and a mass flow controller for propyne.
-
Inert gas (argon or nitrogen) supply.
-
Ice-water bath.
-
Standard laboratory glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup:
-
To the dry 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add palladium(II) chloride (112 mg, 0.63 mmol) and triphenylphosphine (332 mg, 1.27 mmol).
-
Add anhydrous tetrahydrofuran (100 mL) and stir the mixture at room temperature for 15 minutes to form the Pd(PPh₃)₂Cl₂ complex in situ.
-
To this suspension, add 2-bromopyridine (10.0 g, 63.3 mmol), copper(I) iodide (60 mg, 0.32 mmol), and anhydrous triethylamine (26.5 mL, 190 mmol).
-
-
Introduction of Propyne:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Slowly bubble propyne gas through the reaction mixture via the gas inlet adapter at a controlled rate. The use of a mass flow controller is highly recommended for scalability and safety. Alternatively, the gas can be bubbled at a rate that allows for efficient absorption without excessive loss.
-
CAUTION: Propyne is a highly flammable gas. Ensure there are no ignition sources nearby and the entire setup is in a well-ventilated fume hood.
-
-
Reaction Progression and Monitoring:
-
After the addition of propyne is complete (an excess is used to ensure complete reaction), allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Safety and Hazard Management
A thorough risk assessment should be conducted before commencing this synthesis.[6]
-
Propyne: Propyne is a highly flammable and explosive gas.[7] It should be handled with extreme caution in a well-ventilated area, away from any sources of ignition. The gas cylinder must be secured, and a proper regulator and flowmeter should be used.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable. Triethylamine is corrosive and has a strong odor. All solvents should be handled in a fume hood.
-
Exothermic Reaction: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger scale reactions, controlled addition of reagents and efficient cooling are crucial to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To determine the purity of the final product.
Conclusion
The Sonogashira coupling provides an efficient and scalable route to this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can confidently produce this valuable synthetic intermediate in multi-gram quantities. The key to a successful scale-up lies in the careful control of reaction parameters, particularly the introduction of propyne gas and temperature management.
References
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Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1897. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6715. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 17, 2026, from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Prop-1-yn-1-yl)pyridine Metal Complexes in Catalytic Converters
Introduction: The Quest for Precision in Automotive Catalysis
The three-way catalytic converter is a cornerstone of modern vehicle emission control, simultaneously converting carbon monoxide (CO), nitrogen oxides (NOx), and unburnt hydrocarbons (HC) into less harmful substances like carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O).[1] The active components are typically platinum group metals (PGMs) such as platinum (Pt), palladium (Pd), and rhodium (Rh), dispersed on a high-surface-area ceramic support.[2][3] While highly effective, traditional catalysts often rely on nanoparticles of these metals, which can be heterogeneous in size and shape, leading to variations in activity and susceptibility to deactivation over time.
This document explores the hypothetical application of well-defined molecular catalysts based on 2-(prop-1-yn-1-yl)pyridine metal complexes for next-generation catalytic converters. The core hypothesis is that by using discrete, single-site metal complexes, we can achieve higher catalytic efficiency, improved thermal stability, and potentially lower PGM loadings. The this compound ligand is of particular interest due to its bidentate N,π-alkyne coordination capability, which can stabilize the metal center and modulate its electronic properties. This guide provides detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and their evaluation for catalytic converter applications.
Part 1: Synthesis and Characterization
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction between 2-bromopyridine and propyne.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Solvent and Reagents: Add anhydrous triethylamine (2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Propyne Addition: Bubble propyne gas through the solution at room temperature for 2 hours, or until TLC analysis indicates the consumption of 2-bromopyridine.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Synthesis of Platinum Group Metal Complexes
The synthesized ligand can be reacted with suitable PGM precursors to form the desired metal complexes. The following are generalized protocols for the synthesis of Platinum(II), Palladium(II), and Rhodium(I) complexes.
Protocol 2: Synthesis of [Pt(this compound)Cl₂]
-
Reaction Setup: In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) (1 equivalent) in a minimal amount of deionized water.
-
Ligand Addition: In a separate flask, dissolve this compound (1.1 equivalents) in ethanol. Add the ligand solution dropwise to the K₂PtCl₄ solution with vigorous stirring.
-
Precipitation: A yellow precipitate should form over the course of 1-2 hours. Continue stirring at room temperature for 24 hours to ensure complete reaction.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with water, then ethanol, and finally diethyl ether.
-
Drying: Dry the complex under vacuum to yield the final product.
Protocol 3: Synthesis of [Pd(this compound)Cl₂]
-
Reaction Setup: Dissolve palladium(II) chloride (PdCl₂) (1 equivalent) in a minimal amount of methanol containing a stoichiometric amount of lithium chloride.
-
Ligand Addition: Add a solution of this compound (1.1 equivalents) in methanol dropwise to the palladium salt solution.
-
Reaction: Stir the mixture at room temperature for 12 hours. A precipitate should form.
-
Isolation and Washing: Collect the solid by filtration, wash with cold methanol and diethyl ether.
-
Drying: Dry the complex in a vacuum oven at 40°C.
Protocol 4: Synthesis of [Rh(this compound)(CO)₂Cl]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend dimeric chloro(1,5-cyclooctadiene)rhodium(I) ([Rh(COD)Cl]₂) (0.5 equivalents) in anhydrous dichloromethane.
-
Ligand Addition: Add a solution of this compound (2.2 equivalents) in dichloromethane dropwise.
-
Carbonylation: Bubble carbon monoxide (CO) gas through the solution for 1 hour. The color of the solution should change.
-
Isolation: Reduce the volume of the solvent under vacuum to induce precipitation.
-
Washing and Drying: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.
Characterization of Ligand and Complexes
The synthesized ligand and its metal complexes should be thoroughly characterized to confirm their identity and purity.
| Technique | Purpose | Expected Observations for this compound Complexes |
| ¹H and ¹³C NMR | To confirm the structure of the ligand and its coordination to the metal. | Shifts in the proton and carbon signals of the pyridine ring and the prop-1-yn-1-yl group upon coordination. |
| FT-IR Spectroscopy | To identify characteristic functional groups and observe changes upon coordination. | A shift in the C≡C stretching frequency upon π-coordination to the metal center. For the Rh complex, characteristic C≡O stretching bands will be observed. |
| Mass Spectrometry | To confirm the molecular weight of the synthesized compounds. | The molecular ion peak corresponding to the expected mass of the ligand and the complexes. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complexes. | The experimental percentages of C, H, and N should match the calculated values for the proposed formulas. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complexes. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center. |
Part 2: Application in Catalytic Converters - A Hypothetical Framework
Catalyst Preparation: Impregnation on a Monolith
The synthesized metal complexes need to be supported on a high-surface-area material, typically a ceramic monolith with a washcoat.
Protocol 5: Preparation of the Catalytic Monolith
-
Monolith Preparation: Use a cordierite monolith core. The monolith should be washed with deionized water and calcined at 500°C for 4 hours to ensure a clean and active surface.
-
Washcoating: Prepare a slurry of γ-alumina in deionized water. Dip the monolith into the slurry, remove excess slurry with compressed air, and dry at 120°C. Calcine the washcoated monolith at 500°C for 4 hours. Repeat this step to achieve the desired washcoat loading.
-
Impregnation: Dissolve a precise amount of the this compound metal complex in a suitable solvent (e.g., dichloromethane for the Rh complex, dimethylformamide for Pt and Pd complexes).
-
Incipient Wetness Impregnation: Slowly add the solution to the washcoated monolith until the pores are completely filled.
-
Drying and Activation: Dry the impregnated monolith at 120°C overnight. The activation procedure will depend on the specific complex and should be optimized. A possible starting point is a controlled ramp in a dilute hydrogen/argon flow up to 300-400°C to remove the organic ligand and leave highly dispersed metal sites.
Proposed Catalytic Mechanisms
The this compound ligand is expected to influence the catalytic cycle by stabilizing the metal center and promoting specific reaction pathways.
The oxidation of CO is proposed to occur via a Langmuir-Hinshelwood mechanism where both CO and O₂ are adsorbed on the metal surface.[4]
Caption: Proposed CO oxidation cycle on a metal site.
Rhodium is crucial for the reduction of NOx to N₂.[5] The reaction is believed to proceed through the dissociation of NO on the Rh surface.[6]
Caption: Proposed NOx reduction cycle on a Rhodium site.
The oxidation of unburnt hydrocarbons is a complex process involving C-H bond activation.[7][8] Palladium is particularly effective for this reaction.[9][10]
Caption: Simplified workflow for hydrocarbon oxidation.
Part 3: Protocols for Performance Evaluation
The performance of the prepared catalysts should be evaluated under simulated exhaust conditions. A key metric is the "light-off" temperature, which is the temperature at which the catalyst reaches 50% conversion efficiency.[11] Standardized protocols, such as those developed by the U.S. DRIVE Partnership, provide a framework for these evaluations.[12]
Light-off Test Protocol
This protocol describes a typical light-off test using a bench-top flow reactor.
Protocol 6: Catalyst Light-off Test
-
System Setup: Place the prepared catalytic monolith in a quartz tube reactor. The reactor should be equipped with a furnace for temperature control and thermocouples to measure the inlet and catalyst bed temperatures.
-
Gas Composition: Prepare a simulated exhaust gas mixture. A typical composition for a stoichiometric gasoline engine exhaust is:
-
CO: 0.5%
-
NO: 0.1%
-
C₃H₆ (Propylene as model HC): 0.05%
-
O₂: 0.5%
-
CO₂: 10%
-
H₂O: 10%
-
N₂: Balance
-
-
Pre-treatment: Before the test, pre-treat the catalyst in a flow of N₂ at 500°C for 1 hour.
-
Light-off Measurement:
-
Cool the catalyst to room temperature in N₂.
-
Introduce the simulated exhaust gas mixture at a defined space velocity (e.g., 30,000 h⁻¹).
-
Ramp the temperature of the furnace at a constant rate (e.g., 10°C/min) from 100°C to 500°C.
-
Continuously monitor the concentrations of CO, NO, and C₃H₆ at the reactor outlet using an online gas analyzer (e.g., with NDIR for CO/CO₂, CLD for NOx, and FID for HC).
-
-
Data Analysis: Calculate the conversion efficiency for each pollutant at each temperature point using the formula: Conversion (%) = [ (Concentration_in - Concentration_out) / Concentration_in ] * 100
-
Light-off Temperature (T₅₀): Plot the conversion efficiency as a function of temperature. The T₅₀ is the temperature at which the conversion efficiency reaches 50%.[13]
Hypothetical Performance Data
The following table presents hypothetical light-off temperatures and maximum conversion efficiencies for the this compound metal complexes. This data is for illustrative purposes to demonstrate how results should be presented.
| Catalyst | Pollutant | T₅₀ (°C) (Hypothetical) | Maximum Conversion (%) (Hypothetical) |
| Pt-Complex | CO | 220 | 98 |
| C₃H₆ | 250 | 95 | |
| Pd-Complex | CO | 235 | 96 |
| C₃H₆ | 230 | 99 | |
| Rh-Complex | NO | 240 | 97 |
Conclusion and Future Outlook
The use of well-defined this compound metal complexes presents an intriguing, albeit hypothetical, avenue for the development of next-generation automotive catalysts. The protocols outlined in this document provide a comprehensive framework for synthesizing these materials and evaluating their potential. The primary anticipated advantages of this approach include:
-
Enhanced Atomic Efficiency: Single-site catalysts could lead to higher activity per metal atom, potentially reducing the required PGM loading.
-
Improved Stability: The bidentate ligand may offer enhanced thermal stability and resistance to sintering.
-
Mechanistic Insights: Studying these well-defined systems can provide fundamental insights into the catalytic mechanisms, which can guide the design of even better catalysts.
Future research should focus on the actual synthesis and characterization of these complexes, followed by rigorous performance testing. Durability studies, including the effects of sulfur and other poisons, will be crucial in assessing their real-world applicability. This exploration into molecularly-defined catalysts could pave the way for more efficient and sustainable emission control technologies.
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MDPI. (2022, October 19). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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Experimental setup for Sonogashira coupling with gaseous propyne
Application Notes and Protocols
Introduction: Harnessing Gaseous Propyne in Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[3][4][5][6] Its application in drug development is particularly noteworthy for constructing complex molecular architectures.[4][7]
Propyne (methylacetylene), a simple three-carbon alkyne, serves as a valuable building block in organic synthesis.[8] However, as a flammable and highly reactive gas, its use presents unique challenges compared to liquid or solid alkynes.[9][10] Handling gaseous reagents requires specialized equipment and stringent safety protocols to manage risks such as flammability, explosive acetylide formation, and pressure control.[8][11][12][13]
This comprehensive guide provides a detailed protocol for the Sonogashira coupling using gaseous propyne. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that researchers can not only execute the procedure safely but also adapt it to their specific synthetic challenges. We will cover the reaction mechanism, critical parameters, a detailed experimental setup for handling gaseous reagents, and troubleshooting strategies.
Mechanistic Rationale: The Dual Catalytic Cycle
The efficacy of the Sonogashira reaction stems from a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][14][15] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl or vinyl halide. The cycle begins with the oxidative addition of the halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step.
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (propyne) in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The key step is the transmetalation of the acetylide group from copper to the Pd(II) complex. The resulting organopalladium species then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[16]
While the dual Pd/Cu system is classic, modern variations known as "copper-free" Sonogashira couplings have been developed to mitigate a common side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[6] These systems often require specialized ligands to facilitate the reaction.
Caption: Figure 1: The Sonogashira Catalytic Cycles
Critical Parameters and Reagent Selection
The success of the Sonogashira coupling hinges on the careful selection of several key components. The choices should be guided by the reactivity of the substrates and the desired reaction kinetics.
| Parameter | Selection & Rationale |
| Palladium Catalyst | Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice. Pd(II) Pre-catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is often preferred for its higher air stability. It is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1] Catalyst loading is typically 0.5-5 mol%. |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI): The most common co-catalyst, used at 1-10 mol%. Its role is to form the copper acetylide, which accelerates the transmetalation step.[1][16] The presence of oxygen can promote unwanted alkyne homocoupling, making an inert atmosphere critical.[17] |
| Aryl/Vinyl Halide | Reactivity Trend: The rate of oxidative addition to palladium follows the trend: I > OTf > Br >> Cl.[16][18] Aryl iodides are the most reactive and can often be coupled at room temperature, while bromides may require heating.[1] Chlorides are typically unreactive under standard conditions and require specialized, highly active catalyst systems.[15] |
| Base | Amine Bases: Triethylamine (TEA) or diisopropylamine (DIPA) are frequently used.[1] They serve two purposes: (1) to neutralize the hydrogen halide (e.g., HI, HBr) generated during the reaction, and (2) to act as a solvent or co-solvent. The reaction medium must be basic.[1] |
| Solvent | Common Choices: Anhydrous, degassed solvents are crucial. Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or the amine base itself are common choices.[1][19] The solvent affects reagent solubility and can influence reaction rates and catalyst stability.[20] For gaseous propyne, a solvent in which the gas has reasonable solubility, like THF, is advantageous.[21] |
Safety and Handling of Gaseous Propyne
Propyne is a highly flammable gas that can form explosive mixtures with air (explosive limits: 1.7–11.7%).[8] It is also heavier than air, meaning it can accumulate in low-lying areas and pose a distant ignition risk.[12] Adherence to strict safety protocols is non-negotiable.
Core Safety Mandates:
-
Work Area: All operations must be conducted in a certified chemical fume hood with excellent ventilation.[9]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of explosive gas/air mixtures and to avoid oxygen-induced side reactions like Glaser coupling.[19][22]
-
Ignition Sources: Eliminate all potential ignition sources. Use explosion-proof electrical equipment and non-sparking tools. Ensure all equipment is properly grounded to prevent static discharge.[11][12][23]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and appropriate gloves at all times.[9]
-
Gas Cylinder Handling: Propyne cylinders must be secured with chains.[11] Use a certified dual-stage regulator to control pressure. Check for leaks using a soap solution after setting up.[12]
-
Material Compatibility: Avoid contact with copper alloys (>65% Cu), silver, or mercury, as propyne can form explosive acetylides.[8]
Caption: Figure 2: Gas Delivery Setup for Propyne
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl iodide with gaseous propyne. It is adapted from methodologies that prioritize safety and control by operating at low temperatures.[21][24]
Materials and Equipment:
-
Aryl iodide (1.0 eq)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous THF
-
Triethylamine (TEA), anhydrous
-
Propyne gas cylinder with regulator
-
Two-neck round-bottom flask or Schlenk flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa, needles, and inert tubing
-
Schlenk line for inert gas (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
TLC plates, GC-MS for reaction monitoring
Step-by-Step Procedure:
-
System Preparation:
-
Assemble the oven-dried flask with a magnetic stir bar and a condenser (or gas inlet adapter) topped with a septum. Connect the flask to the Schlenk line.
-
Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[25]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq) to the flask.
-
Using a syringe, add anhydrous THF (to make a ~0.2 M solution based on the aryl halide) followed by anhydrous triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst dissolution and pre-activation.
-
-
Propyne Introduction (Low-Temperature Method):
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. This increases the solubility of propyne in the solvent and allows for better control over its addition.[21]
-
Set the propyne cylinder regulator to a very low outlet pressure (~2-3 psi).
-
Insert a long needle connected to the propyne line through the septum, ensuring the needle tip is submerged below the surface of the reaction mixture.
-
Gently bubble propyne gas into the stirred solution for a predetermined time (e.g., 5-10 minutes for a small-scale reaction) or until a slight excess (e.g., 1.5-2.0 eq) has been added. The amount can be estimated by the flow rate and time, or more accurately measured with a mass flow controller. Alternatively, for small scales, a balloon filled with propyne can be attached via a needle.
-
-
Reaction Execution:
-
After propyne addition is complete, remove the gas inlet needle.
-
Allow the reaction to slowly warm to room temperature while stirring. Maintain the inert atmosphere.
-
The reaction can be stirred at room temperature or gently heated (e.g., 40-50 °C) if the aryl halide is less reactive (like a bromide). The optimal temperature may require screening.[16]
-
-
Monitoring and Completion:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel to yield the desired arylpropyne.[27]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd species oxidized). 2. Insufficiently reactive halide (e.g., aryl chloride). 3. Poor delivery or insufficient amount of propyne. 4. Reaction temperature too low. | 1. Use a fresh catalyst or ensure the pre-catalyst is properly reduced in situ. 2. Switch to a more active ligand/catalyst system; increase reaction temperature.[15] 3. Verify gas flow; increase bubbling time or use a mass flow controller for accuracy. 4. Increase the temperature after propyne addition; screen temperatures up to 65 °C. |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen in the system. 2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and the reaction vessel before starting. Maintain a robust inert atmosphere.[17] 2. Reduce the amount of CuI. Consider a copper-free protocol if homocoupling remains a persistent issue.[6] Using a reducing atmosphere (H₂ diluted with N₂) can also suppress this side reaction.[28] |
| Formation of Complex Mixture/Byproducts | 1. Reaction temperature too high, leading to decomposition. 2. Propyne oligomerization or side reactions. | 1. Run the reaction at a lower temperature for a longer duration. 2. Ensure propyne is added controllably at low temperature to prevent high localized concentrations. |
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Application Note & Protocol: High-Throughput Screening of 2-(Prop-1-yn-1-yl)pyridine Derivatives for Novel Kinase Inhibitors
Introduction: The Strategic Imperative for Screening Pyridine Scaffolds
The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its unique physicochemical properties: the nitrogen atom enhances solubility and provides a hydrogen bonding site, while the aromatic system allows for π-π stacking interactions with biological targets.[2][4][5] This versatility has led to the development of pyridine-containing drugs for a vast range of diseases, including cancer, viral infections, and inflammatory conditions.[6][7]
Within this broad class, 2-(Prop-1-yn-1-yl)pyridine derivatives represent a chemical space of significant interest. The propargyl group, introduced via O-propargylation, offers a rigid linker and a reactive handle for potential covalent interactions or further chemical modification, making these derivatives attractive candidates for inhibitor development.[6] Given that a significant portion of pyridine-based drugs function as kinase inhibitors, this application note will detail a high-throughput screening (HTS) campaign designed to identify novel inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," a putative target in an oncology signaling pathway.[2][8][9]
This document provides a comprehensive, field-proven protocol for a fluorescence-based HTS assay, designed for robustness, scalability, and the early identification of potential false positives.
Assay Principle: A Fluorescence-Based Approach for Kinase Activity
To enable high-throughput screening, a sensitive and robust assay is paramount. We will employ a homogenous, fluorescence-based assay that quantifies the consumption of ATP, a universal substrate for kinases.[10] This method is preferred over radioactivity-based assays due to safety and cost considerations, and it is less susceptible to certain types of interference compared to absorbance-based readouts.[11]
The assay is based on a coupled-enzyme system. In the primary reaction, Kinase-X phosphorylates a peptide substrate using ATP. In the coupling reaction, the remaining ADP is converted back to ATP by pyruvate kinase, which in turn converts phosphoenolpyruvate to pyruvate. The pyruvate is then used by lactate dehydrogenase to oxidize NADH to NAD+, leading to a decrease in the natural fluorescence of NADH. The rate of decrease in fluorescence is directly proportional to the kinase activity. Inhibitors of Kinase-X will slow down ATP consumption, resulting in a smaller decrease in NADH fluorescence.
This coupled-enzyme approach provides a continuous readout of kinase activity and is highly amenable to automation.[12]
High-Throughput Screening Workflow
The HTS process is a multi-step workflow designed to efficiently screen a large library of compounds and identify promising hits for further development.
Caption: High-throughput screening workflow for identifying Kinase-X inhibitors.
Detailed Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition provides a stable pH environment and the necessary cofactors (Mg²⁺) for kinase activity, while EGTA chelates interfering divalent cations and Brij-35 prevents protein aggregation.
-
Kinase-X Solution: Recombinant Kinase-X diluted in Assay Buffer to a final concentration of 2 nM. Rationale: The enzyme concentration is optimized to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate/ATP Mix: Peptide substrate (specific for Kinase-X) at 2x the Kₘ concentration and ATP at its Kₘ concentration in Assay Buffer. Rationale: Using substrate and ATP at or near their Kₘ values ensures the assay is sensitive to competitive inhibitors.
-
Detection Mix: In Assay Buffer, combine pyruvate kinase (10 U/mL), lactate dehydrogenase (10 U/mL), phosphoenolpyruvate (2 mM), and NADH (0.5 mM). Rationale: These concentrations are optimized for a rapid and robust coupling reaction.
-
Compound Plates: this compound derivatives are serially diluted in 100% DMSO and then further diluted in Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.
HTS Assay Protocol (384-Well Format)
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of compound solution from the compound plates into the 384-well assay plates.
-
Enzyme Addition: Add 5 µL of the Kinase-X solution to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature. Rationale: This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of the Substrate/ATP Mix to each well to start the kinase reaction.
-
Kinetic Reading (Initiation): Immediately place the plates in a kinetic fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm) and take an initial reading.
-
Reaction Incubation: Incubate the plates for 60 minutes at 30°C.
-
Reaction Termination & Detection: Add 10 µL of the Detection Mix to each well.
-
Final Kinetic Reading: Immediately return the plates to the plate reader and monitor the decrease in fluorescence at 460 nm every minute for 30 minutes. The rate of fluorescence decrease is calculated.
Assay Validation and Quality Control
To ensure the reliability of the HTS data, a robust validation process is crucial.[13]
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. It is calculated using the signals from positive controls (no enzyme or a potent known inhibitor) and negative controls (DMSO vehicle). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
-
-
-
Pilot Screen: A pilot screen of a small subset of the compound library (~2,000 compounds) is performed to assess the assay performance under real screening conditions and to estimate the hit rate.[14]
Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires a systematic approach to analysis.[12][15]
-
Data Normalization: Raw fluorescence data is normalized to the plate-specific controls to account for plate-to-plate variability. The percent inhibition is calculated for each compound.
-
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the negative controls. A Z-score threshold (e.g., Z-score > 3) is set to identify primary hits.[12]
Hypothetical Screening Data
| Parameter | Value |
| Library Size | 100,000 |
| Primary Hit Rate (at 10 µM) | 0.8% |
| Number of Primary Hits | 800 |
| Confirmed Hits (IC₅₀ < 10 µM) | 150 |
| Hits after Counter-Screens | 65 |
| Final Hit Rate | 0.065% |
Hit Confirmation and Triage Strategy
Primary hits must undergo a rigorous confirmation and triage process to eliminate false positives and prioritize the most promising compounds.[16]
-
Dose-Response Confirmation: Primary hits are re-tested in a dose-response format to determine their potency (IC₅₀).
-
Counter-Screens for Assay Interference: It is critical to identify compounds that interfere with the assay technology rather than the biological target.[17][18][19]
-
Promiscuous Inhibitors: Pan-Assay Interference Compounds (PAINS) are chemical structures known to be frequent hitters in HTS assays.[16] Hits containing PAINS substructures should be flagged.
-
Fluorescence Interference: A counter-screen should be run in the absence of the kinase to identify compounds that are inherently fluorescent or quench the fluorescence of NADH.[17][20]
-
Redox Activity: Compounds that have redox activity can interfere with the NADH/NAD+ based detection system.[21] Specific assays can be used to identify these compounds.
-
Caption: Hit confirmation and triage workflow.
-
Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based assay or mass spectrometry) to ensure the observed activity is not an artifact of the primary assay format.[22]
-
Preliminary Structure-Activity Relationship (SAR): The structures of the confirmed hits are analyzed to identify common chemical scaffolds and emerging structure-activity relationships that can guide initial lead optimization efforts.[14]
Conclusion
This application note provides a detailed and robust framework for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By integrating a validated fluorescence-based assay with a rigorous hit confirmation and triage strategy, researchers can efficiently navigate large compound libraries to uncover promising lead candidates for drug discovery programs. The principles and protocols outlined herein are adaptable to other kinase targets and compound classes, serving as a valuable resource for the scientific community.
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020). American Chemical Society Publications. Retrieved January 17, 2026, from [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies | Scilit. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Illuminating Reaction Pathways: In Situ Spectroscopic Monitoring of 2-(Prop-1-yn-1-yl)pyridine Reactions
Introduction: Beyond the Final Product
In the landscape of modern pharmaceutical and materials science research, 2-(prop-1-yn-1-yl)pyridine stands as a versatile building block. Its unique electronic and structural features, combining a π-deficient pyridine ring with a reactive terminal alkyne, make it a valuable precursor for a diverse array of molecular architectures. However, to truly harness its synthetic potential, a deep understanding of its reaction mechanisms, kinetics, and the transient intermediates that dictate the final product is paramount. Traditional offline analytical methods, such as chromatography and post-reaction NMR, provide only snapshots of a reaction's beginning and end. In situ spectroscopic monitoring, by contrast, offers a continuous, real-time window into the reacting vessel, empowering researchers to make data-driven decisions, optimize processes, and unlock novel chemical transformations. This comprehensive guide provides detailed application notes and protocols for the in situ spectroscopic monitoring of key reactions involving this compound, tailored for researchers, scientists, and drug development professionals.
The "Why": Choosing the Right Spectroscopic Tool
The selection of an appropriate in situ spectroscopic technique is dictated by the specific reaction being investigated. Each method offers unique insights into the molecular changes occurring during a reaction.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Ideal for tracking changes in functional groups. For reactions of this compound, FTIR is particularly adept at monitoring the consumption of the terminal alkyne C-H bond (a sharp, characteristic peak) and the appearance of new vibrational modes associated with the product. Modern attenuated total reflectance (ATR) probes allow for direct insertion into the reaction mixture, providing high-quality data in real-time[1].
-
Raman Spectroscopy: A complementary vibrational technique to FTIR, Raman spectroscopy is particularly sensitive to symmetric vibrations and less susceptible to interference from polar solvents like water. It is an excellent choice for monitoring changes in the C≡C triple bond and the pyridine ring vibrations, which are often Raman-active[2][3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural detail, allowing for the unambiguous identification and quantification of reactants, intermediates, and products in the reaction mixture. In situ NMR experiments, performed directly in the spectrometer, are invaluable for mechanistic elucidation[4][5].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is best suited for reactions that involve a change in conjugation or the formation/consumption of colored species. For this compound, UV-Vis can be used to monitor the formation of extended π-systems in products like conjugated enynes or the coordination to metal centers that result in a shift in the absorption spectrum[6][7].
Application Note 1: In Situ FTIR Monitoring of a Sonogashira Coupling Reaction
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds[8][9]. In situ monitoring of this reaction provides critical information on reaction initiation, catalyst activity, and endpoint determination.
Scientific Rationale
The key to monitoring the Sonogashira coupling of this compound using in situ FTIR is the disappearance of the characteristic vibrational band of the terminal alkyne's C-H bond (ν(≡C-H)) and the C≡C triple bond (ν(C≡C)). Concurrently, new bands corresponding to the formation of the internal alkyne product will appear.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound
-
4-Iodoanisole
-
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed toluene
-
Reaction vessel equipped with a magnetic stirrer, heating mantle, and a port for an in situ FTIR probe (e.g., ReactIR with a diamond or silicon ATR probe).
Procedure:
-
System Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). Insert the in situ FTIR probe, ensuring a proper seal.
-
Background Spectrum: Collect a background spectrum of the solvent (toluene) and triethylamine at the desired reaction temperature (e.g., 60 °C).
-
Reagent Addition: To the reaction vessel, add this compound (1.0 eq), 4-iodoanisole (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) dissolved in anhydrous, degassed toluene.
-
Initiate Monitoring: Begin real-time FTIR data acquisition.
-
Reaction Initiation: Add triethylamine (2.0 eq) to the reaction mixture and commence stirring at 60 °C.
-
Data Analysis: Monitor the reaction progress by observing the decrease in the absorbance of the alkyne C-H stretch (typically around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), and the concomitant increase in the absorbance of product-specific peaks.
Expected Spectroscopic Changes & Data Presentation
| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Expected Trend During Reaction |
| Alkyne C-H Stretch (Reactant) | ~3300 | Decrease |
| Alkyne C≡C Stretch (Reactant) | ~2100 | Decrease |
| Internal C≡C Stretch (Product) | ~2220 | Increase |
| Aromatic C-H Bending (Product) | Varies | Increase |
Workflow Diagram
Caption: Workflow for in situ FTIR monitoring of a Sonogashira coupling reaction.
Application Note 2: In Situ NMR Monitoring of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a premier example of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazoles[10][11]. Monitoring this reaction by in situ NMR provides definitive evidence for the formation of the triazole ring and can reveal the presence of any side reactions or intermediates.
Scientific Rationale
The key spectroscopic handles for in situ NMR monitoring of the CuAAC of this compound are the distinct chemical shifts of the acetylenic proton of the starting material and the triazole proton of the product. By integrating these signals over time, precise kinetic profiles can be generated.
Experimental Protocol: CuAAC of this compound with Benzyl Azide
Materials:
-
This compound
-
Benzyl azide
-
CuSO₄·5H₂O (Copper(II) sulfate pentahydrate)
-
Sodium ascorbate
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: In an NMR tube, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in DMSO-d₆.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials to establish initial concentrations and chemical shifts.
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of DMSO-d₆.
-
Reaction Initiation: Add the catalyst solution to the NMR tube, quickly shake the tube to ensure mixing, and insert it into the NMR spectrometer which has been pre-heated to the desired reaction temperature (e.g., 40 °C).
-
In Situ Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Data Processing and Analysis: Process the spectra and integrate the signals for the acetylenic proton of the reactant and the triazole proton of the product. Plot the concentrations of reactant and product versus time to obtain kinetic profiles.
Expected Spectroscopic Changes & Data Presentation
| Proton | Approximate Chemical Shift (δ, ppm in DMSO-d₆) | Expected Trend During Reaction |
| Acetylenic Proton (Reactant) | ~3.5 | Decrease |
| Triazole Proton (Product) | ~8.0-8.5 | Increase |
| Pyridine Protons | Shift upon triazole formation | Shift |
| Benzyl Protons | Shift upon triazole formation | Shift |
Reaction Pathway Diagram
Caption: Simplified reaction pathway for the CuAAC of this compound.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the FTIR-monitored Sonogashira coupling, the disappearance of the reactant's alkyne stretches should correlate stoichiometrically with the appearance of the product's internal alkyne stretch. Similarly, in the NMR-monitored CuAAC, the decrease in the integral of the acetylenic proton should match the increase in the integral of the triazole proton. Any deviation from this expected correlation could indicate the formation of side products or intermediates, prompting further investigation.
Conclusion
The adoption of in situ spectroscopic monitoring techniques is transformative for the study of reactions involving this compound. By providing a continuous stream of data directly from the reaction vessel, these methods enable a level of process understanding and optimization that is unattainable with traditional offline analysis. The protocols and insights provided in this guide serve as a robust starting point for researchers to illuminate the intricate pathways of their chemical reactions, accelerating discovery and innovation in drug development and materials science.
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Bart, S. C., et al. (2025). Neptunium Pyridine Dipyrrolide Complexes. Organometallics. Available at: [Link]
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Fokin, V. V., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry. Available at: [Link]
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Lu, L., et al. (2022). Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water. Catalysts. Available at: [Link]
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Chen, L., et al. (2023). On the nucleation and fast reaction kinetics of 2D polymerisation with a 2-in-1 monomer. Chemical Communications. Available at: [Link]
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Van der Eycken, E. V., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. Available at: [Link]
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Jeon, S., et al. (2024). Real-time Visualization of Transcribed mRNA via Click Chemistry in a Liposomal Space. Journal of Oleo Science. Available at: [Link]
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Wangelin, A. J. V., et al. (2022). Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. Molecules. Available at: [Link]
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Bart, S. C., et al. (2025). Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Inorganics. Available at: [Link]
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Zubi, A., et al. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]
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PubChem. 2-(Prop-2-YN-1-YL)pyridine. Available at: [Link]
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Wipf, P., et al. (2021). The Copper-Catalyzed Reaction of 2-(1-Hydroxyprop-2-yn-1-yl)phenols with Sulfonyl Azides Leading to C3-Unsubstituted N-Sulfonyl-2-iminocoumarins. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. Synthetic Communications. Available at: [Link]
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ResearchGate. In situ FTIR spectra. Reaction condition: N-benzylprop-2-yn-1-amine.... Available at: [Link]
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MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [Link]
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ResearchGate. UV-vis spectra of complexes 1 and 2. Available at: [Link]
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Unsworth, W. P., et al. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers. Available at: [Link]
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ResearchGate. Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Available at: [Link]
-
ResearchGate. {2,6-Bis[(pyridin-2-yl)sulfanylmethyl]pyridine-κN,N′}(η-prop-2-enyl)palladium(II) hexafluorophosphate. Available at: [Link]
-
Gaillard, S., et al. (2015). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. Chemical Science. Available at: [Link]
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Journal of the Chemical Society (Resumed). 861. Synthetical applications of activated metal catalysts. Part XI. A comparative study of the toxic effects of pyridine and 2,2′-bipyridyl on some raney catalysts. Available at: [Link]
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ResearchGate. Speciation and Photoluminescent Properties of a 2,6-Bis(pyrrol-2-yl)pyridine in Three Protonation States. Available at: [Link]
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Bailey, A. M., et al. (2022). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Chemosensors. Available at: [Link]
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Dalton Transactions. Reinvestigating 2,5-di(pyridin-2-yl)pyrazine ruthenium complexes: selective deuteration and Raman spectroscopy as tools to probe ground and excited-state electronic structure in homo- and heterobimetallic complexes. Available at: [Link]
-
Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Jurnal Sains dan Matematika. Available at: [Link]
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ResearchGate. UV-spectrum of pyridine. Available at: [Link]
-
MDPI. Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile. Available at: [Link]
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ResearchGate. *Raman spectra of pyridine and CuNP-pyridine compound. For C–C–C and C–N–C. Available at: [Link]
-
ACS Omega. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. Available at: [Link]
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Application Note: 2-(Prop-1-yn-1-yl)pyridine as a Versatile Synthon for Bioactive Heterocycles
Introduction
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties contribute to its prevalence in drug design.[2][3] When functionalized with a propargyl group, as in 2-(prop-1-yn-1-yl)pyridine, the resulting molecule becomes a powerful and versatile building block. The terminal alkyne serves as a highly reactive handle for a multitude of synthetic transformations, enabling the rapid construction of complex, polycyclic systems with significant biological activity.[4] This application note provides a technical guide to key synthetic routes utilizing this compound, with a focus on transition-metal-catalyzed cyclizations and multicomponent reactions for the synthesis of kinase inhibitors, anticancer agents, and other bioactive molecules.
This guide is designed for researchers and scientists in drug development, offering not only detailed protocols but also the mechanistic rationale behind these powerful synthetic strategies.
Transition-Metal-Catalyzed Intramolecular Cyclization: A Gateway to Fused N-Heterocycles
One of the most powerful applications of terminal alkynes is their participation in intramolecular cyclization reactions, catalyzed by soft, carbophilic metals like silver (Ag), gold (Au), or copper (Cu).[5][6] For derivatives of this compound, such as N-(prop-2-yn-1-yl)pyridin-2-amine, this strategy provides a direct and highly efficient route to the imidazo[1,2-a]pyridine scaffold. This fused heterocyclic system is a core component of numerous bioactive molecules with demonstrated anticancer and kinase inhibitory properties.[5]
Mechanistic Rationale: The Role of the Metal Catalyst
The catalytic cycle for this transformation is initiated by the coordination of the metal cation (e.g., Ag⁺) to the alkyne, which significantly increases the electrophilicity of the triple bond. This "activation" renders the alkyne susceptible to intramolecular nucleophilic attack by the lone pair of the endocyclic pyridine nitrogen. This key step, a 6-endo-dig cyclization, forms the five-membered imidazole ring. Subsequent protonolysis or demetallation regenerates the catalyst and yields the aromatic imidazo[1,2-a]pyridine product. The reaction proceeds with excellent regioselectivity, driven by the geometric constraints of the substrate.[5]
Application in Bioactive Molecule Synthesis
The imidazo[1,2-a]pyridine core is a key pharmacophore found in compounds targeting a range of diseases. Its rigid, planar structure is ideal for insertion into the ATP-binding pockets of kinases, making it a valuable scaffold for the development of selective kinase inhibitors for cancer therapy and immunotherapy.[7][8]
| Bioactive Scaffold | Target Class | Therapeutic Area | Representative Compound Class |
| Imidazo[1,2-a]pyridines | Kinases (e.g., HPK1, Met) | Oncology, Immunology | 2-substituted pyridin-4-yl macrocycles |
| Pyrrolopyridines | Kinases (e.g., PIM-1) | Oncology | Pyrrolopyridine-pyridone inhibitors |
| Indolizines | Various enzymes, receptors | CNS disorders, Oncology | Substituted indolizine derivatives |
Table 1: Bioactive scaffolds readily accessible from this compound and its derivatives.
Detailed Protocol: Silver-Catalyzed Synthesis of 3-Methylimidazo[1,2-a]pyridine
This protocol is adapted from a reported silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amine, a close derivative of the title compound, demonstrating the core methodology.[5]
Materials:
-
N-(prop-2-yn-1-yl)pyridin-2-amine (1.0 eq, e.g., 1.32 g, 10.0 mmol)
-
Silver trifluoromethanesulfonate (AgOTf) (5 mol%, 0.128 g, 0.5 mmol)
-
Dichloromethane (DCM), anhydrous (approx. 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add N-(prop-2-yn-1-yl)pyridin-2-amine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (0.2 M concentration).
-
Catalyst Addition: Add silver trifluoromethanesulfonate (5 mol%) to the stirred solution at room temperature.
-
Causality Insight: AgOTf is an effective catalyst due to the strong π-acidity of the Ag(I) ion and the non-coordinating nature of the triflate anion, which prevents catalyst deactivation.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-methylimidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs): A Strategy for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern medicinal chemistry for their efficiency and atom economy.[9][10] The alkyne functionality of this compound makes it an ideal substrate for powerful MCRs, such as the A³ (Aldehyde-Alkyne-Amine) coupling reaction, to rapidly generate libraries of structurally diverse and complex molecules.
The A³ Coupling Reaction
In a typical copper-catalyzed A³ coupling, this compound can react with a diverse range of aldehydes and secondary amines. The reaction proceeds through the in-situ formation of a copper acetylide and an iminium ion (from the aldehyde and amine). These intermediates then combine to form a propargylamine. The pyridine moiety in the final product provides a crucial vector for biological interactions and can be further functionalized.
Protocol: Copper-Catalyzed A³ Coupling for Propargylamine Synthesis
Materials:
-
This compound (1.0 eq, e.g., 1.17 g, 10.0 mmol)
-
Benzaldehyde (1.0 eq, 1.06 g, 10.0 mmol)
-
Piperidine (1.2 eq, 1.02 g, 12.0 mmol)
-
Copper(I) Iodide (CuI) (2 mol%, 0.038 g, 0.2 mmol)
-
Toluene, anhydrous (approx. 30 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add CuI (2 mol%) and suspend it in anhydrous toluene (10 mL) under an inert atmosphere.
-
Reagent Addition: Sequentially add benzaldehyde (1.0 eq), piperidine (1.2 eq), and this compound (1.0 eq) to the flask.
-
Experimental Insight: The order of addition can be crucial. Adding the amine and aldehyde first allows for the formation of the iminium ion in situ.
-
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NH₄Cl solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired propargylamine.
Conclusion
This compound is a readily accessible and highly adaptable building block for the synthesis of bioactive molecules. Its dual functionality—a nucleophilic pyridine ring and a reactive alkyne—enables access to a wide array of valuable heterocyclic scaffolds through strategies like transition-metal-catalyzed cyclizations and multicomponent reactions. The protocols and mechanistic insights provided herein serve as a guide for researchers to leverage this powerful synthon in the discovery and development of next-generation therapeutics.
References
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Rodriguez, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link][9][11][12][13]
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Gulevich, A. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Available at: [Link][1]
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Reddy, T. J., et al. (2011). Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. Synfacts. Available at: [Link][5]
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Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis. Available at: [Link][10]
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Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link][3][14]
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Sahu, P. K., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link][2]
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El-Sayed, M. A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link][15]
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry. Available at: [Link][7]
-
Marco-Contelles, J., et al. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. Tetrahedron. Available at: [Link][16][17]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link][4]
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Varela, J. A., & Saá, C. (2003). Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition. Chemical Reviews. Available at: [Link][18]
-
Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link][8]
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Kamal, A., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link][19]
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Sharma, A., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link][6]
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Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. Available at: [Link][20]
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Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link][21]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for 2-(Prop-1-yn-1-yl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-(Prop-1-yn-1-yl)pyridine via the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, with a specific focus on pyridine-containing substrates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and actionable solutions based on established chemical principles.
Question: My reaction is showing low or no conversion of the starting 2-halopyridine. What are the likely causes and how can I improve the yield?
Answer:
Low to no product yield is a common frustration in Sonogashira couplings and can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is notoriously sensitive to oxygen. If your reaction mixture turns black, it's a sign of palladium black precipitation, indicating catalyst decomposition.[1]
-
Solution: Ensure your palladium source, whether it's a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, is fresh and active.[1] If using a Pd(II) source, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3] Rigorous degassing of your solvent and running the reaction under a strictly inert atmosphere (argon or nitrogen) is critical to prevent catalyst oxidation.[1]
-
-
Substrate Reactivity: The nature of the halogen on your pyridine ring significantly impacts reactivity, following the general trend: I > Br > OTf >> Cl.[2] If you are using 2-bromopyridine, the reaction may require more forcing conditions compared to 2-iodopyridine.[2] 2-chloropyridines are generally very challenging substrates for this reaction.
-
Pyridine Inhibition: Pyridine and its derivatives can act as ligands and coordinate to the palladium center, potentially inhibiting catalytic activity.[3][4]
-
Impure Reagents: Impurities in your 2-halopyridine, propyne, solvent, or base can poison the catalyst.[1]
-
Solution: Use high-purity reagents. It may be necessary to purify your starting materials before use. The amine base, in particular, should be anhydrous and free of oxidation; consider distilling it prior to the reaction.[1]
-
-
Suboptimal Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, less reactive substrates like 2-bromopyridine often require heating.[2][7]
Question: I'm observing a significant amount of a side product that I suspect is the homocoupling of propyne (Glaser coupling). How can I minimize this?
Answer:
The formation of 1,3-hexadiyne, the homocoupling product of propyne, is a classic side reaction in copper-catalyzed Sonogashira couplings, often referred to as Glaser coupling.[2][7] This occurs when the copper acetylide intermediate reacts with another molecule of itself in the presence of an oxidant, typically oxygen.
Here are several strategies to suppress this unwanted side reaction:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen.[1][2][7] Employ standard Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1][2][9][10] Numerous copper-free methods have been developed that still provide excellent yields.[11][12][13][14]
-
Slow Addition of Propyne: Adding the propyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1][15]
-
Use of a Co-solvent: While amine bases like triethylamine or diisopropylamine can serve as both the base and solvent, using a co-solvent such as THF or DMF can sometimes improve the solubility of the palladium complex and the aryl halide, leading to a faster cross-coupling rate that can outcompete the homocoupling.[7]
-
Modified Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling without affecting the desired cross-coupling product.[16]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and theoretical underpinnings of the Sonogashira reaction for this compound synthesis.
Q1: What is the optimal catalyst and ligand combination for the Sonogashira coupling of a 2-halopyridine?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrate and reaction conditions. However, some general guidelines can be provided:
-
Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most commonly used palladium sources.[4][17] Pd(OAc)₂ in combination with a phosphine ligand is also a popular choice.
-
Ligands: For pyridine substrates, which can be challenging due to their coordinating ability, bulky and electron-rich phosphine ligands are often beneficial.[5][6] Examples include P(t-Bu)₃, PCy₃, and SPhos. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Sonogashira couplings, offering high stability and activity.[2][17]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the traditional co-catalyst used to increase the reaction rate.[2][3] However, as discussed, it can also promote homocoupling.
Q2: Which solvent and base should I choose?
A2: The solvent must dissolve all reaction components, including the potentially polar 2-halopyridine and the nonpolar propyne.[18]
-
Solvents: Common choices include THF, DMF, toluene, and amines such as triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the base.[1] DMF is a polar aprotic solvent that can enhance reaction rates but has been reported to slow down some Sonogashira reactions.[1][18]
-
Bases: An amine base is required to deprotonate the terminal alkyne.[1] TEA and DIPA are frequently used.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free protocols.[2][12] The base also serves to neutralize the hydrogen halide byproduct formed during the reaction.[2]
Q3: Can you explain the catalytic cycles involved in the Sonogashira reaction?
A3: The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][19]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halopyridine, forming a Pd(II) complex.
-
Transmetalation: The copper(I) acetylide (formed in the copper cycle) transfers the propynyl group to the Pd(II) complex.
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the triple bond of propyne.
-
Deprotonation: The amine base removes the acidic terminal proton of the alkyne, forming a copper(I) acetylide. This species then participates in the transmetalation step of the palladium cycle.
-
A copper-free mechanism also exists, where the deprotonated alkyne is thought to coordinate directly to the palladium center.[2]
Data and Protocols
Recommended Reaction Parameters
The following table provides a starting point for optimizing your Sonogashira reaction for the synthesis of this compound.
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Copper(I) Iodide | 1 - 10 mol% | Omit for copper-free protocols. |
| Ligand | 1 - 10 mol% | Typically used in a 2:1 or 4:1 ratio to palladium. |
| Base (e.g., TEA, DIPA) | 2 - 5 equivalents | Can also be used as the solvent. |
| Solvent | THF, DMF, Toluene | Ensure anhydrous and degassed conditions. |
| Temperature | Room Temp. to 100 °C | Start at room temperature and increase if no reaction is observed. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly bubble propyne gas through the solution for 15 minutes, or add a solution of propyne in THF (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Reaction
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodopyridine (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Add anhydrous and degassed toluene (5 mL) and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of propyne in toluene (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with toluene.
-
Concentrate the combined filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: A workflow for troubleshooting low yields in the Sonogashira reaction.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 29-91). Elsevier. [Link]
-
Kaust Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Tka, N., et al. (2021). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. ResearchGate. [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Kaust Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(23), 10752–10765. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Al-Zoubi, R. M., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
-
Reddy, B. V. S., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 86(24), 18121–18130. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Golden. (n.d.). Sonogashira coupling. [Link]
-
Rosa, G. R., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling.
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Royal Society of Chemistry. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
Ananikov, V. P., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3859–3863. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
So, C. M., & Kwong, F. Y. (2011). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 30(7), 1780–1791. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
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Technical Support Center: Minimizing Homocoupling in Sonogashira Coupling of Propyne
Introduction
Welcome to the Technical Support Center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira coupling for the introduction of a propynyl group and encountering challenges with homocoupling side reactions. Propyne, as a gaseous terminal alkyne, presents unique handling and reactivity challenges, the most prominent of which is the undesired formation of 1,3-hexadiyne via oxidative homocoupling, often referred to as Glaser coupling.[1][2][3] This side reaction consumes the valuable alkyne and aryl/vinyl halide starting materials, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you diagnose and minimize propyne homocoupling in your Sonogashira reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sonogashira coupling of propyne in a practical question-and-answer format.
Issue 1: Significant formation of 1,3-hexadiyne (propyne dimer) is observed.
Q1: I'm seeing a major byproduct that corresponds to the mass of a propyne dimer. What is causing this, and how can I prevent it?
A1: The formation of a propyne dimer (1,3-hexadiyne) is a classic sign of Glaser homocoupling.[2][3] This oxidative process is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[3][4] The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidation to a copper(II) species, leading to the dimerization of the alkyne.[2]
Here are the primary strategies to mitigate this issue, ordered from the most to least impactful changes:
-
Switch to a Copper-Free Protocol: The most direct way to eliminate copper-promoted homocoupling is to remove the copper cocatalyst entirely.[2][5][6] Copper-free Sonogashira reactions are well-established and often the preferred method to avoid Glaser coupling.[2][4] These systems rely on the palladium catalyst to facilitate both the activation of the aryl halide and the alkyne. This often requires slightly modified reaction conditions, such as the use of specific ligands or bases.
-
Ensure Rigorous Exclusion of Oxygen: If a copper-cocatalyzed system is necessary, the complete exclusion of oxygen is critical.[3][4] Oxygen is the oxidant in the Glaser coupling pathway.[4]
-
Degassing: Thoroughly degas all solvents and liquid reagents (e.g., amine base) using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas throughout the entire reaction setup and duration.
-
-
Controlled Introduction of Propyne: Propyne is a highly reactive gas. Maintaining a low stationary concentration of dissolved propyne can favor the desired cross-coupling pathway over the bimolecular homocoupling reaction.
-
Slow Addition: Instead of pressurizing the reaction vessel with a high concentration of propyne at the outset, bubble a stream of propyne (potentially diluted with an inert gas) through the reaction mixture.
-
Low Temperature Introduction: A modified procedure involving the condensation of a measured amount of propyne into the solvent at low temperatures (e.g., -78 °C) before the addition of the catalyst and aryl halide can provide better stoichiometric control.[7]
-
-
Choice of Amine Base: The amine base not only acts as a proton scavenger but can also help maintain the copper(I) in its reduced, active state, thereby suppressing oxidation.[4] Sterically hindered amines like diisopropylamine (iPr₂NH) have been shown to be effective in reducing homocoupling compared to less hindered amines like triethylamine (Et₃N).[1]
Issue 2: Low yield of the desired product even after addressing homocoupling.
Q2: I've switched to a copper-free system, but my yields are still poor. What other factors could be at play?
A2: While eliminating homocoupling is a major step, other factors can impact the efficiency of the Sonogashira reaction with propyne.
-
Palladium Catalyst and Ligand Choice:
-
Catalyst Activity: In copper-free systems, the palladium catalyst must be sufficiently active to facilitate the deprotonation of the alkyne. Catalysts with bulky, electron-rich phosphine ligands are often more effective.[8] Air-stable, monoligated precatalysts can also provide rapid access to the active L₁Pd⁰ species, facilitating room-temperature couplings.[9]
-
Precatalyst Activation: Ensure your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) is being efficiently reduced to the active Pd(0) species in situ. The amine base or phosphine ligands typically facilitate this reduction.[2]
-
-
Reactivity of the Aryl/Vinyl Halide: The rate of oxidative addition to the palladium center is a critical, often rate-limiting, step and follows the general reactivity trend: I > OTf > Br >> Cl.[2] If you are using a less reactive aryl bromide or chloride, you may need to employ more forcing conditions (higher temperature) or a more active catalytic system.
-
Solvent and Base Combination: The choice of solvent and base is interdependent and can significantly influence reaction outcomes. For copper-free reactions, combinations like TMP (2,2,6,6-tetramethylpiperidine) in DMSO have been shown to be effective for challenging substrates at room temperature.[9] For copper-catalyzed systems, solvents like THF with triethylamine or toluene with diisopropylamine are common.[1][7]
Issue 3: Difficulty in handling and quantifying gaseous propyne.
Q3: Propyne is a gas, which makes it difficult to handle and add precise amounts. What are the best practices for this?
A3: Safe and accurate handling of propyne is crucial for reproducibility.
-
Gas Bubbling/Manifold System: For qualitative or excess addition, a gas manifold with a flow controller and a bubbler can be used to introduce a steady stream of propyne into the reaction mixture. This is a common and practical approach.
-
Low-Temperature Condensation: For precise stoichiometric control, a known volume of propyne gas can be condensed into the reaction vessel at low temperature (-78 °C, dry ice/acetone bath).[7] This allows for the addition of a specific number of moles of the alkyne. This method is safer than working with high pressures at room temperature.[7]
-
Use of a Propyne Solution: A commercially available solution of propyne in a suitable solvent (e.g., THF) can be used.[7] This simplifies the addition process to a standard liquid transfer via syringe, though care must be taken to ensure the stability and concentration of the solution.
In-Depth Protocols and Methodologies
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with Propyne
This protocol is designed to minimize homocoupling by eliminating the copper cocatalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed DMF (5 mL)
-
Propyne gas
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the anhydrous, degassed DMF via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Begin bubbling propyne gas through the reaction mixture via a needle submerged below the solvent surface. Maintain a slow, steady flow.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, stop the propyne flow, and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Copper-Cocatalyzed Sonogashira with Slow Propyne Addition
This protocol uses a copper cocatalyst but aims to suppress homocoupling through rigorous degassing and controlled alkyne addition.
Materials:
-
Aryl iodide (1.0 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Diisopropylamine (iPr₂NH) (3.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Propyne gas (lecture bottle)
-
Schlenk flask, gas bubbler, and standard inert atmosphere glassware
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet. Purge the system thoroughly with argon.
-
To the flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Via syringe, add the degassed toluene, followed by the degassed diisopropylamine.[10]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Using a needle valve and a gas bubbler to monitor the flow rate, introduce a slow stream of propyne gas into the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (often room temperature is sufficient for aryl iodides) and monitor by TLC.[2]
-
Once the starting material is consumed, stop the propyne flow and cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
Data Presentation and Comparison
| Parameter | Standard Cu-Catalyzed | Copper-Free | Modified Cu-Catalyzed | Rationale |
| Homocoupling | High risk | Minimal risk | Reduced risk | Copper is the primary promoter of Glaser coupling.[2][4] |
| Reaction Rate | Generally fast | Can be slower | Generally fast | Copper cocatalyst increases the rate of the reaction.[2] |
| Substrate Scope | Broad | May require more active catalysts for less reactive halides | Broad | Aryl iodides are generally more reactive than bromides.[2] |
| Oxygen Sensitivity | Extremely high | Lower | High | Oxygen promotes the oxidative homocoupling pathway.[3] |
| Key Reagents | Pd catalyst, CuI, Amine base | Pd catalyst, Base (often stronger) | Pd catalyst, CuI, Sterically hindered amine | Ligand choice and base are crucial in copper-free systems.[8][9] |
Mechanistic Insights & Visualizations
The Sonogashira coupling proceeds through two interconnected catalytic cycles when a copper cocatalyst is used. The key to minimizing homocoupling is to ensure the copper acetylide intermediate proceeds through the transmetalation step with palladium rather than undergoing oxidative dimerization.
The Competing Pathways
Caption: Decision tree for troubleshooting propyne homocoupling.
References
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Available from: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Prop-1-yn-1-yl)pyridine from Catalyst Residues
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] The synthesis of 2-(prop-1-yn-1-yl)pyridine, a valuable building block in medicinal chemistry and materials science, often employs a palladium catalyst and a copper(I) co-catalyst to achieve high yields and reaction rates under mild conditions.[1][2]
However, the very catalysts that facilitate this transformation—palladium and copper—can become persistent impurities in the final product. Residual metals are often highly undesirable, particularly in pharmaceutical applications where strict limits on metal contamination are enforced.[3][4] The presence of these residues can also interfere with subsequent synthetic steps or alter the desired properties of the final compound.
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound from palladium and copper catalyst residues. We will explore common issues, provide detailed troubleshooting strategies, and offer step-by-step protocols for effective purification.
Troubleshooting Common Purification Issues
This section addresses frequent problems encountered during the purification of this compound and offers systematic solutions.
| Problem | Potential Causes | Recommended Solutions |
| Persistent Yellow/Brown Coloration in Product | - Residual palladium complexes. - Formation of palladium black (Pd(0)). | - Initial Filtration: Filter the crude reaction mixture through a pad of Celite® to remove insoluble palladium black.[5][6] - Column Chromatography: Employ flash column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the product from colored impurities.[5][7] - Metal Scavengers: Treat the solution of the crude product with a silica-based or polymer-bound metal scavenger.[8] |
| Product Contaminated with Copper Salts | - Incomplete removal during aqueous work-up. - Formation of insoluble copper acetylides. | - Aqueous Wash: Perform a thorough aqueous work-up, including a wash with a dilute ammonium hydroxide solution to complex and remove copper ions. - Extraction: Utilize liquid-liquid extraction to partition the copper salts into an aqueous phase.[9][10] - Copper-Free Conditions: If copper contamination is a persistent issue, consider employing a copper-free Sonogashira protocol for future syntheses.[11][12][13] |
| Low Recovery After Column Chromatography | - Product streaking or irreversible adsorption on silica gel. - Decomposition of the product on the acidic silica surface. | - Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a non-polar solvent containing ~1% triethylamine to neutralize acidic sites. - Alternative Stationary Phase: Consider using a more inert stationary phase such as alumina. - Optimize Eluent System: A gradient elution may be necessary to efficiently elute the product while leaving strongly adsorbed impurities behind.[7] |
| Formation of Alkyne Homocoupling Byproduct (Glaser Coupling) | - Presence of oxygen in the reaction mixture. - High concentration of copper catalyst. | - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure.[14] - Reduce Copper Loading: Minimize the amount of copper(I) iodide used in the reaction.[14] - Slow Alkyne Addition: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.[14] |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound after a Sonogashira coupling reaction.
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest step I should take to remove palladium catalyst residues?
A: The most straightforward initial step is to filter the crude reaction mixture through a short plug of Celite® or silica gel.[5][6] This is often effective at removing a significant portion of the heterogeneous palladium catalyst (palladium black) and other insoluble inorganic salts.[6]
Q2: My product is still colored after filtration. What should I try next?
A: If your product remains colored, it is likely due to soluble palladium complexes. Flash column chromatography on silica gel is a highly effective method for separating these impurities.[5][7][15] A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to elute your product while leaving the more polar palladium complexes adsorbed to the silica.
Q3: Are there alternatives to column chromatography for removing trace amounts of palladium?
A: Yes, metal scavengers are an excellent alternative for removing trace amounts of palladium, often to levels below 5 ppm.[3][4] These are functionalized silica or polymer supports that selectively bind to metals.[8][16] You can simply stir the scavenger with a solution of your crude product, and then filter it off.
Q4: How can I effectively remove copper(I) iodide residues?
A: Copper(I) iodide can often be removed during the aqueous work-up. Washing the organic layer with a dilute solution of ammonium hydroxide can help to complex the copper and draw it into the aqueous phase. For more persistent copper contamination, a thorough liquid-liquid extraction is recommended.[9][10] In some cases, switching to a copper-free Sonogashira protocol is the most effective long-term solution.[11][12][13]
Q5: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A: Glaser coupling is an oxidative homocoupling of terminal alkynes and is often promoted by the copper catalyst in the presence of oxygen.[11] To minimize this side reaction, it is crucial to maintain a strictly inert atmosphere throughout the reaction.[14] Reducing the amount of the copper co-catalyst can also be beneficial.[14] If homocoupling remains a significant issue, adopting a copper-free Sonogashira protocol is the most reliable solution.[11][12][13]
Q6: Can the basic nature of the pyridine ring in my product cause issues during silica gel chromatography?
A: Yes, the basic nitrogen atom in the pyridine ring can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potentially poor separation.[7] To mitigate this, you can deactivate the silica gel by preparing your column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (~1%). This will neutralize the acidic sites and improve the chromatography.
Visualizing the Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting purification challenges.
Caption: A decision tree for purifying this compound.
Experimental Protocols
Protocol 1: General Purification by Filtration and Column Chromatography
-
Initial Filtration:
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a short plug of Celite® in a sintered glass funnel.
-
Pass the diluted reaction mixture through the Celite® plug, washing with additional solvent to ensure all the product is collected.[5][6]
-
Concentrate the filtrate under reduced pressure.
-
-
Aqueous Work-up:
-
Dissolve the residue from the filtration in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, a dilute solution of ammonium hydroxide (to remove copper), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). To prevent peak tailing, the eluent can be modified with 1% triethylamine.[7]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Palladium Removal Using a Metal Scavenger
-
Dissolve the Crude Product: After an initial work-up, dissolve the crude this compound in a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add the Scavenger: Add a silica-based thiol or other appropriate palladium scavenger (typically 3-5 equivalents relative to the estimated amount of residual palladium) to the solution.
-
Stir: Stir the mixture at room temperature for 4-16 hours. The exact time will depend on the specific scavenger and the level of contamination.
-
Filter: Filter the mixture to remove the solid scavenger, which now has the palladium bound to it.[17]
-
Wash and Concentrate: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[17]
References
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Johnson Matthey. (n.d.). Metal scavengers. [Link]
-
ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
PubMed Central. (n.d.). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. [Link]
-
YouTube. (2022, March 4). WEBINAR: An Introduction to Liquid-Liquid Extraction & Solvent Extraction Columns. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubMed Central. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
PubMed. (2011, May 7). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. [Link]
- (n.d.).
-
Reddit. (2021, March 6). Sonogashira coupling. r/Chempros. [Link]
-
MDPI. (n.d.). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. [Link]
-
ResearchGate. (n.d.). (PDF) Heterogeneous Gold(I)-Catalysed Annulation between 2-Aminopyridines and Propiolaldehydes Leading to 3-Acylimidazo[1,2-A]Pyridines. [Link]
-
PubMed Central. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
ResearchGate. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. [Link]ety)
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- 10. youtube.com [youtube.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Prop-1-yn-1-yl)pyridine
Welcome to the technical support center for the synthesis of 2-(prop-1-yn-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The Sonogashira cross-coupling reaction is the most prevalent and effective method for this synthesis.[1][2] This reaction typically involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) with propyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[3] The reaction is valued for its mild conditions and tolerance of various functional groups.[3]
Q2: What is the general reactivity trend for the 2-halopyridine starting material?
The reactivity of the 2-halopyridine follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[4] 2-Iodopyridine is the most reactive and can often be coupled at or near room temperature, while 2-bromopyridine may require elevated temperatures to achieve a comparable reaction rate. 2-Chloropyridine is the least reactive and often requires more specialized catalytic systems.
Q3: What are the key components of a typical Sonogashira reaction for this synthesis?
A standard Sonogashira reaction for the synthesis of this compound includes:
-
2-Halopyridine: The pyridine-containing starting material.
-
Propyne: The alkyne coupling partner.
-
Palladium Catalyst: Typically a Pd(0) source, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.[5]
-
Copper(I) Co-catalyst: Usually copper(I) iodide (CuI), which facilitates the reaction by forming a copper acetylide intermediate.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.[6]
-
Solvent: A suitable solvent that can dissolve the reactants and catalysts, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Explanation: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Incomplete reduction or decomposition of the Pd(0) species can lead to low or no product formation.
-
Troubleshooting Steps:
-
Ensure your palladium precatalyst is of high quality. Older or improperly stored catalysts may be less active.
-
If using a Pd(II) precatalyst, the amine base or a phosphine ligand can act as a reducing agent.[3] Ensure your amine is free of significant oxidation.
-
Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, although these can be more sensitive to air and moisture.
-
Possible Cause 2: Poor Quality Reagents
-
Explanation: Impurities in your starting materials or solvents can interfere with the catalytic cycle. Water and oxygen are particularly detrimental.
-
Troubleshooting Steps:
-
Use anhydrous solvents. Degassing the solvent by freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through it is highly recommended.
-
Ensure your 2-halopyridine and propyne are pure.
-
The quality of the copper(I) iodide is crucial. It should be a white or off-white powder. If it is green or blue, it may be contaminated with copper(II) salts, which can promote undesired side reactions.
-
Possible Cause 3: Inefficient Base
-
Explanation: The base plays a critical role in deprotonating the terminal alkyne. If the base is not strong enough or is present in an insufficient amount, the reaction will be slow or may not proceed at all.
-
Troubleshooting Steps:
-
Use a sufficient excess of the amine base (typically 2-3 equivalents).
-
Ensure the amine base is dry and free of impurities. Distillation of the amine before use can be beneficial.
-
For less reactive starting materials, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[1]
-
Problem 2: Formation of a Black Precipitate (Palladium Black)
-
Explanation: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[5] This occurs when the palladium nanoparticles agglomerate and precipitate out of the solution, rendering the catalyst inactive.
-
Possible Causes & Solutions:
-
High Temperatures: Avoid excessive heating. If the reaction requires elevated temperatures, ensure it is carefully controlled.
-
Incorrect Solvent: Some solvents can promote the formation of palladium black. If you are observing this issue, consider switching to a different solvent.
-
High Catalyst Loading: While it may seem counterintuitive, a very high concentration of the catalyst can sometimes lead to faster decomposition.
-
Ligand Dissociation: The phosphine ligands stabilize the palladium nanoparticles. If the ligands dissociate, the nanoparticles can aggregate. Using a ligand with a stronger binding affinity or a higher ligand-to-palladium ratio can sometimes help.
-
Problem 3: Significant Formation of a Side Product (Glaser Coupling)
-
Explanation: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne, known as the Glaser coupling.[7][8] This is an oxidative process that is often promoted by the presence of oxygen and copper(II) species.
-
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly.
-
High-Quality Copper(I) Source: Use high-purity copper(I) iodide to minimize the presence of copper(II) impurities.
-
Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different choice of ligand and base to proceed efficiently.
-
Experimental Protocols
Standard Sonogashira Protocol for this compound
This protocol is a general guideline and may require optimization for your specific setup and reagents.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
-
Solvent and Base Addition:
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).
-
-
Propyne Addition:
-
Bubble propyne gas through the reaction mixture at room temperature for 15-20 minutes, or use a sealed tube with a known amount of condensed propyne. A modified procedure using a commercially available solution of propyne in THF at low temperatures can also be employed for better control.[9]
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| 2-Halopyridine | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodopyridine | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 12 | 90-95 |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 16 | 85-90 |
| 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | - | K₂CO₃ | Toluene | 100 | 8 | ~90 |
| 2-Chloropyridine | Pd₂(dba)₃ (5) / XPhos (10) | CuI (10) | Cs₂CO₃ | Dioxane | 120 | 24 | 60-70 |
Note: Yields are approximate and can vary based on the specific reaction conditions and scale.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
-
Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]
-
Thieme. A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]
-
ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
RSC Publishing. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
- Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Reactivity of 2-Chloropyridine in Sonogashira Coupling
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Sonogashira coupling of 2-chloropyridine. As a notoriously difficult substrate, its successful coupling requires a nuanced understanding of the reaction mechanism and a systematic approach to optimization. This document provides in-depth, experience-driven troubleshooting advice to overcome common hurdles and achieve desired product yields.
The Core Challenge: Why is 2-Chloropyridine a Problematic Substrate?
The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds, but its efficiency is highly dependent on the aryl halide substrate.[1][2] The reactivity of the carbon-halogen bond follows the general trend: I > Br > OTf >> Cl .[3][4] 2-Chloropyridine sits at the bottom of this reactivity scale due to two primary electronic and mechanistic factors:
-
Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polarizable than its bromine or iodine counterparts. This makes the oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond, the rate-determining step of the entire catalytic cycle.[5][6] This step has a high activation energy, often leading to sluggish or failed reactions under standard conditions.
-
Electron-Deficient Heterocycle: The pyridine ring is an electron-deficient system, which can further deactivate the C-Cl bond towards oxidative addition. Additionally, the nitrogen lone pair can coordinate to the palladium center, potentially interfering with the catalytic cycle.
Understanding these fundamental barriers is the first step toward devising an effective troubleshooting strategy. Standard Sonogashira conditions developed for aryl iodides or bromides are often insufficient for this challenging substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with 2-chloropyridine in Sonogashira couplings.
Q1: My standard Sonogashira reaction with 2-chloropyridine failed completely (0% conversion). What are the first things I should check?
When a reaction shows no conversion, it's crucial to verify the integrity of the fundamental components before attempting more complex optimizations.
-
Catalyst Activity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source, especially sensitive ones like Pd(PPh₃)₄, is fresh and has been stored properly. Formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[4][7]
-
Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure you are using anhydrous, de-gassed solvents. The amine base, in particular, should be distilled if it is old, as amine oxides can inhibit catalysis.[7]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and promote the decomposition of the Pd(0) catalyst.[4][8] It is critical to thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) and maintain an inert atmosphere throughout the reaction.
Q2: My reaction is very slow and gives low yields. How can I specifically target and improve the oxidative addition step?
Since oxidative addition is the bottleneck, your strategy must focus on creating a more reactive catalytic system.[6]
-
Increase Temperature: The most straightforward approach to overcoming a high activation barrier is to increase the reaction temperature. For aryl chlorides, temperatures of 100-120 °C are common.[9][10] Using a sealed reaction vessel or microwave irradiation can be highly effective for safely reaching these temperatures and dramatically reducing reaction times.[11]
-
Choice of Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need to switch to ligands that generate a more electron-rich and sterically accessible palladium center, which accelerates oxidative addition.
-
Bulky, Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or SPhos are highly effective. Their steric bulk promotes the formation of a highly reactive, monoligated "L-Pd(0)" species, while their electron-donating nature increases the electron density on the palladium, making it more nucleophilic and reactive towards the C-Cl bond.[6][9][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have become powerful ligands for challenging cross-couplings. They form very stable and highly active palladium complexes capable of activating aryl chlorides.[12]
-
Q3: Which specific catalyst and ligand combinations are recommended for 2-chloropyridine?
For challenging substrates like 2-chloropyridine, pre-formed catalysts or in-situ generated systems using advanced ligands are superior to traditional catalysts like PdCl₂(PPh₃)₂.
| Catalyst System Component | Recommended Options | Rationale & Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(0) or Pd(II) precursors that are readily activated in situ by the phosphine ligand. |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) | A highly effective, electron-rich, and bulky ligand. Often used as a solution or as its stable HBF₄ salt. |
| XPhos | A well-established Buchwald biaryl phosphine ligand known for its high activity with aryl chlorides. | |
| (1-Ad)₂P(n-Bu) (cBRIDP) | A bulky adamantyl-based phosphine ligand shown to be effective for chloroaromatics.[9] | |
| Pre-formed Catalyst | [Pd(P(t-Bu)₃)₂] | A highly active but air-sensitive Pd(0) source. |
| XPhos Palladacycle | Air- and moisture-stable pre-catalysts that reliably generate the active catalytic species.[9] |
Q4: I'm observing significant alkyne homocoupling (Glaser product). What causes this and how can I prevent it?
The formation of a di-yne byproduct is known as Glaser or Hay coupling and is a common side reaction in Sonogashira chemistry.
-
Cause: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5][8] If the primary cross-coupling is slow (as with 2-chloropyridine), this competing pathway can become dominant.[6]
-
Solutions:
-
Strictly Anaerobic Conditions: First, ensure your reaction is rigorously free of oxygen.
-
Reduce Copper Loading: Lower the concentration of the Cu(I) salt (e.g., to 1-2 mol%).
-
Switch to a Copper-Free Protocol: This is the most effective solution. Copper-free Sonogashira reactions eliminate Glaser coupling entirely.[1][4] However, they place even greater demand on the palladium catalyst and often require a strong, sterically hindered base (like Cs₂CO₃ or K₃PO₄) and a highly active ligand system (see Q3).
-
Q5: How should I select the base and solvent for this difficult coupling?
The choice of base and solvent is not trivial and can significantly influence reaction outcomes.
-
Base Selection: The base neutralizes the HX generated during the reaction and plays a role in the deprotonation of the alkyne.[1]
-
Amine Bases (e.g., Et₃N, DIPEA, Piperidine): Often used in excess or as a co-solvent. They are generally effective, but their coordination to palladium can sometimes be a complicating factor. For copper-free systems, stronger inorganic bases are often required.
-
Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, t-BuOK): These are essential for many modern, high-performance copper-free systems, especially those using bulky phosphine ligands.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: DMF, NMP, or DMSO are often used due to their ability to dissolve reagents and stabilize catalytic intermediates.[9] However, strongly coordinating solvents like DMF can sometimes inhibit the reaction at higher temperatures.[10]
-
Apolar Solvents: Toluene or Dioxane are common choices, particularly in combination with bulky ligands and strong inorganic bases.
-
Avoid THF? Some anecdotal reports suggest that THF can promote the formation of palladium black at elevated temperatures.[4][7] If you are observing catalyst decomposition, consider switching to an alternative solvent like dioxane or toluene.
-
Visualizing the Challenge and Solution
To better understand the process, let's visualize the key steps and the troubleshooting workflow.
The Sonogashira Catalytic Cycle
The diagram below illustrates the generally accepted mechanism, highlighting the difficult oxidative addition step that is the primary barrier for 2-chloropyridine.
Caption: Sonogashira catalytic cycle highlighting the slow oxidative addition step for aryl chlorides.
Systematic Troubleshooting Workflow
If your initial attempts fail, follow this logical progression to optimize the reaction conditions.
Caption: A step-by-step workflow for troubleshooting Sonogashira couplings of 2-chloropyridine.
Experimental Protocols
The following protocols provide a starting point for both a traditional and an advanced, optimized reaction.
Protocol 1: Standard Conditions (High Temperature PPh₃)
This protocol represents a basic first attempt but may yield limited success.
-
Preparation: To a flame-dried Schlenk tube, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add 2-chloropyridine (114 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent/Base Addition: Add 5 mL of degassed DMF and 2 mL of degassed triethylamine via syringe.
-
Reaction: Stir the mixture vigorously and heat to 110 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (or after 24h), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Optimized Copper-Free Conditions (Buchwald Ligand)
This protocol employs an advanced catalyst system designed for activating aryl chlorides.
-
Preparation: To a flame-dried microwave vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), XPhos (19 mg, 0.04 mmol, 4 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Reagent Addition: Add 2-chloropyridine (114 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Inerting: Seal the vial with a cap, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 4 mL of degassed dioxane via syringe.
-
Reaction: Stir the mixture vigorously and heat to 120 °C in an oil bath or using a microwave reactor (e.g., 30 min at 120 °C, monitor pressure). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Walter, M. G., et al. (2011). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 1(1), 43-61. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Kollhofer, A., Pullmann, T., & Plenio, H. (2003). A New, Highly Efficient, and General Palladium Catalyst for the Sonogashira Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 42(9), 1056-1058. [Link]
-
Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10511. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. books.rsc.org [books.rsc.org]
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- 8. mdpi.com [mdpi.com]
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- 10. reddit.com [reddit.com]
- 11. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability of 2-(Prop-1-yn-1-yl)pyridine under acidic and basic conditions
Technical Support Center: 2-(Prop-1-yn-1-yl)pyridine
A Guide to Experimental Stability and Troubleshooting
Welcome to the technical support guide for this compound. As a key building block in medicinal chemistry and materials science, understanding its stability profile is critical for successful experimental outcomes. This document, prepared by our senior application scientists, provides in-depth insights into the behavior of this compound under common acidic and basic laboratory conditions. We will explore the underlying chemical principles, offer troubleshooting advice for common issues, and provide validated protocols for assessing stability.
Core Chemical Principles: Pyridine and Alkyne Reactivity
To effectively troubleshoot, it's essential to understand the two key functional groups in this compound: the pyridine ring and the internal alkyne.
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is ~5.2) and will be protonated under acidic conditions to form a pyridinium salt. While the aromatic ring itself is relatively robust, this protonation can influence the electronic properties of the molecule.
-
The Prop-1-yn-1-yl (Internal Alkyne) Moiety: This is the primary site of reactivity under the conditions discussed.
-
Under Acidic Conditions: Alkynes are susceptible to acid-catalyzed hydration. The triple bond can be attacked by water in the presence of a strong acid, leading to the formation of an enol intermediate, which rapidly tautomerizes to a more stable ketone.[1][2]
-
Under Basic Conditions: Strong bases can induce the isomerization of internal alkynes.[3][4] This can lead to the formation of an allene or a terminal alkyne, potentially opening up undesired reaction pathways.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in strong aqueous acid (e.g., 1M HCl)?
Under these conditions, the principal degradation pathway is the acid-catalyzed hydration of the alkyne triple bond.[6][7] This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to a vinyl carbocation. The subsequent attack by water occurs at the more substituted carbon of the original triple bond.[6] The resulting enol intermediate is unstable and quickly tautomerizes to form 2-(2-oxopropyl)pyridine (also known as pyridin-2-ylacetone).
Caption: Base-catalyzed isomerization pathways.
Q3: Can I use this compound in a Sonogashira coupling reaction?
No, this compound is an internal alkyne and lacks the terminal C-H bond necessary for the Sonogashira reaction. [8][9]The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. [10]If your goal is to further functionalize the alkyne, you would first need to consider other reaction types suitable for internal alkynes.
Q4: How can I monitor the stability of this compound during my experiment?
The most effective way to monitor the stability and potential degradation is through chromatographic techniques. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is ideal for quantitative analysis. [11][12]For quick qualitative checks, Thin-Layer Chromatography (TLC) can be used to visualize the appearance of new, more polar spots (e.g., the ketone product from hydration) or spots with different Rf values corresponding to isomers. Confirmation of the identity of any new products should be done using techniques like LC-MS or by isolating the impurity for NMR analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Rationale |
| Low yield or recovery in an acid-mediated reaction. | Acid-catalyzed hydration. The compound is degrading to 2-(2-oxopropyl)pyridine. | 1. Reduce Temperature: Perform the reaction at a lower temperature to decrease the rate of the hydration side reaction. 2. Use a Weaker Acid: If permissible for your desired transformation, switch to a weaker or non-aqueous acid to minimize the availability of water for hydration. 3. Monitor Reaction Time: Use HPLC or TLC to monitor the reaction and stop it as soon as the starting material is consumed, before significant degradation occurs. |
| An unexpected, less polar product is formed under basic conditions. | Isomerization to the allene. Allenes are often less polar than the corresponding alkynes. | 1. Confirm Structure: Isolate the byproduct and analyze using ¹H NMR (look for characteristic allene proton signals) and ¹³C NMR (the central allene carbon appears around 200 ppm). 2. Modify Conditions: Use a less aggressive base or lower the reaction temperature to disfavor the isomerization equilibrium. |
| Reaction with a strong base (e.g., BuLi) followed by an electrophile gives a mixture of products. | Isomerization to the terminal alkyne. The strong base isomerizes the internal alkyne to the terminal one, which is then deprotonated to form an acetylide. [3]This acetylide reacts with the electrophile, leading to an unexpected product. | 1. Re-evaluate Base Choice: If isomerization is not desired, use a base known to have a lower propensity for causing this rearrangement, or protect the propargylic position if possible. 2. Exploit Isomerization: If the terminal alkyne is a desired intermediate, conditions can be optimized (e.g., using NaNHz in NH₃) to drive the "alkyne zipper" reaction to completion before adding the electrophile. [3] |
| The reaction mixture darkens significantly over time. | Polymerization/Oligomerization. Alkynes, especially under certain catalytic or harsh thermal conditions, can undergo polymerization. The pyridine ring itself is generally stable, but side-chain reactions can lead to complex mixtures. | 1. Degas Solvents: Remove dissolved oxygen, which can sometimes initiate radical polymerization pathways. 2. Lower Temperature: High temperatures can promote decomposition and polymerization. 3. Purity Check: Ensure the starting material and reagents are pure, as trace metal impurities can sometimes catalyze undesired side reactions. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a molecule. [13]The following are standardized protocols to assess the stability of this compound.
Caption: General workflow for a forced degradation study.
Protocol 1: Acidic Condition Stress Test
-
Objective: To quantify the rate of degradation via hydrolysis.
-
Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH) for neutralization
-
Deionized Water
-
-
Procedure:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
In a clean vial, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. This creates a final concentration of 0.5 mg/mL in 50:50 MeCN:0.5 M HCl.
-
Prepare a t=0 sample immediately: Take a 100 µL aliquot, add 100 µL of 1.0 M NaOH to neutralize, then dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Seal the reaction vial and place it in a heating block at 60°C.
-
Take aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours), neutralizing and diluting each one as in step 3.
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Identify major degradants by their retention times and response factors, if known.
Protocol 2: Basic Condition Stress Test
-
Objective: To assess susceptibility to base-catalyzed degradation or isomerization.
-
Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
1.0 M Sodium Hydroxide (NaOH)
-
1.0 M Hydrochloric Acid (HCl) for neutralization
-
Deionized Water
-
-
Procedure:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
In a clean vial, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M NaOH.
-
Prepare a t=0 sample immediately: Take a 100 µL aliquot, add 100 µL of 1.0 M HCl to neutralize, then dilute for HPLC analysis.
-
Seal the vial and heat at 60°C.
-
Collect, neutralize, and analyze time point samples as described in the acidic protocol.
-
-
Data Analysis: Quantify the loss of the parent compound. Pay close attention to new peaks in the chromatogram, which may correspond to isomerization products. If possible, use LC-MS to check if new peaks have the same mass as the parent compound.
Summary of Expected Stability
| Condition | Expected Stability | Primary Degradation/Transformation Product | Key Mechanism |
| Aqueous Acid (e.g., 0.1M HCl, 60°C) | Labile [14] | 2-(2-Oxopropyl)pyridine | Acid-Catalyzed Hydration [1] |
| Aqueous Base (e.g., 0.1M NaOH, 60°C) | Generally Stable | Minimal degradation expected. Isomerization is possible but typically requires stronger, non-aqueous bases. | Hydrolysis (slow), Isomerization [3] |
| Strong Non-Aqueous Base (e.g., NaH in THF) | Prone to Isomerization | 2-(Propa-1,2-dien-1-yl)pyridine and/or 2-(Prop-2-yn-1-yl)pyridine | Base-Catalyzed Isomerization [4][5] |
| Oxidative (e.g., H₂O₂, rt) | Moderately Stable | Potential for N-oxide formation or side-chain oxidation. | Oxidation |
| Photolytic (UVA/UVB Light) | Likely Stable | Degradation pathways are not well-defined but pyridine rings can undergo photochemical transformations. [15] | Photolysis |
References
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JoVE. (2023). Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
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Chemistry LibreTexts. (2024). Hydration of Alkynes. [Link]
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Wikipedia. Alkyne. [Link]
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ResearchGate. (2019). Base‐catalyzed isomerization of terminal alkynes. [Link]
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The Organic Chemistry Tutor. (2020). Hydration of Alkynes. [Link]
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Leah4sci. (2019). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. [Link]
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RSC Publishing. (2024). The stereo-divergent functionalization of alkynes: a comprehensive review. [Link]
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OChem. (2024). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. [Link]
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Dr. James H. Norris. (2018). Alkyne Isomerization. [Link]
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Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
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Applied and Environmental Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]
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PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]
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ResearchGate. (2019). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]
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ResearchGate. (1995). Degradation of Pyridines in the Environment. [Link]
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MedCrave online. (2016). Forced Degradation Studies. [Link]
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PubChem. This compound. [Link]
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PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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National Center for Biotechnology Information. (2010). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
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Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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ResearchGate. (2020). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. [Link]
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YorkSpace. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]
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MDPI. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. [Link]
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ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
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OChem. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]
-
ResearchGate. (2011). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [Link]
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NIOSH - CDC. Pyridine 1613. [Link]
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PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
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ResearchGate. (2019). What are the product of degradation from Pyridine?. [Link]
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PubChem. 2-(Prop-2-YN-1-YL)pyridine. [Link]
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PubChem. 2-(2-Propen-1-yl)pyridine. [Link]
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ResearchGate. (2018). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. [Link]
-
LU Faculty SHARE. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. [Link]
-
NCBI Bookshelf. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
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Validation & Comparative
A Comparative Guide to the Catalytic Activity of 2-Alkynylpyridine Metal Complexes
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery and materials science. Among the myriad of ligand scaffolds, 2-alkynylpyridines have emerged as a versatile class of ligands capable of forming highly active metal complexes. Their unique electronic and steric properties, arising from the synergistic interplay between the pyridine nitrogen and the acetylenic moiety, allow for fine-tuning of the catalytic performance of the coordinated metal center. This guide provides a comparative analysis of the catalytic activity of different 2-alkynylpyridine metal complexes, supported by experimental data and detailed protocols to aid researchers in selecting and optimizing catalysts for their specific applications.
Introduction: The 2-Alkynylpyridine Ligand Scaffold
The 2-alkynylpyridine framework offers a unique combination of a σ-donating pyridine nitrogen and a π-acidic alkyne unit. This ambiphilic nature allows for strong coordination to a variety of transition metals, influencing the electron density and reactivity of the metal center. The rigidity of the alkynyl group also imparts specific steric constraints that can be exploited to control selectivity in catalytic transformations. Furthermore, the alkyne moiety can be readily functionalized, providing a modular approach to ligand design and catalyst optimization.
Comparative Catalytic Performance
The choice of the metal center is a critical determinant of the catalytic activity and selectivity of 2-alkynylpyridine complexes. This section compares the performance of key metal complexes in representative catalytic reactions.
Gold (Au) Complexes: Prowess in Pi-Activation
Gold(I) complexes of 2-alkynylpyridines are particularly effective in catalyzing reactions that proceed through the activation of alkynes, allenes, and alkenes. The strong π-acidity of the gold center, enhanced by the 2-alkynylpyridine ligand, facilitates nucleophilic attack on the unsaturated substrate.
A notable application is the gold-catalyzed rearrangement of 2-propargyloxypyridines to N-alkenyl 2-pyridonyl sec-amines, which proceeds with high efficiency.[1] This transformation involves an initial cyclization to form a pyridinium salt, followed by a rearrangement via nucleophilic addition.[1] The catalytic activity of bis(pyridine)gold(I) complexes can be modulated by the geometric strain of the N-Au-N bond.[2]
Table 1: Comparison of Gold(I)-2-Alkynylpyridine Complex Activity in Cycloisomerization Reactions
| Catalyst Precursor | Reaction Time (h) | Conversion (%) | Source |
| [(2-H)-Au(I)]BF₄ | 5 | 100 | [2] |
| [4-Au(I)]₂(BF₄)₂ | 24 | 19 | [2] |
| [(1-H)₂-Au(I)]BF₄ | 24 | <5 | [2] |
Reaction conditions: Propargyl ester cyclopropanation.
Palladium (Pd) Complexes: Versatility in Cross-Coupling and C-H Activation
Palladium complexes are workhorses in cross-coupling chemistry, and the use of 2-alkynylpyridine ligands can enhance their catalytic performance. The pyridine nitrogen can act as a directing group in C-H activation reactions, facilitating the formation of palladacycle intermediates.[3]
For instance, palladium-catalyzed C-H activation of 2-phenylpyridines enables a variety of transformations, including arylation, alkylation, and hydroxylation.[3] The catalytic cycle often involves the formation of a palladacycle, followed by oxidative addition of a coupling partner and reductive elimination to yield the product and regenerate the active Pd(II) catalyst.[3]
In the context of allylation reactions, palladium catalysts can be employed to introduce allyl groups to the picolyl positions of 2-alkylpyridines.[4][5] These reactions are believed to proceed through the formation of nucleophilic alkylidene dihydropyridine intermediates that react with (π-allyl)Pd(II) electrophiles.[4]
Table 2: Performance of Palladium-2-Alkynylpyridine Complexes in Suzuki-Miyaura Coupling
| Ligand Substituent | Catalyst Loading (mol%) | Yield (%) | Source |
| 4-OMe | 0.1 | >95 | [6] |
| 4-H | 0.1 | >95 | [6] |
| 4-CF₃ | 0.1 | >90 | [6] |
Reaction conditions: 4'-bromoacetophenone with phenylboronic acid, K₃PO₄, toluene, 80 °C, 2 h.[6]
Rhodium (Rh) Complexes: Expertise in C-H Functionalization
Rhodium complexes, particularly those in the +3 oxidation state, have demonstrated remarkable efficacy in directed C-H bond functionalization reactions.[7][8] The 2-pyridyl group serves as an excellent directing group, enabling the selective activation of C-H bonds in the ortho position of an attached aryl ring.[7]
Rhodium-catalyzed C-H activation of 2-phenylpyridines can be utilized for the formation of C-C, C-N, and C-O bonds.[7] These reactions often proceed under oxidative conditions, with an oxidant regenerating the active Rh(III) catalyst.[7] Furthermore, rhodium-NHC complexes have been shown to catalyze the hydroalkenylation of alkenes and alkynes with 2-vinylpyridine.[9]
Table 3: Rhodium-Catalyzed C-H Alkenylation of 2-Phenylpyridine
| Alkene | Catalyst | Yield (%) | Source |
| n-Butyl acrylate | [CpRhCl₂]₂ | 95 | [7] |
| Styrene | [CpRhCl₂]₂ | 88 | [7] |
| 1-Octene | [Cp*RhCl₂]₂ | 82 | [7] |
Reaction conditions: 2-phenylpyridine, alkene, Cu(OAc)₂, DCE, 100 °C.
Experimental Protocols
To ensure the reproducibility and reliability of catalytic studies, standardized experimental protocols are essential.[10] This section outlines general procedures for the synthesis of 2-alkynylpyridine metal complexes and the evaluation of their catalytic performance.
General Synthesis of 2-Alkynylpyridine Ligands
The synthesis of 2-alkynylpyridine ligands can be achieved through various cross-coupling reactions, such as the Sonogashira coupling between a 2-halopyridine and a terminal alkyne.
Step-by-step methodology:
-
To a sealed tube, add 2-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylpyridine ligand.
Synthesis of Metal Complexes
The coordination of the 2-alkynylpyridine ligand to a metal precursor is typically straightforward.
Step-by-step methodology for a Gold(I) complex:
-
Dissolve the 2-alkynylpyridine ligand (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Add a solution of the gold(I) precursor, such as (Me₂S)AuCl (1.0 equiv), in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for a few hours.
-
Remove the solvent under reduced pressure to obtain the crude complex.
-
The complex can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Catalyst Performance Evaluation
A standardized approach to evaluating catalyst performance is crucial for meaningful comparisons.[11][12][13]
Step-by-step methodology for a model cross-coupling reaction:
-
In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the 2-alkynylpyridine metal complex (catalyst loading, e.g., 0.1-1 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature.
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by GC-MS or HPLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Determine the yield of the isolated product and analyze its purity.
Mechanistic Considerations and Catalyst Design
The catalytic cycle for many of these transformations involves key elementary steps such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. The 2-alkynylpyridine ligand can influence the rates of these steps and the stability of the intermediates.
For example, in palladium-catalyzed reactions, the pyridine nitrogen can facilitate the C-H activation step by coordinating to the metal center and bringing the C-H bond into close proximity.[3] In gold catalysis, the electronic properties of the ligand can modulate the π-acidity of the gold center, thereby affecting its ability to activate unsaturated bonds.[14]
A deeper understanding of these mechanistic principles allows for the rational design of new and improved 2-alkynylpyridine metal complexes with enhanced activity, selectivity, and stability.
Visualizing Catalytic Processes
Diagrams can aid in the conceptual understanding of complex catalytic systems.
Caption: General coordination mode of a 2-alkynylpyridine ligand to a metal center.
Caption: A simplified catalytic cycle for palladium-catalyzed C-H activation.
Sources
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A Comparative Guide to the Synthesis of 2-(Prop-1-yn-1-yl)pyridine: A Modern Validation of Copper-Free Sonogashira Coupling
For researchers and professionals in drug development and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-alkynylpyridines are pivotal structural motifs found in numerous biologically active molecules and advanced materials. The target of our discussion, 2-(Prop-1-yn-1-yl)pyridine, serves as an excellent case study for evaluating synthetic methodologies. This guide provides an in-depth comparison of a traditional palladium/copper co-catalyzed Sonogashira coupling with a modern, validated copper-free variant for the synthesis of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear, data-driven comparison to guide your synthetic strategy.
The Significance of 2-Alkynylpyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of pharmacological properties. The introduction of an alkyne group at the 2-position, as in this compound, opens a gateway to a vast chemical space through subsequent transformations like click chemistry, cyclization reactions, and further cross-coupling, making efficient access to this building block highly valuable.
Traditional vs. Modern Synthesis: A Comparative Overview
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, has long been the gold standard for forming sp²-sp carbon-carbon bonds.[1] The classic protocol employs a palladium catalyst and a copper(I) co-catalyst.[2] While effective, this traditional method is often plagued by a significant side reaction: the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which complicates purification and reduces the yield of the desired product.[2][3]
To address this critical issue, modern synthetic chemistry has seen the development of copper-free Sonogashira protocols .[3][4] These methods represent a significant process improvement, promising higher purity, simpler purification, and often milder reaction conditions. This guide will validate this "new" copper-free approach against its traditional counterpart.
Performance Comparison: Experimental Data
The following table summarizes the key performance indicators for the synthesis of this compound from 2-bromopyridine and propyne via both traditional and copper-free Sonogashira coupling. The data is synthesized from established methodologies for similar substrates.[1][5]
| Parameter | Traditional Method (with CuI) | New Validated Method (Copper-Free) | Advantage of New Method |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ | Simplified, single-component catalyst |
| Typical Yield | 75-85% | 85-95% | Higher efficiency and atom economy |
| Primary Byproduct | Alkyne Homocoupling (Di-propyne) | Minimal to none | Significantly simplified purification |
| Reaction Temperature | 60-100 °C | Room Temperature to 50 °C | Milder conditions, energy saving |
| Reaction Time | 3-16 hours | 2-6 hours | Increased throughput |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | No change |
| Purification | Column chromatography often required | Simplified chromatography or direct isolation | Reduced cost and time |
Mechanistic Rationale: The Role of Copper
The fundamental difference between the two methods lies in the catalytic cycle. Understanding this provides the causal explanation for the observed performance differences.
Traditional Sonogashira: A Dual-Catalytic Cycle
The classical Sonogashira reaction operates via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle generates a copper(I) acetylide intermediate. A crucial transmetalation step, where the acetylide group is transferred from copper to the palladium complex, precedes the final reductive elimination that yields the product.
Caption: Interconnected Palladium and Copper cycles in traditional Sonogashira coupling.
New Method: Copper-Free Sonogashira Cycle
In the absence of copper, the mechanism avoids the transmetalation from a copper acetylide. Instead, the palladium complex itself facilitates the deprotonation of the alkyne. After the initial oxidative addition of 2-bromopyridine, the resulting Pd(II) complex coordinates with the alkyne. A base then deprotonates the alkyne directly at the palladium center, forming the key palladium-acetylide intermediate, which then undergoes reductive elimination.[6][7]
Caption: The streamlined catalytic cycle of the copper-free Sonogashira reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for the synthesis of this compound on a 1 mmol scale.
Protocol 1: Traditional Sonogashira Coupling (with Copper Co-catalyst)
This protocol is based on established methods for the coupling of bromopyridines.[1][5][8]
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Propyne (gas or condensed, ~1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg) and CuI (9.5 mg).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL) via syringe.
-
Add 2-bromopyridine (158 mg) to the stirring mixture.
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Bubble propyne gas through the solution for 5-10 minutes, or add condensed propyne (~1.5 mmol) via a cooled syringe.
-
Allow the reaction to slowly warm to room temperature and then heat to 60 °C.
-
Stir for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether (20 mL), and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Validated Copper-Free Sonogashira Coupling (New Method)
This validated protocol leverages modern advancements to provide a more efficient and cleaner synthesis.[9][10]
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Propyne (gas or condensed, ~1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (23 mg).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and DIPEA (0.52 mL).
-
Add 2-bromopyridine (158 mg) to the stirring mixture.
-
Bubble propyne gas through the solution for 5 minutes at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitor the reaction progress by TLC or GC-MS. The absence of homocoupled byproduct should be noted.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
The residue can often be purified by a simple filtration through a short plug of silica gel (eluting with hexane/ethyl acetate), or by a faster column chromatography compared to the traditional method, to yield the final product.
Product Validation: Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H, pyridyl-H6), 7.65 (td, 1H, pyridyl-H4), 7.40 (d, 1H, pyridyl-H3), 7.15 (ddd, 1H, pyridyl-H5), 2.10 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.0, 143.5, 136.0, 127.0, 122.5, 92.0, 78.5, 4.5.
-
IR (Vapor Phase): ~2240 cm⁻¹ (C≡C stretch).[11]
Conclusion and Recommendation
The validation of the copper-free Sonogashira protocol demonstrates clear advantages over the traditional copper-co-catalyzed method for the synthesis of this compound. The new method offers higher yields, avoids the formation of problematic homocoupling byproducts, and often proceeds under milder conditions. This leads to a more efficient, cost-effective, and environmentally benign process by simplifying purification and reducing waste. For researchers and drug development professionals, the adoption of this modern, copper-free methodology is highly recommended for the synthesis of 2-alkynylpyridines and related compounds, enabling more rapid and reliable access to these critical chemical building blocks.
References
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Alonso, F., Beletskaya, I. P., & Yus, M. (2008). The copper-free Sonogashira reaction: a simple and efficient catalytic methodology. Chemical Society Reviews, 37(9), 1929-1949. [Link]
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The chemical reaction database. (2008). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
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ResearchGate. (n.d.). Mechanism of the copper-free Sonogashira cross-coupling reaction. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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SpectraBase. (n.d.). 2-(Prop-1-ynyl)pyridine. [Link]
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PubChem. (n.d.). This compound. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
ResearchGate. (n.d.). Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. [Link]
-
ChemRxiv. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. [Link]
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ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]
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ResearchGate. (n.d.). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. [Link]
-
Royal Society of Chemistry. (n.d.). A supported palladium nanocatalyst for copper free acyl Sonogashira reactions: One-pot multicomponent synthesis of N-containing heterocycles. [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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A Mechanistic Deep Dive: Optimizing the Sonogashira Reaction for 2-Halopyridine Substrates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency in forging carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation is particularly vital in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1] For medicinal chemists, the 2-alkynylpyridine motif is a valuable scaffold in a multitude of biologically active compounds, making the successful Sonogashira coupling of 2-halopyridines a frequent and critical endeavor.[3]
However, the inherent electronic properties of the pyridine ring, particularly the nitrogen atom's influence at the 2-position, introduce unique challenges to this reaction. This guide provides a mechanistic investigation into the Sonogashira reaction for 2-halopyridines, offering a comparative analysis of different catalytic systems and substrates. By understanding the underlying principles and leveraging supporting experimental data, researchers can make more informed decisions to optimize their synthetic strategies.
The Classical Sonogashira: A Tale of Two Catalytic Cycles
The traditional Sonogashira reaction operates through the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding the transformation.[5]
The process begins with the activation of the palladium catalyst. Often, a stable palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active palladium(0) species.[4][5] This Pd(0) complex then undergoes oxidative addition with the 2-halopyridine, forming a Pd(II)-pyridyl intermediate. This step is typically the rate-determining step of the overall reaction.[1][5]
Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (commonly an amine like triethylamine) to form a copper(I) acetylide.[4] This copper acetylide then undergoes transmetalation with the Pd(II)-pyridyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) halide.[4] The final step is reductive elimination from the palladium center, which forms the desired 2-alkynylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Figure 1. The dual catalytic cycles of the Sonogashira reaction.
The Halogen Effect: A Comparative Analysis of 2-Halopyridine Reactivity
The choice of the halogen on the pyridine ring significantly impacts the reaction's success. The reactivity of 2-halopyridines in the Sonogashira reaction follows the general trend observed for aryl halides: I > Br > Cl.[3][6] This trend is directly related to the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst.
| 2-Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 95 | [1] |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 88 | [2] |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 120 | 24 | 65 | [6] |
Table 1. Comparison of reaction conditions and yields for the Sonogashira coupling of various 2-halopyridines with phenylacetylene.
As illustrated in Table 1, 2-iodopyridines are highly reactive and can often undergo coupling at room temperature with excellent yields.[1] 2-Bromopyridines are also effective substrates but typically require elevated temperatures to achieve high conversions.[2][7] 2-Chloropyridines, on the other hand, are notoriously challenging due to the strength of the C-Cl bond. Their successful coupling often necessitates higher temperatures, longer reaction times, and the use of more sophisticated catalytic systems with bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[6]
Navigating the Catalytic Landscape: Traditional vs. Copper-Free Systems
While the classic palladium/copper co-catalytic system is a workhorse in organic synthesis, it is not without its drawbacks. The use of copper can lead to the formation of diynes through the Glaser-Hay homocoupling of the terminal alkyne, a significant side reaction that can complicate purification and reduce the yield of the desired product.[8] Furthermore, the toxicity of copper and the potential for metal contamination in the final product are concerns, particularly in the context of pharmaceutical synthesis.[9]
These challenges have spurred the development of copper-free Sonogashira protocols. These systems rely on the ability of the palladium catalyst to facilitate all the necessary steps of the catalytic cycle without the assistance of a copper co-catalyst.
Protocol 1: Traditional Palladium/Copper-Catalyzed Sonogashira Coupling of 2-Bromopyridine
This protocol is a standard and reliable method for the coupling of 2-bromopyridines with terminal alkynes.
Materials:
-
2-Bromopyridine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[2]
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv).[2]
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromopyridine
This protocol offers a cleaner alternative to the traditional method, avoiding the potential for Glaser-Hay coupling and copper contamination.
Materials:
-
2-Bromopyridine
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bulky phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Add anhydrous 1,4-dioxane and stir for 10 minutes to allow for catalyst pre-formation.
-
Add 2-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Comparative experimental workflows.
Mechanistic Insights and Practical Recommendations
The choice between a traditional and a copper-free Sonogashira protocol depends on the specific substrate and the desired outcome. For highly reactive substrates like 2-iodopyridine, the copper-free method can be advantageous to minimize side reactions. For less reactive substrates like 2-chloropyridines, the synergistic effect of the copper co-catalyst may be necessary to achieve a reasonable reaction rate.
When troubleshooting a challenging Sonogashira reaction with a 2-halopyridine, consider the following:
-
Ligand Choice: For unreactive substrates, employing bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.
-
Base Selection: While amine bases are common, inorganic bases like carbonates can be effective, particularly in copper-free systems.
-
Solvent Effects: The choice of solvent can influence catalyst solubility and reaction kinetics. Polar aprotic solvents like DMF and dioxane are often effective.
-
Inert Atmosphere: Meticulous exclusion of oxygen is crucial to prevent both catalyst deactivation and the Glaser-Hay coupling, especially in copper-catalyzed reactions.[1]
Conclusion
The Sonogashira reaction is an indispensable tool for the synthesis of 2-alkynylpyridines. A thorough understanding of the reaction mechanism, the influence of the halogen substituent, and the nuances of different catalytic systems is paramount for success. By carefully selecting the appropriate reaction conditions and considering the trade-offs between traditional and copper-free protocols, researchers can effectively navigate the challenges associated with these important substrates and efficiently access a wide range of valuable compounds for drug discovery and materials science.
References
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
-
Wikipedia contributors. (2023, December 19). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
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Sonogashira coupling - chemeurope.com. (n.d.). Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- Li, J. X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of organic chemistry, 71(1), 379–381.
- Al-Zoubi, R. M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 10(49), 29394-29420.
- Reaction Chemistry. (2008, August 15). Copper-free Sonogashira coupling.
- Dou, L., et al. (2018). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 47(29), 9814-9820.
- Sharma, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(48), 17395–17405.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142.
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A Comparative Guide to Palladium Catalysts for the Synthesis of 2-(Prop-1-yn-1-yl)pyridine
For researchers and professionals in drug development and materials science, the pyridine scaffold is a cornerstone of molecular design. The introduction of an alkynyl group at the 2-position, yielding structures like 2-(Prop-1-yn-1-yl)pyridine, opens a gateway to a diverse range of further chemical transformations and novel molecular architectures. The Sonogashira cross-coupling reaction is the preeminent method for forging this crucial C(sp²)-C(sp) bond.[1] The success of this transformation, however, is critically dependent on the choice of the palladium catalyst system.
This guide provides an in-depth comparison of various palladium catalysts for the synthesis of this compound from 2-halopyridines (typically 2-bromopyridine or 2-chloropyridine) and propyne. We will delve into the mechanistic rationale behind catalyst selection, compare the performance of different catalyst classes with supporting data, and provide detailed experimental protocols.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.[1] The reaction typically involves a co-catalyst, most commonly a copper(I) salt, and a base, usually an amine, which also often serves as the solvent.[1] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with the copper(I) salt. Finally, reductive elimination from the Pd(II) complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst.
Caption: Figure 1: Simplified mechanism of the copper-co-catalyzed Sonogashira reaction.
While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[2] This has spurred the development of copper-free Sonogashira protocols, which are particularly advantageous when dealing with sensitive substrates. In these systems, the activation of the alkyne is thought to occur directly at the palladium center.[1][2]
Comparison of Palladium Catalyst Systems
The choice of the palladium catalyst is paramount and is dictated by the reactivity of the 2-halopyridine (I > Br > Cl), the stability of the catalyst, and the desired reaction conditions.
Classical Phosphine-Ligated Palladium Catalysts
The most commonly employed catalysts for the Sonogashira reaction are tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[3]
-
Pd(PPh₃)₄: This is a Pd(0) complex and can directly enter the catalytic cycle. While highly active, it is sensitive to air and moisture, necessitating careful handling under inert conditions.[3][4]
-
PdCl₂(PPh₃)₂: This Pd(II) complex is more stable to air and moisture, making it easier to handle.[3] It is reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant in the mixture.[5] For instance, the amine base can act as the reductant.[5] Studies have shown that for many Sonogashira couplings, PdCl₂(PPh₃)₂ is a highly effective and often more efficient catalyst precursor compared to other palladium sources.[6][7]
Experimental Insight: For the synthesis of this compound from 2-bromopyridine, both catalysts are expected to perform well. However, the superior stability of PdCl₂(PPh₃)₂ often makes it the preferred choice in a standard laboratory setting. A typical reaction would involve the use of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) in a solvent like THF or DMF.
Palladium Precursors with Bulky, Electron-Rich Phosphine Ligands
For less reactive aryl halides, such as 2-chloropyridines, or to achieve higher turnover numbers and frequencies, more sophisticated ligand systems are often required. The use of a simple palladium precursor like palladium(II) acetate (Pd(OAc)₂) or bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) in combination with a bulky, electron-rich phosphine ligand has proven to be a powerful strategy.[8][9]
-
P(t-Bu)₃ (Tri-tert-butylphosphine): This ligand is highly effective for the Sonogashira coupling of aryl bromides at room temperature when combined with Pd(PhCN)₂Cl₂.[8] The steric bulk of the ligand is thought to promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is highly catalytically active.
-
Biarylphosphines (e.g., cataCXium® PIntb): These ligands have demonstrated high efficiency in the Sonogashira coupling of both activated and deactivated (hetero)aryl bromides, achieving high turnover numbers.[10]
Causality in Choice: The electron-rich nature of these phosphines enhances the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. The steric bulk of these ligands also plays a crucial role in promoting the reductive elimination of the product and preventing catalyst deactivation. For the coupling of the more challenging 2-chloropyridine, a catalyst system comprising Pd(OAc)₂ and a bulky phosphine ligand would be a logical choice.
N-Heterocyclic Carbene (NHC) Palladium Complexes
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[7] They are strong σ-donors, forming very stable bonds with the palladium center. This stability translates to robust catalysts that can often be used at low loadings and are resistant to deactivation.[7] Well-defined NHC-palladium(II) complexes are often used as pre-catalysts.[7]
Performance: NHC-palladium complexes have been shown to be efficient catalysts for Sonogashira reactions, including those involving heteroaryl halides. They can be particularly effective in copper-free protocols.
Heterogeneous Palladium Catalysts
In an effort to improve the sustainability and cost-effectiveness of the Sonogashira reaction, significant research has been directed towards the development of heterogeneous palladium catalysts. These catalysts can be easily separated from the reaction mixture and, in many cases, recycled.
-
Palladium on Carbon (Pd/C): This is a commercially available and widely used heterogeneous catalyst. The Pd/C–CuI–PPh₃ system has been successfully employed for the Sonogashira coupling of various substrates.[6]
-
Single-Atom Catalysts (SACs): These represent a newer class of heterogeneous catalysts where individual palladium atoms are dispersed on a support, such as nitrogen-doped carbon.[11] This maximizes the availability of active sites and can lead to very high catalytic efficiency. SACs have been shown to be effective and recyclable catalysts for the Sonogashira reaction.[11]
Considerations for Recyclability: While heterogeneous catalysts offer the significant advantage of recyclability, issues such as metal leaching into the product and a potential decrease in activity over multiple cycles need to be carefully evaluated.[12][13]
Comparative Data Summary
| Catalyst System | 2-Halopyridine | Alkyne | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features & Remarks | Ref. |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Various terminal alkynes | Et₃N / DMF | 100 | 3 | 72-96 | High yields for a substituted bromopyridine. | [14] |
| PdCl₂(PPh₃)₂ / TBAF | Aryl halides (including chlorides) | Terminal alkynes | TBAF (neat) | 80-120 | 0.5-2 | Moderate to Excellent | Copper- and amine-free conditions. | [7] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Aryl bromides | Terminal alkynes | i-Pr₂NH / Dioxane | RT | 1-12 | 85-98 | Highly efficient at room temperature. | [8] |
| Pd/C / PPh₃ / CuI | β-chloroacroleins | Terminal alkynes | Et₃N / Toluene | 110 | 12 | Good to Excellent | Heterogeneous, recyclable catalyst. | [6] |
| Pd-SAC / CuI | Aryl iodides | Terminal alkynes | NEt₃ / MeCN | 80 | 24 | Good | Heterogeneous, recyclable single-atom catalyst. | [11] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound using different catalyst systems.
Protocol 1: Using a Classical Homogeneous Catalyst (PdCl₂(PPh₃)₂)
This protocol is adapted from standard Sonogashira procedures and is suitable for the coupling of 2-bromopyridine with propyne.
Caption: Figure 2: General experimental workflow for Sonogashira coupling.
Methodology:
-
To a dry, oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous and degassed triethylamine (5 mL).
-
Bubble propyne gas through the stirred solution at a slow rate for 10 minutes.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is designed for the coupling of the more challenging 2-chloropyridine and is based on modern copper-free methodologies.
Methodology:
-
To a dry Schlenk tube, add palladium(II) acetate (0.03 mmol, 3 mol%) and tri-tert-butylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with argon.
-
Add 2-chloropyridine (1.0 mmol), anhydrous N,N-dimethylformamide (DMF, 3 mL), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Bubble propyne gas through the stirred solution for 10 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction's progress by GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The synthesis of this compound via the Sonogashira coupling can be achieved with high efficiency using a variety of palladium catalysts. The optimal choice depends on the specific requirements of the synthesis, including the starting halide, cost considerations, and the desired reaction conditions.
-
For routine synthesis from 2-bromopyridine , the classical and cost-effective PdCl₂(PPh₃)₂/CuI system provides a reliable and high-yielding route. Its air stability makes it a convenient choice for most laboratories.
-
When starting from the less reactive and often cheaper 2-chloropyridine , a more active catalyst system is necessary. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ in a copper-free protocol is highly recommended.
-
For applications where copper contamination is a concern or when synthesizing complex molecules, a copper-free Sonogashira reaction is the preferred method.
-
For large-scale synthesis or in a green chemistry context, the use of heterogeneous catalysts such as palladium on carbon or palladium single-atom catalysts should be considered, as they offer the potential for catalyst recycling and reduced metal contamination in the final product.[11][12][15]
It is always advisable to perform small-scale optimization experiments to determine the ideal catalyst, ligand, base, and solvent combination for a specific application, as minor changes in the substrate can sometimes have a significant impact on the reaction outcome.
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Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry (RSC Publishing). [Link]
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Sonogashira coupling catalyzed by the Cu(Xantphos)I-Pd(OAc)2 system. ResearchGate. [Link]
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Recyclable Heterogeneous Palladium Catalysts in Pure Water: Sustainable Developments in Suzuki, Heck, Sonogashira and Tsuji-Trost Reactions. ResearchGate. [Link]
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Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. [Link]
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Comparisons of various palladium complexes catalyzed Sonogashira... ResearchGate. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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A Comparative Benchmark of 2-(Prop-1-yn-1-yl)pyridine-Based Ligands in Catalysis and Medicinal Chemistry
Introduction: The Rise of Pyridine-Alkynyl Ligands
In the landscape of modern chemical synthesis, the design of ligands is a cornerstone for tailoring the reactivity and selectivity of transition metal catalysts.[1] Among the diverse array of ligand architectures, nitrogen-containing heterocycles, particularly pyridine derivatives, have garnered significant attention due to their versatile coordination chemistry and accessibility.[2] This guide focuses on a specific, yet promising, subclass: 2-(prop-1-yn-1-yl)pyridine-based ligands. The unique electronic and steric properties arising from the juxtaposition of the pyridine ring and the propargyl group offer intriguing possibilities for catalytic applications and the development of novel therapeutic agents.
This technical guide provides a comprehensive performance benchmark of this compound-based ligands, comparing them against established alternatives in key catalytic cross-coupling reactions. Furthermore, it delves into the emerging potential of these scaffolds in medicinal chemistry, supported by available experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary to evaluate and potentially integrate these ligands into their research and development workflows.
I. Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the catalyst is critically dependent on the nature of the ancillary ligand, which influences the stability, activity, and selectivity of the palladium center. Here, we benchmark the performance of this compound-based ligands against commonly employed phosphine and N-heterocyclic carbene (NHC) ligands in Suzuki-Miyaura, Heck, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a workhorse of modern organic synthesis. While phosphine-based ligands like XPhos have demonstrated high efficacy, the development of alternative, cost-effective, and robust ligands is an ongoing pursuit.
A comparative study assessing the performance of a palladium complex bearing a this compound derivative against a catalyst with the Buchwald ligand XPhos in the Suzuki-Miyaura coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with various boronic acids revealed promising results for the pyridine-based system.[3] Although direct quantitative comparison under identical conditions is limited in the literature, the pyridine-based catalyst system demonstrated excellent yields, suggesting its potential as a viable alternative.[3]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Reference |
| 1 | [PdCl2(this compound)2] | 4-bromoacetophenone | phenylboronic acid | >95 | [4] |
| 2 | XPhos-Pd-G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | (4-methoxyphenyl)boronic acid | 92 | [3][5] |
| 3 | In-situ generated XPhos precatalyst | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | ~85 | [6][7] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. It serves to illustrate the potential of pyridine-based ligands.
Causality Behind Experimental Choices: The selection of a pyridine-alkyne ligand introduces a unique electronic environment around the palladium center. The π-acidity of the pyridine ring, combined with the σ-donating and π-accepting capabilities of the alkyne moiety, can modulate the electron density at the metal, influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
B. Heck Reaction: Olefin Arylation
Experimental Workflow: Heck Reaction Catalysis
Caption: Workflow for a typical Heck cross-coupling reaction.
C. Sonogashira Coupling: A Niche for Pyridine-Alkyne Ligands?
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of alkyne chemistry. Given the inherent alkyne functionality within the this compound scaffold, these ligands present an interesting case. The presence of the alkyne could potentially lead to self-coupling or other side reactions, but it can also facilitate catalyst activation or stabilization. While comprehensive comparative data is scarce, the use of pyridine-containing ligands in copper- and amine-free Sonogashira reactions has been reported to yield disubstituted alkynes in high yields.[9]
II. Potential in Medicinal Chemistry: Beyond Catalysis
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[10][11][12][13] The introduction of an alkyne moiety, as in this compound, offers a versatile handle for further functionalization via "click" chemistry and other alkyne-specific transformations, enabling the rapid generation of diverse compound libraries for biological screening.
A. Anticancer Activity of Pyridine Derivatives
Numerous studies have highlighted the potential of pyridine derivatives as anticancer agents.[10][11][12][13] For instance, novel pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some compounds exhibiting potent activity comparable to standard anticancer drugs like doxorubicin.[12][13] Molecular docking studies have suggested that these compounds may act as inhibitors of key cancer-related targets such as the epidermal growth factor receptor (EGFR).[13]
Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative 7e | MCF-7 (Breast Cancer) | Potent (Comparable to Doxorubicin) | [13] |
| Pyridine Derivative 7g | DU-145 (Prostate Cancer) | Significant Cytotoxicity | [13] |
| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile Ib | HeLa (Cervical Cancer) | 34.3 ± 2.6 | [12] |
| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile Ib | MCF-7 (Breast Cancer) | 50.18 ± 1.11 | [12] |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [14] |
Note: These compounds are not direct derivatives of this compound but illustrate the general potential of the pyridine scaffold in cancer therapy.
Signaling Pathway: EGFR Inhibition by Pyridine Derivatives
Caption: Simplified EGFR signaling pathway and its inhibition.
B. Other Therapeutic Applications
Beyond cancer, pyridine derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[10] The structural versatility of the this compound scaffold makes it an attractive starting point for the development of novel therapeutic agents targeting a variety of diseases.
III. Experimental Protocols
For the purpose of reproducibility and to facilitate further research, detailed experimental protocols for the synthesis of a representative palladium complex and a typical catalytic reaction are provided below.
A. Synthesis of [PdCl2(this compound)2]
Materials:
-
Palladium(II) chloride (PdCl2)
-
This compound
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PdCl2 (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
To the resulting solution, add a solution of this compound (2.2 mmol) in anhydrous acetonitrile (10 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
A precipitate will form. Collect the solid by filtration and wash with cold diethyl ether (3 x 10 mL).
-
Dry the resulting solid under vacuum to yield the [PdCl2(this compound)2] complex.
-
Characterize the complex using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.[15]
B. General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl2(this compound)2] (0.01 mmol, 1 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, palladium complex, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
IV. Conclusion and Future Outlook
This compound-based ligands represent an emerging class of compounds with demonstrated potential in both catalysis and medicinal chemistry. In palladium-catalyzed cross-coupling reactions, they show promise as effective alternatives to more established ligand systems, although more direct, quantitative comparative studies are needed to fully delineate their advantages and limitations. The ease of synthesis and tunable nature of these ligands warrant further investigation into their application in a broader range of catalytic transformations.
In the realm of medicinal chemistry, the pyridine-alkyne scaffold is a fertile ground for the discovery of new therapeutic agents. The ability to readily diversify the core structure through alkyne chemistry opens up vast areas of chemical space for exploration. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives and their metal complexes to identify lead compounds for various disease targets.
This guide serves as a foundational benchmark, highlighting the current state of knowledge and pointing towards future research directions that will undoubtedly unlock the full potential of this intriguing class of ligands.
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- Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. Journal of the Brazilian Chemical Society, 32(9), 1849-1864.
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A Guide to the Cross-Validation of Computational and Experimental Data for 2-(Prop-1-yn-1-yl)pyridine
Introduction: Bridging the Gap Between In Silico and Benchtop
In the realm of modern chemical research and drug development, the synergy between computational modeling and experimental validation is not merely beneficial—it is essential. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to predict molecular properties, from geometric parameters to spectroscopic signatures.[1] However, the predictive power of these in silico models is only as robust as their correlation with real-world, experimental data. This guide provides a comprehensive framework for the cross-validation of computational and experimental data for the pyridine derivative, 2-(Prop-1-yn-1-yl)pyridine.
Pyridine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and approved pharmaceuticals.[1] The introduction of an alkynyl substituent, as in this compound, introduces unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic characteristics is paramount for its application. This guide will walk through the synthesis, experimental characterization, and computational modeling of this compound, culminating in a detailed comparison of the obtained data.
Part 1: Experimental Workflow
A self-validating experimental workflow is the bedrock of any robust scientific claim. The following protocols are designed to not only synthesize and characterize this compound but also to provide high-quality data suitable for direct comparison with computational results.
Synthesis and Purification: A Sonogashira Coupling Approach
The Sonogashira cross-coupling reaction is a highly efficient and versatile method for the formation of C(sp²)-C(sp) bonds, making it an ideal choice for the synthesis of 2-alkynylpyridines. The general reaction scheme involves the coupling of a halo-pyridine with a terminal alkyne, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add 2-bromopyridine (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.05 eq.) in anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (1:1 v/v).
-
Addition of Alkyne: To the stirred solution, add propyne (1.2 eq.) via a gas inlet tube or as a condensed liquid at low temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
The causality behind these choices lies in the catalytic cycle of the Sonogashira reaction. The palladium catalyst is crucial for the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond. Copper(I) acts as a co-catalyst to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The use of an inert atmosphere is critical to prevent the oxidative degradation of the catalyst.
Spectroscopic Characterization
High-resolution spectroscopic data is the cornerstone of structural elucidation and provides the primary basis for comparison with computational predictions.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl protons of the propargyl group. The chemical shifts and coupling constants provide valuable information about the electronic environment of the protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the chemical shifts of all carbon atoms in the molecule, including the characteristic signals for the alkynyl carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software to obtain high-resolution spectra.
1.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the purified liquid sample is placed between two potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.
1.2.3 UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or hexane.
-
Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-400 nm.
Part 2: Computational Workflow
The computational workflow is designed to predict the geometric and spectroscopic properties of this compound using Density Functional Theory (DFT).
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Evaluating the Substrate Scope of 2-(Prop-1-yn-1-yl)pyridine in Organic Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, 2-(prop-1-yn-1-yl)pyridine stands out as a readily accessible substrate with a unique combination of a nucleophilic pyridine ring and a reactive internal alkyne. This guide provides a comprehensive evaluation of the substrate scope of this compound in several key organic transformations, offering a comparative analysis with alternative substrates and supported by experimental data.
Introduction: The Unique Reactivity of this compound
The 2-pyridyl substituent exerts a significant electronic influence on the adjacent propargyl moiety. The nitrogen atom's electron-withdrawing nature can modulate the reactivity of the alkyne in various transformations, while its ability to act as a directing group can control regioselectivity in metal-catalyzed reactions. This guide will explore the practical implications of these electronic and steric factors in cycloaddition, cross-coupling, and multicomponent reactions.
Cycloaddition Reactions: Gateway to Fused Heterocycles
The internal alkyne of this compound is a versatile partner in cycloaddition reactions, providing access to a range of fused heterocyclic systems.
[3+2] Cycloaddition with Pyridinium Ylides: Synthesis of Indolizines
A prominent application of 2-alkynylpyridines is in the synthesis of indolizine derivatives through a 1,3-dipolar cycloaddition with pyridinium ylides. Indolizines are a class of nitrogen-containing heterocycles with diverse biological activities.[1][2][3] The reaction typically proceeds by the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a cycloaddition with the alkyne.
The general mechanism involves the formation of a dihydropyridine intermediate, which then aromatizes to the stable indolizine core. The versatility of this method allows for the synthesis of a wide array of substituted indolizines by varying the substituents on both the pyridine ring and the alkyne.[1][3]
Caption: General workflow for indolizine synthesis.
Experimental Protocol: Synthesis of a 1,2,3-Trisubstituted Indolizine [1]
-
To a solution of the desired pyridine (1.0 mmol) and an α-bromo ketone (1.1 mmol) in acetone (10 mL) is stirred at room temperature for 12 hours to form the pyridinium salt.
-
The solvent is removed under reduced pressure, and the resulting pyridinium salt is dissolved in DMF (10 mL).
-
This compound (1.2 mmol) and K₂CO₃ (2.0 mmol) are added to the solution.
-
The reaction mixture is stirred at 80 °C for 8 hours.
-
After completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired indolizine.
Comparative Substrate Scope:
The table below compares the performance of this compound with other alkynes in the 1,3-dipolar cycloaddition with pyridinium ylides.
| Alkyne | Pyridinium Ylide Substituent | Product | Yield (%) | Reference |
| This compound | 4-CN | 2-methyl-1-phenyl-3-(pyridin-2-yl)indolizine | 75 | [1] |
| Phenylacetylene | 4-CN | 2-phenyl-1-phenylindolizine | 82 | [1] |
| Dimethyl acetylenedicarboxylate | 4-CN | Dimethyl 1-phenylindolizine-2,3-dicarboxylate | 95 | [1] |
The data indicates that while electron-deficient alkynes like dimethyl acetylenedicarboxylate provide higher yields, this compound is a competent substrate, offering a route to uniquely substituted indolizines.
Diels-Alder Reaction: A Potential Dienophile
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[4][5][6] While vinylpyridines have been shown to act as dienophiles, the use of 2-alkynylpyridines in intermolecular Diels-Alder reactions is less common.[7] The electron-withdrawing nature of the pyridine ring should, in principle, activate the alkyne towards reaction with electron-rich dienes. However, the electronics are generally less favorable compared to traditional dienophiles, often requiring harsher reaction conditions.[7] Intramolecular variants of the Diels-Alder reaction involving 2-alkynylpyridines have been reported to be more facile.[7]
Further research is needed to fully explore the scope of this compound as a dienophile in intermolecular Diels-Alder reactions.
Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound can participate in these reactions, leveraging the reactivity of its internal alkyne.
Sonogashira Coupling: Connecting sp and sp² Centers
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a new C(sp)-C(sp²) bond.[8][9] While this compound is an internal alkyne, its terminal analogue, 2-ethynylpyridine, is a common substrate in this reaction. The data from 2-ethynylpyridine provides valuable insights into the expected reactivity of related alkynylpyridines. The pyridine nitrogen can act as a ligand for the metal catalysts, potentially influencing the reaction outcome.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 2-Ethynylpyridine with an Aryl Bromide [10]
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).
-
Add degassed triethylamine (5 mL) followed by 2-ethynylpyridine (1.2 mmol).
-
The reaction mixture is stirred at 60 °C for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Comparative Substrate Scope for 2-Ethynylpyridine:
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Iodoanisole | 2-((4-Methoxyphenyl)ethynyl)pyridine | 92 | [10] |
| 4-Bromobenzonitrile | 4-((Pyridin-2-yl)ethynyl)benzonitrile | 85 | [10] |
| 3-Bromopyridine | 2,3'-Diethynylbipyridine | 78 | [11] |
The high yields obtained with 2-ethynylpyridine suggest that this compound would also be a viable, albeit likely less reactive, substrate in Sonogashira couplings. The additional methyl group may introduce some steric hindrance.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[12][13] While less common for alkynes, intramolecular Heck-type cyclizations of propargyl pyridines are known.[1] The intermolecular Heck reaction of this compound with aryl or vinyl halides could potentially lead to substituted enynes, although this transformation is not well-documented. Challenges may include regioselectivity and the potential for competing side reactions.
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules from simple starting materials in a single pot.
A³ Coupling: Synthesis of Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful MCR for the synthesis of propargylamines.[14][15][16] This reaction is typically catalyzed by copper, gold, or other transition metals.[17][18][19] The reaction of an aldehyde, an amine, and a terminal alkyne proceeds via the in situ formation of an iminium ion, which is then attacked by a metal acetylide.[17][20]
While the classical A³ coupling utilizes terminal alkynes, modifications for internal alkynes exist, although they are less common. The participation of this compound in such a reaction would be of interest for the synthesis of propargylamines bearing a pyridyl moiety. The electron-withdrawing nature of the pyridine ring might influence the nucleophilicity of the corresponding metal acetylide.
Caption: General mechanism of the A³ coupling reaction.
Experimental Protocol: A³ Coupling with a Terminal Alkyne [17]
-
To a vial, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), the terminal alkyne (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5 mol%).
-
Add a suitable solvent (e.g., toluene, 5 mL).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Comparative Reactivity of Alkynes in A³ Coupling:
While specific data for this compound is scarce, a comparison with phenylacetylene highlights the electronic effects on the alkyne's reactivity.
| Alkyne | Aldehyde | Amine | Product | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde | Piperidine | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine | 90 | [18] |
| 1-Hexyne | Benzaldehyde | Piperidine | 1-(1-Phenylhept-2-yn-1-yl)piperidine | 85 | [18] |
The slightly lower yield for the alkyl-substituted alkyne compared to phenylacetylene suggests that the electronic nature of the substituent on the alkyne plays a role in the reaction's efficiency. The electron-withdrawing 2-pyridyl group in this compound might be expected to decrease the nucleophilicity of the corresponding acetylide, potentially leading to lower yields compared to phenylacetylene.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its participation in [3+2] cycloadditions provides an efficient route to functionalized indolizines. While its application as a dienophile in intermolecular Diels-Alder reactions requires further investigation, its potential in cross-coupling and multicomponent reactions is evident. The electronic influence of the 2-pyridyl group offers opportunities for modulating reactivity and selectivity. This guide provides a foundation for researchers to explore the rich chemistry of this substrate, with the provided protocols and comparative data serving as a starting point for the development of novel synthetic methodologies. Further exploration of its reactivity in comparison to other alkynes will undoubtedly uncover new and exciting applications in the synthesis of complex, biologically active molecules.
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Shang, Y., et al. (2009). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron Letters, 50(50), 6981–6984. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Prop-1-yn-1-yl)pyridine
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(Prop-1-yn-1-yl)pyridine. As a heterocyclic compound featuring a terminal alkyne group, this molecule presents a unique combination of hazards that demand rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. The procedures outlined herein are based on an amalgamation of regulatory guidelines, safety data for analogous compounds, and established best practices in chemical laboratory safety.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound combines the chemical properties of a pyridine derivative with those of a terminal alkyne. This duality dictates its hazard profile and informs every subsequent step in the disposal process.
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] They are readily absorbed through the skin and can cause damage to the liver, kidneys, and central nervous system upon prolonged exposure. Waste containing any pyridine derivative must be treated as hazardous.[2]
-
Terminal Alkyne Group: The most significant hazard contributed by the propargyl group is the potential to form explosive heavy metal acetylides.[3] Terminal alkynes can react with certain metals (such as copper, silver, mercury, and brass fittings) to form shock-sensitive and thermally unstable compounds. This reactivity is a critical consideration for waste segregation and container selection. OSHA provides stringent guidelines for handling acetylenic compounds to mitigate these risks.[4]
The GHS/HCS classification for this compound summarizes its primary hazards.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | 4 | H227: Combustible liquid | None |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | ! |
| Data sourced from PubChem CID 13161770.[5] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) & Spill Management
Before handling the chemical for disposal, ensuring personal and environmental safety is paramount.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine-based compounds.[1] Nitrile gloves may offer splash protection but should be changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles with side shields are mandatory to protect against splashes that can cause serious eye damage.[1][5]
-
Body Protection: A standard flame-resistant laboratory coat must be worn to protect clothing and skin from contamination.[3]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[6][7]
Spill Management Protocol
Accidents require immediate and correct action to mitigate harm.
-
Evacuate & Alert: Immediately evacuate the spill area and alert nearby personnel and your institution's Environmental Health and Safety (EHS) department.
-
Containment (Small Spills): For minor spills within a fume hood, use a non-combustible, inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, sealable hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.
-
Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area, close the doors, and await the arrival of the trained EHS emergency response team.[10]
Systematic Disposal Workflow
The proper disposal of this compound waste must comply with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[11][12] The following workflow provides a procedural guide for waste segregation, containment, and final disposition.
Caption: Decision workflow for the proper disposal of this compound waste.
Waste Identification and Segregation
-
Classification: All waste streams containing this compound, including pure compound, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Segregation: This is a critical step. Do not mix this compound waste with incompatible materials.[13]
-
AVOID: Heavy metal salts (copper, silver, mercury), strong oxidizing agents, and strong acids.[4][6] Mixing with these can lead to violent reactions or the formation of explosive acetylides.
-
It is often economically and environmentally beneficial to segregate halogenated and non-halogenated solvent waste.[14]
-
Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with pyridine and other solvents in the waste stream.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a screw-top cap that can be tightly sealed.
-
Liquid Waste: Transfer liquid waste into the designated container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Solid Waste: Collect contaminated solid waste (gloves, weigh boats, absorbent pads) in a separate, clearly labeled hazardous solid waste container, often lined with a durable plastic bag.[3]
Labeling
Proper labeling is a legal requirement and essential for safety. The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[6][12] The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". Do not use abbreviations.[12]
-
A list of all other constituents in the container, with percentages or volumes.[13]
-
The appropriate hazard pictograms (e.g., Corrosion, Exclamation Mark).[12]
-
The accumulation start date (the date the first waste was added).[14]
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[13] This area must be at or near the point of generation and under the control of laboratory personnel. It should be a secondary containment tray or cabinet segregated from incompatible materials.[14]
-
EHS Collection: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though regulations vary), arrange for pickup by your institution's EHS department.[13][15] EHS professionals will manage the transport to a licensed facility for final disposal, which typically involves high-temperature incineration.[2]
-
Never pour this compound or its waste solutions down the drain.[7][8]
Post-Disposal Decontamination
Properly cleaning contaminated equipment is the final step in the safe handling process.
-
Initial Rinse: Glassware that has been in contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.[3]
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste and disposed of according to the procedures outlined in Section 3.[3]
-
Final Cleaning: After the initial hazardous rinse, the glassware can typically be cleaned using standard laboratory detergents and procedures.
By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and maintaining full regulatory compliance.
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Prop-1-yn-1-yl)pyridine
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 2-(Prop-1-yn-1-yl)pyridine demands the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is grounded in the established hierarchy of controls, ensuring that PPE is the final, but essential, layer of defense in a comprehensive safety system. The guidance herein is synthesized from authoritative safety data for the compound and its parent structures, ensuring a scientifically rigorous and field-proven protocol.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundational step in developing a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound.[1] This assessment directly informs the selection of appropriate engineering controls and PPE.
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | Irritant | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | Corrosive | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | Irritant | Warning | H335: May cause respiratory irritation |
| Data sourced from PubChem CID 13161770.[1] |
The primary risks associated with handling this compound are severe eye damage, skin irritation, and respiratory irritation.[1][2] While classified as a combustible liquid, its primary handling hazards are related to direct contact and inhalation.
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is crucial to situate its role within the broader context of laboratory safety. The hierarchy of controls prioritizes the most effective measures for risk reduction. PPE, while essential, is the last line of defense.
-
Elimination/Substitution : Not applicable when working with a specific target molecule.
-
Engineering Controls : These are the most critical physical installations to minimize exposure. All work with this compound must be conducted in a certified chemical fume hood to control vapor and aerosol inhalation.[3][4] The fume hood also provides a physical barrier against splashes and spills.
-
Administrative Controls : These are procedural controls, such as standard operating procedures (SOPs), safety training, and clear labeling, which are integral to a safe workflow.
-
Personal Protective Equipment (PPE) : This is the final barrier between the researcher and the chemical hazard.
Personal Protective Equipment (PPE): Your Essential Defense
The selection of PPE must be deliberate and directly correlated with the identified hazards. The following diagram outlines the decision-making logic for PPE selection based on the operational scale.
Caption: Step-by-step workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as described in Section 3.
-
Ensure an eyewash station and safety shower are accessible and unobstructed. [4]2. Handling :
-
Conduct all manipulations of the chemical deep within the fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, mitigating the risk from its combustible nature. [5][6] * Keep containers tightly closed when not in use. [5][7]3. Decontamination :
-
Carefully clean any spills within the fume hood using an appropriate absorbent material like sand or vermiculite. [3] * Decontaminate all glassware and equipment before removing it from the fume hood.
-
-
Waste Management and Disposal :
-
Chemical Waste : this compound and its solutions are considered hazardous waste. [8]Never pour this chemical down the drain. [3]Collect all waste in a clearly labeled, sealed container.
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container.
-
Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations. [9][8]High-temperature incineration is a common disposal method for pyridine-based waste. [8][10]
-
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [3][9]* Skin Contact : Immediately wash the affected area with soap and plenty of water. [3]Remove all contaminated clothing. If skin irritation occurs, seek medical attention. [10]* Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3]* Spill : For a small spill inside a fume hood, contain it with an inert absorbent material and place it in a sealed container for disposal. For a large spill or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
By integrating these expert-driven protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
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PubChem. This compound. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Loba Chemie. Pyridine for Synthesis Safety Data Sheet. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. [Link]
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New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
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Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. [Link]
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- 4. One moment, please... [actylislab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
